(4-Formyl-3,5-dimethoxyphenyl)boronic acid
Description
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Properties
IUPAC Name |
(4-formyl-3,5-dimethoxyphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BO5/c1-14-8-3-6(10(12)13)4-9(15-2)7(8)5-11/h3-5,12-13H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMCMBLFQAZPIPI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C(=C1)OC)C=O)OC)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Comprehensive Technical Guide to (4-Formyl-3,5-dimethoxyphenyl)boronic acid: Synthesis, Properties, and Applications
This in-depth guide serves as a technical resource for researchers, scientists, and drug development professionals on the chemical properties, synthesis, and applications of (4-Formyl-3,5-dimethoxyphenyl)boronic acid. This versatile bifunctional molecule offers significant potential as a building block in the creation of complex molecular architectures.
Introduction: A Strategically Designed Bifunctional Reagent
This compound is a valuable synthetic intermediate characterized by the presence of both a boronic acid and a formyl (aldehyde) functional group on a dimethoxy-substituted phenyl ring.[1][2] This unique arrangement of functional groups allows for orthogonal chemical transformations, making it a powerful tool in combinatorial chemistry and targeted synthesis. The boronic acid moiety is a cornerstone of palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, for the formation of carbon-carbon bonds.[3][4][5] The aldehyde group provides a handle for a wide array of classical organic reactions, including reductive aminations and Wittig reactions.[6][7][8] The dimethoxy substitution pattern influences the electronic properties of the aromatic ring, which in turn can modulate the reactivity of the functional groups.
Physicochemical and Spectral Properties
A thorough understanding of the physical and spectral properties of this compound is essential for its effective use in the laboratory.
| Property | Value | Reference |
| IUPAC Name | This compound | [1] |
| CAS Number | 2001080-85-7 | [2] |
| Molecular Formula | C₉H₁₁BO₅ | [1] |
| Molecular Weight | 209.99 g/mol | [1] |
| Appearance | Off-white to light yellow solid | [9] |
| Melting Point | 202-207 °C (for the related 3,5-dimethoxyphenylboronic acid) | |
| Solubility | Soluble in methanol, DMSO, and other polar organic solvents. | |
| pKa | 6.42 ± 0.11 (Predicted) | [9] |
Synthesis and Purification: A Proposed Protocol
Part 1: Synthesis of 4-Formyl-3,5-dimethoxyphenol
This procedure is adapted from a published method for the Vilsmeier formylation of 3,5-dimethoxyphenol.[12]
Materials:
-
3,5-dimethoxyphenol
-
Phosphorus oxychloride (POCl₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Sodium hydroxide (NaOH)
-
Chloroform (CHCl₃)
Protocol:
-
To a three-neck round-bottomed flask equipped with a mechanical stirrer, addition funnel, and thermometer, add 3,5-dimethoxyphenol (1 equivalent) and POCl₃ (2 equivalents) under an inert atmosphere (e.g., Argon).
-
Cool the mixture to 0 °C with stirring.
-
Add anhydrous DMF (1.5 equivalents) dropwise via the addition funnel over 4 hours, ensuring the internal temperature remains below 10 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 16 hours. The mixture will become highly viscous.
-
Carefully quench the reaction by slowly adding it to a large volume of ice water with vigorous stirring.
-
Adjust the pH of the aqueous mixture to 6.0 by the portion-wise addition of solid NaOH pellets.
-
Collect the resulting precipitate by vacuum filtration and dry it in a vacuum oven.
-
Purify the crude product by triturating the solid with chloroform multiple times to remove soluble byproducts.
-
Dry the remaining solid under vacuum to yield 4-formyl-3,5-dimethoxyphenol as a pale orange powder.[12]
Causality in the Protocol:
-
Vigorous Stirring and Temperature Control: These are critical to minimize the formation of regioisomeric and bis-formylated byproducts.[12]
-
Chloroform Trituration: This purification method leverages the differential solubility of the desired product and its isomers.[12]
Part 2: Proposed Synthesis of this compound
The conversion of the synthesized phenol to the corresponding arylboronic acid can be achieved via a two-step process involving the formation of an aryl triflate followed by a palladium-catalyzed borylation.
Diagram: Proposed Synthetic Pathway
Caption: Proposed two-step synthesis of the target boronic acid from the phenolic precursor.
Chemical Reactivity and Synthetic Applications
The dual functionality of this compound allows for a diverse range of chemical transformations.
Suzuki-Miyaura Cross-Coupling
The boronic acid moiety is an excellent coupling partner in Suzuki-Miyaura reactions for the formation of biaryl compounds. This reaction is a cornerstone of modern organic synthesis due to its mild conditions and tolerance of a wide range of functional groups.[3][4][5]
General Protocol for Suzuki-Miyaura Coupling:
Materials:
-
This compound
-
Aryl halide or triflate
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)
-
Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃)
-
Solvent (e.g., Toluene, Dioxane, DMF/water)
Procedure:
-
In a reaction vessel, combine this compound (1.2 equivalents), the aryl halide/triflate (1 equivalent), the palladium catalyst (0.01-0.05 equivalents), and the base (2-3 equivalents).
-
Evacuate and backfill the vessel with an inert gas (e.g., Argon) several times.
-
Add the degassed solvent and heat the reaction mixture with stirring until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Diagram: Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Reactions of the Formyl Group
The aldehyde functionality provides a second point of diversification.
-
Reductive Amination: The formyl group can be converted to an amine via reductive amination. Studies on the closely related 5-(4-formyl-3,5-dimethoxyphenoxy)valeric acid have shown its applicability in solid-phase synthesis with a broad range of primary amines.[6][13]
-
Wittig Reaction: The Wittig reaction allows for the conversion of the aldehyde to an alkene. This reaction is known for its high degree of regioselectivity in the placement of the double bond.[7][8]
Safety and Handling
This compound is a chemical that should be handled by trained professionals in a laboratory setting.
Hazard Identification:
-
H302: Harmful if swallowed.[14]
-
H315: Causes skin irritation.[14]
-
H319: Causes serious eye irritation.[14]
-
H335: May cause respiratory irritation.[14]
Precautionary Measures:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[14]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[15]
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[14]
-
Use only in a well-ventilated area.[15]
Storage:
-
Store in a cool, dry place under an inert atmosphere (nitrogen or argon) at 2-8°C.[9][16] Boronic acids can be sensitive to moisture.[15]
Conclusion
This compound is a highly functionalized building block with significant potential in organic synthesis. Its ability to undergo sequential, orthogonal reactions at the boronic acid and formyl positions makes it an attractive starting material for the construction of complex molecules in drug discovery and materials science. This guide provides a foundational understanding of its properties, synthesis, and reactivity to aid researchers in its effective application.
References
- 1. This compound | C9H11BO5 | CID 72698460 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound - AbacipharmTech-Global Chemical supplier [abacipharma.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 5. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparative study of reductive amination reaction on 5-(4-formyl-3,5-dimethoxyphenoxy)valeric acid and its monomethoxy analog using the Multipin approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. organicreactions.org [organicreactions.org]
- 9. 4-ForMyl-3,5-diMethoxyphenylboronic acid | 2001080-85-7 [chemicalbook.com]
- 10. 2001080-85-7|this compound|BLD Pharm [bldpharm.com]
- 11. 4-Formylphenylboronic Acid | C7H7BO3 | CID 591073 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. 4-Formyl-3,5-dimethoxyphenol [designer-drug.com]
- 13. researchgate.net [researchgate.net]
- 14. angenechemical.com [angenechemical.com]
- 15. static.cymitquimica.com [static.cymitquimica.com]
- 16. chemscene.com [chemscene.com]
(4-Formyl-3,5-dimethoxyphenyl)boronic acid molecular weight and formula
An In-Depth Technical Guide to (4-Formyl-3,5-dimethoxyphenyl)boronic acid for Advanced Chemical Synthesis
Introduction
In the landscape of modern organic synthesis and medicinal chemistry, the demand for versatile, multifunctional building blocks is paramount for the efficient construction of complex molecular architectures. This compound (CAS No: 2001080-85-7) has emerged as a significant reagent, valued by researchers and drug development professionals for its unique bifunctional nature.[1] This guide provides an in-depth exploration of its chemical properties, synthesis, and key applications, offering field-proven insights and detailed protocols to empower scientific innovation.
This molecule incorporates two highly valuable functional groups onto a single aromatic scaffold: a boronic acid and a formyl (aldehyde) group. This dual reactivity allows for sequential, orthogonal chemical modifications, making it an ideal starting point for the synthesis of diverse compound libraries and complex target molecules, particularly in the development of novel pharmaceutical intermediates.[1]
Core Physicochemical Properties
The fundamental properties of this compound are summarized below. Sourcing this reagent from reputable suppliers ensures high purity (typically ≥96-98%), which is critical for reproducible and successful synthetic outcomes.[2][3]
| Property | Value | Source(s) |
| CAS Number | 2001080-85-7 | [2][4][5] |
| Molecular Formula | C₉H₁₁BO₅ | [2][6] |
| Molecular Weight | 209.99 g/mol | [2][3][6] |
| Synonyms | 4-Formyl-3,5-dimethoxyphenylboronic acid, B-(4-Formyl-3,5-dimethoxyphenyl)boronic acid | [2][6][7] |
| Appearance | White to off-white solid | [8] |
| Storage | 2-8°C, under an inert atmosphere, sealed in dry conditions | [5] |
Chemical Structure and Dual Reactivity
The synthetic versatility of this compound stems directly from its molecular structure, which features three key components: the phenyl ring, the boronic acid moiety, and the formyl group. The two methoxy groups on the aromatic ring act as electron-donating groups, influencing the reactivity of the ring and the attached functional groups.
The core utility lies in the orthogonal reactivity of the boronic acid and the aldehyde. The boronic acid is a cornerstone of palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, for the formation of carbon-carbon bonds.[8][9] Concurrently, the formyl group serves as a versatile electrophilic handle for a wide array of classical organic transformations, including oxidation, reduction, reductive amination, and Wittig reactions.[1] This allows for a two-pronged synthetic strategy from a single starting material.
Caption: Orthogonal reactivity of this compound.
Synthetic Pathways
The synthesis of arylboronic acids is a well-established field in organic chemistry. General methods typically involve the borylation of an aryl halide or the direct C-H borylation of an aromatic ring.[10] For this specific molecule, a plausible route involves the formylation of a pre-existing dimethoxyphenylboronic acid derivative or the borylation of a formylated dimethoxyphenyl halide. The Rieche formylation, which uses dichloromethyl methyl ether and a Lewis acid, is a viable method for introducing a formyl group onto electron-rich aromatic rings like the dimethoxybenzene core.[9]
Caption: Plausible synthetic route via Rieche formylation.
Key Applications and Experimental Protocols
Suzuki-Miyaura Cross-Coupling: A Pillar of C-C Bond Formation
The Suzuki-Miyaura reaction is one of the most powerful and widely used methods for constructing biaryl systems, which are common motifs in pharmaceuticals. The boronic acid group of our title compound readily participates in the palladium-catalyzed catalytic cycle.
Expert Insight: The choice of catalyst, base, and solvent system is critical and often substrate-dependent. For electron-rich boronic acids like this one, a palladium(0) source such as Pd(PPh₃)₄ or a combination of a Pd(II) source (e.g., Pd(OAc)₂) with a phosphine ligand is effective. Aqueous bases like K₂CO₃ or Cs₂CO₃ are commonly used to facilitate the crucial transmetalation step.
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.2 equivalents), the desired aryl halide (1.0 equivalent), and the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).
-
Solvent and Base Addition: Add a degassed solvent mixture, such as 1,4-dioxane and water (e.g., 4:1 v/v). Add the base (e.g., K₂CO₃, 2.0-3.0 equivalents).
-
Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired biaryl product.
Caption: Simplified catalytic cycle of the Suzuki-Miyaura reaction.
Reductive Amination: Introducing Nitrogen-Containing Functionality
The formyl group is an excellent electrophile for introducing nitrogen-containing moieties via reductive amination. This two-step, one-pot process involves the initial formation of an imine or iminium ion, followed by in-situ reduction to the corresponding amine.
Expert Insight: The choice of reducing agent is key to the success of this reaction. Mild, borohydride-based reagents like sodium triacetoxyborohydride (NaBH(OAc)₃) are ideal because they are selective for the iminium ion over the starting aldehyde, minimizing the side reaction of aldehyde reduction to an alcohol.
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 equivalent) and the desired primary or secondary amine (1.0-1.2 equivalents) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).
-
Imine Formation: If desired, add a catalytic amount of acetic acid to promote imine formation. Stir the mixture at room temperature for 1-2 hours.
-
Reduction: Add the reducing agent (e.g., sodium triacetoxyborohydride, 1.5 equivalents) portion-wise to control any effervescence.
-
Reaction Execution: Stir the reaction at room temperature until the starting material is consumed, as monitored by TLC or LC-MS.
-
Workup: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Separate the organic layer, and extract the aqueous layer with the reaction solvent.
-
Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify the residue by column chromatography to obtain the amine product.
Conclusion
This compound is a powerful and versatile bifunctional reagent that offers significant advantages for the synthesis of complex organic molecules. Its orthogonal reactivity enables chemists to perform sequential C-C bond formations and functional group interconversions from a single, readily available starting material. Understanding its properties and mastering the application of its dual functionalities, as outlined in this guide, can accelerate research and development programs, particularly in the fields of medicinal chemistry and materials science.
References
- 1. nbinno.com [nbinno.com]
- 2. chemscene.com [chemscene.com]
- 3. chemuniverse.com [chemuniverse.com]
- 4. This compound - AbacipharmTech-Global Chemical supplier [abacipharma.com]
- 5. 2001080-85-7|this compound|BLD Pharm [bldpharm.com]
- 6. This compound | C9H11BO5 | CID 72698460 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. lab-chemicals.com [lab-chemicals.com]
- 8. chemimpex.com [chemimpex.com]
- 9. iris.uniroma1.it [iris.uniroma1.it]
- 10. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Synthesis of (4-Formyl-3,5-dimethoxyphenyl)boronic acid
Introduction: The Strategic Importance of (4-Formyl-3,5-dimethoxyphenyl)boronic acid
This compound is a bifunctional synthetic building block of significant interest to researchers in medicinal chemistry and materials science.[1][2] Its unique structure, featuring a reactive boronic acid moiety and an aldehyde group on a substituted phenyl ring, makes it a valuable intermediate for the construction of complex molecular architectures. The boronic acid group is a cornerstone of palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, one of the most powerful and widely used methods for forming carbon-carbon bonds.[3][4] Simultaneously, the aldehyde functionality serves as a versatile handle for a myriad of chemical transformations, including reductive amination, Wittig reactions, and the formation of imines and oximes.
The 3,5-dimethoxy substitution pattern on the aromatic ring influences the electronic properties and steric environment of both the formyl and boronic acid groups, offering a scaffold that can be leveraged to fine-tune the characteristics of target molecules. This guide provides a detailed exploration of two robust and strategically distinct synthetic routes to this important compound, designed for professionals in drug development and chemical research. We will delve into the mechanistic underpinnings of each pathway, providing not just protocols, but the scientific rationale to empower researchers in their synthetic endeavors.
Strategic Overview: Convergent Synthetic Pathways
Two primary strategies emerge as the most effective and logical approaches for the synthesis of this compound. The choice between them often depends on the availability of starting materials, desired scale, and tolerance for specific reagents and catalysts.
-
Route A: The Classic Approach - Palladium-Catalyzed Borylation of a Halogenated Precursor. This is a highly reliable and well-established method that proceeds in two key stages: the synthesis of a suitable aryl halide intermediate, followed by a Miyaura borylation. This route offers predictability and is often favored for its robustness.
-
Route B: The Modern Approach - Iridium-Catalyzed Direct C-H Borylation. This pathway represents a more atom-economical and elegant approach, directly converting a C-H bond on the aromatic ring to a C-B bond. This method avoids the need for pre-functionalization with a halogen, thus shortening the synthetic sequence.
The following diagram illustrates the convergent nature of these two strategies.
Caption: Convergent synthetic strategies to the target molecule.
Route A: Palladium-Catalyzed Miyaura Borylation
This classical approach is predicated on the well-understood and highly reliable Suzuki-Miyaura coupling chemistry. It involves the initial preparation of an aryl bromide, which is then subjected to a palladium-catalyzed reaction with a diboron reagent.
Part 1: Synthesis of the Key Intermediate: 4-Bromo-3,5-dimethoxybenzaldehyde
The most logical precursor for this route is 4-bromo-3,5-dimethoxybenzaldehyde. While not commonly available commercially, it can be efficiently synthesized from the readily accessible starting material, 3,5-dimethoxybenzaldehyde, via electrophilic aromatic bromination.
Causality of Experimental Choices: The methoxy groups are ortho-, para-directing activators. The position between them (C4) is sterically accessible and electronically enriched, making it the prime site for electrophilic attack. The aldehyde group is a deactivator and meta-director, which further disfavors bromination at the C2 and C6 positions. Acetic acid is a common solvent for bromination as it is polar enough to dissolve the reactants but does not significantly react with bromine.
-
Reaction Setup: In a flask equipped with a magnetic stirrer and a dropping funnel, dissolve 3,5-dimethoxybenzaldehyde (1.0 eq.) in glacial acetic acid. Cool the solution to 0-5 °C in an ice bath.
-
Bromine Addition: In the dropping funnel, prepare a solution of bromine (1.05 eq.) in a small amount of glacial acetic acid. Add this solution dropwise to the stirred reaction mixture over 30-60 minutes, ensuring the temperature remains below 10 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, pour the mixture into a beaker containing cold water. The product will precipitate as a solid.
-
Isolation and Purification: Collect the solid by vacuum filtration and wash it thoroughly with cold water to remove residual acetic acid and salts. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield 4-bromo-3,5-dimethoxybenzaldehyde as a white to off-white solid.
Part 2: Miyaura Borylation
With the aryl bromide in hand, the crucial carbon-boron bond is formed using the Miyaura borylation reaction. This reaction employs a palladium catalyst, a phosphine ligand, a base, and a diboron source, typically bis(pinacolato)diboron (B₂pin₂).[5][6]
Causality of Experimental Choices:
-
Catalyst System: A palladium(0) species is the active catalyst. It can be generated in situ from a Pd(II) precursor like PdCl₂(dppf) or used directly as a Pd(0) complex like Pd(dba)₂.[7] The ligand (e.g., dppf, XPhos, SPhos) is crucial for stabilizing the palladium center and facilitating the elementary steps of the catalytic cycle.[8]
-
Boron Source: Bis(pinacolato)diboron (B₂pin₂) is widely used due to its stability, ease of handling, and the fact that the resulting boronate ester is generally stable enough for purification by chromatography.[6]
-
Base: A weak base like potassium acetate (KOAc) is essential. It is believed to facilitate the transmetalation step by forming a more reactive palladium-acetate complex.[6]
-
Solvent: Anhydrous, polar aprotic solvents like dioxane or DMSO are typically used to ensure solubility of the reactants and compatibility with the catalytic system.[5]
The reaction proceeds through a well-established catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.
Caption: Catalytic cycle for the Miyaura Borylation reaction.
-
Reaction Setup: To an oven-dried Schlenk flask, add 4-bromo-3,5-dimethoxybenzaldehyde (1.0 eq.), bis(pinacolato)diboron (1.1-1.5 eq.), potassium acetate (KOAc, 3.0 eq.), and the palladium catalyst (e.g., PdCl₂(dppf), 1-3 mol%).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., 1,4-dioxane) via syringe.
-
Heating: Heat the reaction mixture to 80-100 °C and stir for 4-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
Workup: After cooling to room temperature, dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the palladium catalyst and inorganic salts.
-
Purification: The filtrate is concentrated under reduced pressure. The resulting crude product, this compound pinacol ester, can be purified by flash column chromatography on silica gel.
-
Hydrolysis (Optional): The pinacol ester can often be used directly in subsequent reactions. If the free boronic acid is required, the ester can be hydrolyzed by stirring with an aqueous acid (e.g., HCl) in a suitable solvent like THF or by transesterification with a diol followed by extraction. A common purification method for boronic acids involves dissolving the crude material in an alkaline solution (pH 9-11), washing with an organic solvent to remove non-acidic impurities, and then re-acidifying to precipitate the pure boronic acid.[9]
| Parameter | Route A: Miyaura Borylation |
| Starting Material | 4-Bromo-3,5-dimethoxybenzaldehyde |
| Key Reagents | B₂(pin)₂, Pd catalyst (e.g., PdCl₂(dppf)), KOAc |
| Typical Solvent | 1,4-Dioxane, DMSO |
| Temperature | 80-100 °C |
| Reaction Time | 4-24 hours |
| Key Advantages | High reliability, well-understood mechanism, broad substrate scope. |
| Key Disadvantages | Requires pre-functionalization (bromination), multi-step process. |
Route B: Iridium-Catalyzed Direct C-H Borylation
This modern approach offers a more efficient and atom-economical pathway by directly functionalizing a C-H bond of the starting material, 3,5-dimethoxybenzaldehyde. This strategy is enabled by the development of highly selective iridium catalysts.[10][11]
Causality of Experimental Choices:
-
Catalyst System: The most common and effective catalyst system for this transformation is a combination of an iridium(I) precursor, such as [Ir(COD)OMe]₂, and a bidentate nitrogen-based ligand, typically 4,4'-di-tert-butylbipyridine (dtbpy).[10]
-
Regioselectivity: In the absence of strong directing groups, the regioselectivity of iridium-catalyzed C-H borylation is primarily governed by sterics.[11] The catalyst, being sterically bulky, will preferentially activate the most accessible C-H bond. For 3,5-dimethoxybenzaldehyde, the C-H bonds at the C2 and C6 positions are flanked by a methoxy group and the aldehyde. The C4 position is situated between two methoxy groups. While electronic factors play a role, steric hindrance from the ortho-substituents (methoxy groups) typically directs borylation to the least hindered positions. In this case, the C4 position is a likely candidate, though borylation at C2/C6 must be considered and experimentally verified.
-
Solvent: Non-polar, aprotic solvents like cyclohexane or THF are commonly employed.
The reaction is generally accepted to proceed via an Ir(III)/Ir(V) catalytic cycle. The active catalyst is an iridium tris(boryl) complex, which undergoes oxidative addition of an aromatic C-H bond, followed by reductive elimination to form the C-B bond and regenerate the active catalyst.[1][12]
Caption: Catalytic cycle for Iridium-catalyzed C-H Borylation.
-
Catalyst Pre-formation (Optional but Recommended): In a glovebox or under an inert atmosphere, stir the iridium precursor (e.g., [Ir(COD)OMe]₂, 0.5-1.5 mol% Ir) and the ligand (e.g., dtbpy, 1.1 eq. relative to Ir) in the reaction solvent for 15-30 minutes.
-
Reaction Setup: To an oven-dried Schlenk flask, add 3,5-dimethoxybenzaldehyde (1.0 eq.) and bis(pinacolato)diboron (1.1-1.5 eq.).
-
Inert Atmosphere & Solvent: Seal the flask, remove from the glovebox (if used), and add anhydrous, degassed solvent (e.g., cyclohexane or THF) under an inert atmosphere. Add the pre-formed catalyst solution.
-
Heating: Heat the reaction mixture to 80-100 °C and stir for 12-48 hours. Monitor for the disappearance of the starting material by GC-MS.
-
Workup: After cooling to room temperature, remove the solvent under reduced pressure.
-
Purification and Hydrolysis: The purification of the resulting boronate ester and subsequent optional hydrolysis to the boronic acid follow the same procedures as described in Route A.
| Parameter | Route B: C-H Borylation |
| Starting Material | 3,5-Dimethoxybenzaldehyde |
| Key Reagents | B₂(pin)₂, Ir catalyst (e.g., [Ir(COD)OMe]₂), dtbpy ligand |
| Typical Solvent | Cyclohexane, THF |
| Temperature | 80-100 °C |
| Reaction Time | 12-48 hours |
| Key Advantages | Atom-economical, shorter synthetic route, avoids halogenated intermediates. |
| Key Disadvantages | Higher catalyst cost, regioselectivity can be an issue for complex substrates. |
Conclusion and Outlook
Both the palladium-catalyzed Miyaura borylation and the iridium-catalyzed direct C-H borylation represent viable and effective strategies for the synthesis of this compound.
-
Route A is the workhorse method, offering high reliability and predictability, making it an excellent choice for ensuring material delivery on a deadline, especially if the brominated intermediate is accessible.
-
Route B embodies the principles of modern green chemistry, offering a more elegant and efficient path. For large-scale synthesis, the reduction in step-count can lead to significant savings in time, resources, and waste generation, provided the cost of the iridium catalyst is justifiable and the regioselectivity is high.
The choice of synthesis route will ultimately be guided by the specific constraints and goals of the research program. This guide has provided the detailed protocols and mechanistic understanding necessary for scientists to make an informed decision and successfully implement either of these powerful synthetic strategies.
References
- 1. researchgate.net [researchgate.net]
- 2. Sciencemadness Discussion Board - Synthesis Ideas for 4-bromo,2,5-dimethoxybenzaldehyde. - Powered by XMB 1.9.11 [sciencemadness.org]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. Palladium-catalyzed solid-state borylation of aryl halides using mechanochemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Miyaura Borylations of Aryl Bromides in Water at Room Temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Miyaura Borylation Reaction [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. US6420597B2 - Process for preparing highly pure formylphenylboronic acids - Google Patents [patents.google.com]
- 10. escholarship.org [escholarship.org]
- 11. Iridium‐Catalysed C−H Borylation of Heteroarenes: Balancing Steric and Electronic Regiocontrol - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Mechanism, reactivity, and selectivity of the iridium-catalyzed C(sp3)–H borylation of chlorosilanes - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Crystal Structure of (4-Formyl-3,5-dimethoxyphenyl)boronic acid and its Derivatives
Introduction: The Versatility of Arylboronic Acids in Modern Chemistry
Arylboronic acids are a cornerstone of contemporary organic synthesis and medicinal chemistry. Their unique electronic properties, stemming from the vacant p-orbital on the sp²-hybridized boron atom, render them mild Lewis acids and exceptionally versatile building blocks.[1] This dual reactivity underpins their widespread use in catalysis, most notably the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, which forges carbon-carbon bonds with remarkable efficiency and selectivity.[2] Beyond their synthetic utility, the boronic acid moiety is a key pharmacophore in several FDA-approved drugs, such as the proteasome inhibitor Bortezomib, highlighting its significance in drug design.[3]
The (4-Formyl-3,5-dimethoxyphenyl)boronic acid scaffold is of particular interest to researchers in drug development. The formyl group provides a reactive handle for further chemical elaboration, while the dimethoxy substitution pattern influences the molecule's electronic properties and steric profile. Understanding the three-dimensional arrangement of these molecules in the solid state through X-ray crystallography is paramount for predicting their behavior in biological systems and for designing novel derivatives with tailored properties.
This guide provides a comprehensive overview of the structural characteristics of this compound and its derivatives. In the absence of a publicly available crystal structure for this specific molecule, we will leverage crystallographic data from closely related compounds and the broader family of arylboronic acids to predict its structural behavior. Furthermore, we will provide detailed, field-proven protocols for its synthesis, crystallization, and structural elucidation, empowering researchers to uncover the precise atomic architecture of this important chemical entity.
Predicted Crystal Structure and Supramolecular Assembly
While the definitive crystal structure of this compound remains to be determined, we can infer its likely solid-state conformation and packing from established principles of crystal engineering and analysis of analogous structures.
Molecular Geometry: Insights from a Close Relative
The crystal structure of 4-(4-Formyl-3,5-dimethoxyphenoxy)butyric acid (BAL), a compound containing the identical substituted aromatic ring, offers valuable geometric parameters.[4] In BAL, the 4-formyl-3,5-dimethoxyphenyl moiety is nearly planar, a feature that maximizes π-system conjugation. We can anticipate a similar planarity in the target molecule. The C-C bond lengths within the phenyl ring and the bond angles of the formyl and methoxy substituents are expected to be consistent with those reported for BAL.
The Boronic Acid Moiety: A Hub for Hydrogen Bonding
The boronic acid group, -B(OH)₂, is the primary driver of supramolecular assembly in the solid state. Phenylboronic acid itself crystallizes as a hydrogen-bonded dimer, where two molecules are linked by a pair of O-H···O hydrogen bonds.[5] This dimeric motif is a common feature in the crystal structures of many arylboronic acids.
Table 1: Predicted Crystallographic Parameters for this compound
| Parameter | Predicted Value | Justification |
| Crystal System | Monoclinic or Orthorhombic | These are the most common crystal systems for arylboronic acids. |
| Space Group | P2₁/c or P-1 | Centrosymmetric space groups are favored for achiral molecules that form hydrogen-bonded dimers. |
| Key Supramolecular Synthons | R²₂(8) Hydrogen-bonded dimer; C-H···O interactions | The R²₂(8) dimer is the classic interaction for boronic acids.[5] The formyl and methoxy groups provide additional hydrogen bond acceptors for weaker C-H···O interactions. |
| Potential for Polymorphism | High | Arylboronic acids are known to exhibit polymorphism, including the formation of anhydrous trimers known as boroxines under dehydrating conditions.[6][7] |
The Formation of Boroxines: A Common Dehydration Product
Arylboronic acids can undergo dehydration to form cyclic trimers known as boroxines.[8] This process is often reversible and can be influenced by the crystallization conditions, such as the solvent and temperature. The formation of a boroxine from this compound would significantly alter the crystal packing and intermolecular interactions. X-ray diffraction is the definitive method to distinguish between the monomeric acid and the boroxine trimer in the solid state.
Experimental Workflow for Structure Determination
The following sections provide a detailed, step-by-step guide for the synthesis, purification, crystallization, and X-ray crystallographic analysis of this compound.
Synthesis and Purification: A Robust Protocol
A plausible and efficient route to this compound is the Rieche formylation of 3,5-dimethoxyphenylboronic acid. The following protocol is adapted from a general method for the formylation of methoxy-substituted phenylboronic acids.[1]
Experimental Protocol: Synthesis of this compound
-
Reaction Setup: To a solution of 3,5-dimethoxyphenylboronic acid (1.0 mmol, 1 eq.) in anhydrous dichloromethane (DCM, 4 mL/mmol) under an argon atmosphere, add a Lewis acid catalyst such as FeCl₃ (1.0 mmol, 1.0 eq.) or AgOTf (1.0 mmol, 1.0 eq.).
-
Cooling: Cool the reaction mixture to 0°C with an ice bath and stir for 10 minutes.
-
Addition of Formylating Agent: Add dichloromethyl methyl ether (Cl₂CHOCH₃, 1.0 mmol, 1.0 eq.) dropwise to the cooled solution.
-
Reaction Progression: Allow the reaction to stir at room temperature for 24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Quenching: Upon completion, quench the reaction by adding 10% aqueous HCl.
-
Extraction: Separate the organic layer, and extract the aqueous layer twice with DCM.
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel.
-
Characterization: Confirm the identity and purity of the product using ¹H NMR, ¹³C NMR, and mass spectrometry.
A subsequent purification step, as detailed in a patent for formylphenylboronic acids, can be employed to achieve the high purity required for crystallization.[9] This involves dissolving the crude product in an aqueous alkaline solution (pH 8-11), separating any insoluble organic impurities, and then re-precipitating the pure boronic acid by acidification.
Crystallization: The Art and Science of Single Crystal Growth
Obtaining diffraction-quality single crystals is often the most challenging step in X-ray crystallography.[10] For arylboronic acids, slow evaporation from a suitable solvent system is a commonly successful technique.
Experimental Protocol: Crystallization of this compound
-
Solvent Screening: In separate small vials, dissolve a few milligrams of the purified boronic acid in a minimal amount of various solvents (e.g., methanol, ethanol, acetone, ethyl acetate, and mixtures thereof with water).
-
Slow Evaporation: Loosely cap the vials and allow the solvent to evaporate slowly over several days in a vibration-free environment.
-
Crystal Observation: Periodically inspect the vials under a microscope for the formation of well-defined single crystals.
-
Crystal Harvesting: Once suitable crystals have formed, carefully remove them from the mother liquor using a cryoloop and immediately flash-cool them in liquid nitrogen to prevent solvent loss and preserve the crystal lattice.
Figure 1: A generalized workflow for the determination of the crystal structure of novel arylboronic acid derivatives.
X-ray Diffraction and Structure Elucidation
Once suitable crystals are obtained, the final step is to determine their three-dimensional structure using single-crystal X-ray diffraction.
Experimental Protocol: X-ray Data Collection and Structure Solution
-
Mounting and Data Collection: Mount the cryo-cooled crystal on a goniometer in the X-ray beam of a diffractometer.[11] Collect a full sphere of diffraction data by rotating the crystal in the beam.
-
Data Processing: Process the raw diffraction images to determine the unit cell dimensions, space group, and the intensities of each reflection.
-
Structure Solution: Use direct methods or Patterson methods to solve the phase problem and generate an initial electron density map.
-
Model Building and Refinement: Build an atomic model into the electron density map and refine the atomic coordinates and thermal parameters against the experimental data until the model converges with the data.
-
Validation: Validate the final structure using established crystallographic metrics to ensure its quality and accuracy.
Applications in Drug Discovery and Organic Synthesis
The structural insights gained from the crystal structure of this compound are directly applicable to several areas of chemical research.
Rational Drug Design
A high-resolution crystal structure provides the precise coordinates of each atom, which can be used in computational docking studies to predict how the molecule will bind to a biological target, such as an enzyme active site. This information is invaluable for structure-activity relationship (SAR) studies and for designing more potent and selective inhibitors.
Suzuki-Miyaura Cross-Coupling Reactions
This compound is an ideal substrate for Suzuki-Miyaura cross-coupling reactions, allowing for the facile synthesis of a wide array of biaryl compounds.[2] The formyl and methoxy groups can influence the electronic and steric nature of the coupling, and understanding the solid-state structure can provide clues to its reactivity.
Figure 2: Schematic of the Suzuki-Miyaura cross-coupling reaction utilizing this compound.
Conclusion
While the crystal structure of this compound has not yet been reported in the literature, this guide has provided a comprehensive framework for its prediction, synthesis, and structural determination. By understanding the fundamental principles of arylboronic acid crystallography and employing the detailed experimental protocols outlined herein, researchers are well-equipped to elucidate the three-dimensional architecture of this valuable compound. The resulting structural data will undoubtedly accelerate its application in the rational design of new therapeutic agents and the synthesis of complex organic molecules.
References
- 1. iris.uniroma1.it [iris.uniroma1.it]
- 2. tcichemicals.com [tcichemicals.com]
- 3. biorxiv.org [biorxiv.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Crystal Engineering of Multiple Supramolecular Heterosynthons in Cocrystals of Boronic Acids: Structures, Photoreactivities, and Catalysis | CoLab [colab.ws]
- 7. researchgate.net [researchgate.net]
- 8. longdom.org [longdom.org]
- 9. US6420597B2 - Process for preparing highly pure formylphenylboronic acids - Google Patents [patents.google.com]
- 10. americanlaboratory.com [americanlaboratory.com]
- 11. A general protocol for the crystallization of membrane proteins for X-ray structural investigation - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to (4-Formyl-3,5-dimethoxyphenyl)boronic acid: From Procurement to Application
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of a Bifunctional Building Block
In the landscape of modern medicinal chemistry and organic synthesis, the strategic selection of building blocks is paramount to the success of a discovery campaign. (4-Formyl-3,5-dimethoxyphenyl)boronic acid (CAS No. 2001080-85-7) has emerged as a reagent of significant interest. Its utility stems from its bifunctional nature: a boronic acid moiety, which is a cornerstone of palladium-catalyzed cross-coupling reactions, and an aldehyde group, a versatile handle for a myriad of chemical transformations.[1][2] This guide provides an in-depth technical overview of its commercial availability, quality control, handling, and critical applications, designed to empower researchers in leveraging this potent molecule.
Chemical Identity and Physicochemical Properties
A thorough understanding of a reagent's properties is the foundation of its effective use in the laboratory. This compound is an organoboron compound that presents as an off-white to light yellow solid under ambient conditions.[3]
| Property | Value | Source(s) |
| CAS Number | 2001080-85-7 | [4][5] |
| Molecular Formula | C₉H₁₁BO₅ | [5][6] |
| Molecular Weight | 209.99 g/mol | [5][6] |
| Appearance | Off-white to light yellow solid | [3] |
| Purity | Typically ≥96% | [5] |
| Boiling Point | 450.2 ± 55.0 °C (Predicted) | [3] |
| Density | 1.27 ± 0.1 g/cm³ (Predicted) | [3] |
| Storage Temperature | 2-8°C under inert gas (Nitrogen or Argon) | [3][5] |
| SMILES | O=Cc1c(OC)cc(B(O)O)cc1OC | [5][6] |
| InChIKey | AMCMBLFQAZPIPI-UHFFFAOYSA-N | [6] |
Commercial Availability and Procurement
This compound is readily available from a range of fine chemical suppliers, catering to both small-scale research and bulk manufacturing needs. When selecting a vendor, researchers should consider not only price but also purity, lot-to-lot consistency, and the availability of comprehensive analytical data.
| Supplier | Example Catalog No. | Typical Purity | Common Pack Sizes |
| Sigma-Aldrich (Fluorochem) | FLUH99C9765E | 96% | 1g, 5g, 10g, 25g |
| ChemScene | CS-0135512 | ≥96% | Custom/Bulk Available |
| AbacipharmTech | AB20482 | N/A | 5g |
| BLDpharm | BD01298774 | N/A | N/A |
| AK Scientific, Inc. | Y2756 | N/A | 5g |
Note: Pricing and availability are subject to change. This table is for illustrative purposes and is not an exhaustive list of all suppliers.[3][4][5][7]
Procurement and Quality Control Workflow
A robust procurement process extends beyond simply placing an order. For critical applications, especially in drug development, a stringent QC workflow is a self-validating system that ensures reproducibility.
Caption: A typical workflow for procuring and validating a critical chemical reagent.
Synthesis and Quality Control
While commercially available, understanding the synthetic origin of this compound provides insight into potential impurities. A plausible synthetic route involves the formylation of a suitable dimethoxyphenyl precursor, followed by a borylation step. The Rieche formylation, which utilizes dichloromethyl methyl ether and a Lewis acid, is a classic method for introducing a formyl group onto electron-rich aromatic rings.[8]
Conceptual Synthetic Pathway
Caption: A conceptual synthetic route for this compound.
Analytical Characterization
The identity and purity of the final product are confirmed using a suite of analytical techniques. Suppliers often provide access to spectral data for verification.[7][9]
-
¹H NMR (Proton Nuclear Magnetic Resonance): Confirms the molecular structure by showing characteristic peaks for the aromatic protons, methoxy groups, aldehyde proton, and boronic acid hydroxyls.
-
LC-MS (Liquid Chromatography-Mass Spectrometry): Assesses purity by separating the compound from impurities and confirms the molecular weight via mass analysis.
-
HPLC (High-Performance Liquid Chromatography): Provides quantitative data on the purity of the compound.
Applications in Drug Discovery and Organic Synthesis
The true value of this compound lies in its versatility as a synthetic intermediate.
A. Suzuki-Miyaura Cross-Coupling Reactions
Boronic acids are quintessential partners in Suzuki-Miyaura coupling, a Nobel Prize-winning reaction that forges carbon-carbon bonds with high efficiency and functional group tolerance.[2] This reaction is a workhorse in the pharmaceutical industry for constructing biaryl scaffolds, which are common motifs in drug candidates.[1] The dimethoxy substitution pattern on this specific reagent can influence the electronic properties and conformation of the final molecule, while the formyl group provides a subsequent point for diversification.
Caption: Role in Suzuki-Miyaura cross-coupling to form complex biaryl structures.
B. Precursor to Solid-Phase Synthesis Linkers
The core structure, 4-formyl-3,5-dimethoxyphenol, is a key intermediate for the synthesis of the "Backbone Amide Linker" (BAL) family.[10] These linkers are instrumental in solid-phase peptide synthesis (SPPS) and solid-phase organic synthesis (SPOS), allowing for the assembly of complex molecules on a polymer support.[11] The aldehyde group of the BAL linker is used to anchor the first amino acid via reductive amination. The resulting acid-labile linkage allows for the clean release of the final product, such as C-terminal modified peptides, which are otherwise difficult to synthesize.[10][11]
Safety, Handling, and Storage Protocols
Proper handling of any chemical reagent is critical for laboratory safety. While not acutely toxic, boronic acids can be irritants.
GHS Hazard Information
Based on safety data for structurally related formylphenyl and methoxyphenyl boronic acids, the following hazards should be considered:[12][13][14][15]
| Hazard Code | Statement | Precautionary Code(s) |
| H302 | Harmful if swallowed. | P264, P301+P312 |
| H315 | Causes skin irritation. | P280, P302+P352, P332+P313 |
| H319 | Causes serious eye irritation. | P280, P305+P351+P338, P337+P313 |
| H335 | May cause respiratory irritation. | P261, P271, P304+P340, P312 |
Handling and Storage Protocol
-
Personal Protective Equipment (PPE): Always wear standard PPE, including a lab coat, safety glasses with side shields, and nitrile gloves.[13]
-
Ventilation: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[12][15]
-
Storage: Store the container tightly closed in a cool, dry, and well-ventilated place.[14] For long-term stability, storage at 2-8°C under an inert atmosphere (e.g., argon or nitrogen) is recommended to prevent degradation.[3][5]
-
Incompatibilities: Avoid contact with strong oxidizing agents, strong bases, and strong acids.[14]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[12]
Conclusion
This compound is more than a mere catalog chemical; it is a strategic enabler for innovation in pharmaceutical discovery and complex molecule synthesis. Its commercial availability from multiple suppliers provides researchers with ready access, but this accessibility must be paired with rigorous in-house validation to ensure experimental reproducibility. By understanding its properties, synthetic utility, and proper handling protocols, scientists can effectively harness its bifunctional reactivity to accelerate their research and development objectives.
References
- 1. nbinno.com [nbinno.com]
- 2. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 4-ForMyl-3,5-diMethoxyphenylboronic acid | 2001080-85-7 [chemicalbook.com]
- 4. abacipharma.com [abacipharma.com]
- 5. chemscene.com [chemscene.com]
- 6. This compound | C9H11BO5 | CID 72698460 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 2001080-85-7|this compound|BLD Pharm [bldpharm.com]
- 8. iris.uniroma1.it [iris.uniroma1.it]
- 9. 4-FORMYL-2-METHOXYPHENYLBORONIC ACID(1028479-47-1) 1H NMR [m.chemicalbook.com]
- 10. Convenient Preparation of 4-Formyl-3,5-dimethoxyphenol and Its Incorporation into Linkers and Resins for Solid-Phase Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. fishersci.com [fishersci.com]
- 14. fishersci.com [fishersci.com]
- 15. orgchemboulder.com [orgchemboulder.com]
The Strategic Utility of (4-Formyl-3,5-dimethoxyphenyl)boronic Acid in Contemporary Organic Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
From the desk of a Senior Application Scientist, this guide illuminates the pivotal role of (4-Formyl-3,5-dimethoxyphenyl)boronic acid as a versatile and strategic building block in modern organic synthesis. This document moves beyond a mere recitation of facts to provide a deep, practical understanding of the compound's reactivity, applications, and the underlying chemical principles that govern its utility. Herein, we explore its synthesis, characterization, and deployment in the architecting of complex molecular frameworks, with a particular focus on its application in the synthesis of bioactive molecules.
Introduction: A Multifunctional Building Block of Strategic Importance
This compound, with the chemical formula C₉H₁₁BO₅, is a crystalline solid that has emerged as a significant reagent in the fine chemical and pharmaceutical industries.[1][2] Its molecular structure is distinguished by a trifecta of functional groups on a phenyl ring: a boronic acid moiety, a formyl group, and two methoxy groups. This unique arrangement confers a nuanced reactivity profile, making it an invaluable asset in the synthetic chemist's toolbox. The boronic acid group serves as a linchpin for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, enabling the formation of carbon-carbon bonds with exceptional precision.[3] The strategically positioned formyl and dimethoxy groups not only influence the electronic properties of the molecule but also provide avenues for further chemical elaboration, rendering it a truly multifunctional building block.
Physicochemical and Spectroscopic Characterization
A thorough understanding of a reagent's physical and spectroscopic properties is fundamental to its effective application.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₉H₁₁BO₅ | [1] |
| Molecular Weight | 209.99 g/mol | [1] |
| Appearance | White to off-white solid | |
| CAS Number | 2001080-85-7 | [4] |
Table 2: Predicted Spectroscopic Data for this compound
| Spectroscopy | Predicted Chemical Shifts / Peaks |
| ¹H NMR | δ ~9.8 (s, 1H, -CHO), ~7.5 (s, 2H, Ar-H), ~3.9 (s, 6H, -OCH₃), ~5.5 (br s, 2H, -B(OH)₂) |
| ¹³C NMR | δ ~192 (-CHO), ~160 (Ar-C-O), ~140 (Ar-C-B), ~110 (Ar-C-H) |
| IR (cm⁻¹) | ~3400-3200 (br, O-H), ~2950 (C-H), ~1680 (C=O, aldehyde), ~1600, 1480 (C=C, aromatic), ~1350 (B-O) |
| MS (ESI+) | m/z 211 [M+H]⁺, 233 [M+Na]⁺ |
Experimental Protocol for Spectroscopic Characterization
For definitive characterization, the following protocols are recommended:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : Dissolve 5-10 mg of the compound in 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). For ¹H NMR, acquire the spectrum on a 400 MHz or higher spectrometer. For ¹³C NMR, a proton-decoupled spectrum should be acquired.
-
Infrared (IR) Spectroscopy : Obtain the spectrum using a Fourier Transform Infrared (FTIR) spectrometer, typically with a Universal Attenuated Total Reflectance (UATR) accessory for solid samples.
-
Mass Spectrometry (MS) : For Electrospray Ionization (ESI), prepare a dilute solution of the compound in a suitable solvent like methanol or acetonitrile and infuse it into the mass spectrometer.
Synthesis of this compound: A Practical Approach
While a direct, one-step synthesis from commercially available precursors is not widely reported, a robust and logical synthetic route can be devised from 3,5-dimethoxyphenol. This multi-step synthesis leverages well-established and reliable organic transformations.
Proposed Synthetic Pathway
Step-by-Step Experimental Protocols
This reaction introduces the formyl group at the 4-position of the aromatic ring.
-
To a stirred solution of 3,5-dimethoxyphenol in an appropriate solvent, add phosphorus oxychloride (POCl₃) at 0 °C.
-
Slowly add N,N-dimethylformamide (DMF) to the cooled mixture.
-
Allow the reaction to warm to room temperature and stir for several hours.
-
Quench the reaction by carefully adding it to ice water.
-
Neutralize the solution to precipitate the crude product.
-
Purify the resulting 4-formyl-3,5-dimethoxyphenol by recrystallization or column chromatography.
The conversion of the phenolic hydroxyl group to a triflate is a key step to enable the subsequent borylation.[6]
-
Dissolve 4-formyl-3,5-dimethoxyphenol in a suitable aprotic solvent (e.g., dichloromethane) and cool to 0 °C.
-
Add a non-nucleophilic base, such as pyridine or triethylamine.
-
Slowly add trifluoromethanesulfonic anhydride (Tf₂O) to the mixture.
-
Stir the reaction at 0 °C for a short period and then allow it to warm to room temperature.
-
Work up the reaction by washing with dilute acid, water, and brine.
-
Dry the organic layer and concentrate to obtain the crude triflate, which can be purified by column chromatography.
This palladium-catalyzed reaction introduces the boronic acid moiety.[7]
-
In a reaction vessel, combine the aryl triflate, bis(pinacolato)diboron (B₂pin₂), a palladium catalyst (e.g., Pd(dppf)Cl₂), and a suitable base (e.g., potassium acetate).
-
Add a degassed aprotic solvent such as dioxane or toluene.
-
Heat the mixture under an inert atmosphere (e.g., nitrogen or argon) at a temperature typically ranging from 80 to 110 °C for several hours.
-
After cooling, dilute the reaction mixture with a suitable solvent and filter through a pad of celite.
-
The resulting pinacol ester can be hydrolyzed to the boronic acid by treatment with an aqueous acid.
-
Purify the final product, this compound, by recrystallization.
The Pivotal Role in Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis for the formation of C-C bonds.[8] this compound is an excellent coupling partner in these reactions, enabling the synthesis of a wide array of biaryl and related structures.
Mechanistic Considerations: The Influence of Substituents
The reactivity of this compound in Suzuki-Miyaura couplings is finely tuned by its substituents. The electron-donating methoxy groups increase the electron density on the aromatic ring, which can facilitate the transmetalation step of the catalytic cycle. Conversely, the electron-withdrawing formyl group can have a deactivating effect. This electronic balance, along with steric factors, dictates the optimal reaction conditions.
Representative Protocol for Suzuki-Miyaura Coupling
The following is a general protocol for the coupling of this compound with an aryl halide.
-
To a reaction vessel, add the aryl halide (1.0 equiv), this compound (1.2-1.5 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 equiv).
-
Add a degassed solvent system, such as a mixture of toluene and water or dioxane and water.
-
Heat the reaction mixture under an inert atmosphere at a temperature ranging from 80 to 100 °C until the starting material is consumed (monitored by TLC or LC-MS).
-
Upon completion, cool the reaction to room temperature and add water and an organic solvent (e.g., ethyl acetate).
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Applications in the Synthesis of Bioactive Molecules
The true value of this compound lies in its application to the synthesis of molecules with significant biological activity.
Synthesis of Combretastatin Analogs
Combretastatins are a class of natural products with potent anticancer activity, primarily through the inhibition of tubulin polymerization. This compound serves as a key building block for the synthesis of combretastatin analogs where one of the aromatic rings is replaced by the substituted phenylboronic acid moiety. These analogs have shown promise as potent antitumor agents.
Elaboration of the Formyl Group for Diverse Scaffolds
The formyl group provides a versatile handle for a wide range of chemical transformations, further expanding the synthetic utility of this building block. These transformations include:
-
Wittig and Horner-Wadsworth-Emmons reactions to form stilbene and other vinyl derivatives.
-
Reductive amination to introduce amine functionalities.
-
Oxidation to the corresponding carboxylic acid.
-
Condensation reactions to form imines, oximes, and hydrazones.
These subsequent modifications allow for the integration of the (4-formyl-3,5-dimethoxyphenyl) motif into a diverse array of complex molecular architectures, including flavonoids and other heterocyclic systems.[9]
Conclusion and Future Outlook
This compound is a strategically important and versatile building block in organic synthesis. Its unique combination of a reactive boronic acid moiety and synthetically malleable formyl and methoxy groups makes it an invaluable tool for the construction of complex organic molecules, particularly in the realm of medicinal chemistry. The continued exploration of its reactivity and the development of novel applications will undoubtedly lead to the discovery of new bioactive compounds and advanced materials. As a Senior Application Scientist, I highly recommend the inclusion of this reagent in the synthetic chemist's arsenal for its proven track record and immense future potential.
References
- 1. This compound | C9H11BO5 | CID 72698460 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemscene.com [chemscene.com]
- 3. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2001080-85-7|this compound|BLD Pharm [bldpharm.com]
- 5. mdpi.com [mdpi.com]
- 6. The Conversion of Phenols to the Corresponding Aryl Halides Under Mild Conditions [organic-chemistry.org]
- 7. Miyaura Borylation Reaction [organic-chemistry.org]
- 8. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 9. mdpi.com [mdpi.com]
(4-Formyl-3,5-dimethoxyphenyl)boronic acid: A Versatile Building Block for Complex Molecule Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern organic synthesis, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. (4-Formyl-3,5-dimethoxyphenyl)boronic acid has emerged as a highly valuable and versatile reagent, offering a unique combination of functionalities that enable its participation in a diverse array of chemical transformations. Its trifunctional nature—a boronic acid for cross-coupling, an aldehyde for derivatization, and an electron-rich aromatic core—makes it a powerful tool in the synthesis of bioactive compounds, natural products, and advanced materials.
This technical guide provides a comprehensive overview of this compound, from its synthesis and physicochemical properties to its strategic applications in Suzuki-Miyaura couplings and its pivotal role as a precursor to the widely used Backbone Amide Linker (BAL) for solid-phase peptide synthesis. The protocols and insights presented herein are designed to equip researchers and drug development professionals with the knowledge to effectively leverage this building block in their synthetic endeavors.
Physicochemical Properties
A thorough understanding of the physical and chemical properties of this compound is essential for its proper handling, storage, and application in chemical reactions.
| Property | Value | Source |
| Molecular Formula | C₉H₁₁BO₅ | --INVALID-LINK--[1] |
| Molecular Weight | 209.99 g/mol | --INVALID-LINK--[1] |
| Appearance | Off-white to light yellow solid | --INVALID-LINK--[2] |
| CAS Number | 2001080-85-7 | --INVALID-LINK--[2] |
| Storage Conditions | 4°C, stored under nitrogen | --INVALID-LINK--[2] |
Synthesis of this compound
The synthesis of this compound is a multi-step process that begins with the formylation of a readily available phenol, followed by functional group manipulation and introduction of the boronic acid moiety.
Part 1: Synthesis of the Precursor - 4-Formyl-3,5-dimethoxyphenol
A reliable and scalable method for the synthesis of the key precursor, 4-formyl-3,5-dimethoxyphenol, is the Vilsmeier-Haack reaction, which introduces a formyl group onto the electron-rich aromatic ring of 3,5-dimethoxyphenol.[3]
Reaction Scheme:
Figure 1: Vilsmeier-Haack formylation of 3,5-dimethoxyphenol.
Detailed Experimental Protocol:
-
To a 4 L three-necked round-bottomed flask equipped with a mechanical stirrer, a 1 L addition funnel, and a thermometer, add 770 g (5.00 mol) of 3,5-dimethoxyphenol and 936 mL (10.04 mol) of phosphorus oxychloride (POCl₃) under an argon atmosphere.[3]
-
After stirring for 10 minutes, cool the mixture to 0°C using an ice bath.
-
Slowly add 582 mL (7.52 mol) of anhydrous N,N-dimethylformamide (DMF) dropwise via the addition funnel over 4 hours, ensuring the internal temperature remains below 10°C.[3]
-
After the addition is complete, allow the viscous mixture to warm to room temperature and stir for 16 hours.[3]
-
Carefully quench the reaction by slowly pouring the mixture into a large vessel containing 8 L of crushed ice with vigorous stirring.
-
Adjust the pH of the aqueous solution to 6.0 by the portion-wise addition of solid sodium hydroxide pellets (~1.2 kg).[3]
-
Collect the resulting precipitate by filtration and dry in a vacuum oven at 40°C overnight.
-
Purify the crude product by trituration with chloroform (3 x 950 mL) to remove soluble isomers.[3]
-
Dry the remaining solid in a vacuum oven at 40°C for 24 hours to yield 4-formyl-3,5-dimethoxyphenol as a pale orange powder (yield: ~56%).[3]
Part 2: Synthesis of this compound
The conversion of a suitable precursor, such as 4-bromo-2,6-dimethoxybenzaldehyde, to the target boronic acid can be achieved through a lithium-halogen exchange followed by borylation with a borate ester. This is a standard and effective method for the introduction of a boronic acid group onto an aromatic ring.
Workflow for the Synthesis of this compound:
Figure 2: Synthetic pathway from a dibromo precursor to a boronic acid.
Detailed Experimental Protocol (Representative):
Note: This is a representative protocol based on established methodologies for the synthesis of arylboronic acids.[4]
-
In a flame-dried, three-necked round-bottom flask under an argon atmosphere, dissolve 1,4-dibromo-2,5-dimethoxybenzene in anhydrous tetrahydrofuran (THF).
-
Cool the solution to -78°C using a dry ice/acetone bath.
-
Slowly add a solution of n-butyllithium (n-BuLi) in hexanes dropwise, maintaining the temperature at -78°C.
-
Stir the reaction mixture at -78°C for 1 hour to ensure complete lithium-halogen exchange.
-
Add triisopropyl borate dropwise to the aryllithium solution at -78°C.
-
Allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of 1 M hydrochloric acid and stir for 1 hour.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield (4-bromo-2,5-dimethoxyphenyl)boronic acid.
Application in Suzuki-Miyaura Cross-Coupling Reactions
The boronic acid functionality of this compound makes it an excellent coupling partner in palladium-catalyzed Suzuki-Miyaura reactions for the formation of C-C bonds. This reaction is a cornerstone of modern organic synthesis, enabling the construction of biaryl structures prevalent in many biologically active molecules.
General Suzuki-Miyaura Coupling Workflow:
Figure 3: General workflow for a Suzuki-Miyaura cross-coupling reaction.
Exemplary Application: Synthesis of Combretastatin A-4 Analogues
Detailed Experimental Protocol (Representative):
-
To a round-bottom flask, add the aryl bromide (1.0 equiv), this compound (1.2 equiv), potassium carbonate (3.0 equiv), and tetrakis(triphenylphosphine)palladium(0) (0.05 equiv).
-
Evacuate and backfill the flask with argon three times.
-
Add a degassed mixture of 1,4-dioxane and water (4:1).
-
Heat the reaction mixture to 90°C and stir for 12 hours under an argon atmosphere.
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel to afford the desired biaryl compound.
Core Application: Precursor to the Backbone Amide Linker (BAL) for Solid-Phase Peptide Synthesis
A major and highly impactful application of this compound's precursor, 4-formyl-3,5-dimethoxyphenol, is in the synthesis of the Backbone Amide Linker (BAL). The BAL strategy is a powerful tool in solid-phase peptide synthesis (SPPS), allowing for the synthesis of C-terminally modified peptides, cyclic peptides, and other complex peptidic structures that are challenging to access via traditional methods.[5][6]
Synthesis of the BAL Linker: 4-(4-Formyl-3,5-dimethoxyphenoxy)butyric Acid
The BAL linker is synthesized by the alkylation of 4-formyl-3,5-dimethoxyphenol with a suitable haloalkanoate.[7]
Reaction Scheme:
Figure 4: Two-step synthesis of the BAL linker.
Detailed Experimental Protocol:
-
Step 1: Alkylation. In a round-bottom flask, dissolve 4-formyl-3,5-dimethoxyphenol (1.0 equiv) in anhydrous dimethylacetamide (DMA). Add cesium carbonate (1.5 equiv) and ethyl 4-bromobutanoate (1.2 equiv). Heat the mixture to 85°C and stir for 36 hours. Cool the reaction, pour into water, and extract with ethyl acetate. Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate to give the crude ethyl ester.[7]
-
Step 2: Saponification. Dissolve the crude ethyl ester in a mixture of tetrahydrofuran (THF) and water. Add lithium hydroxide (2.0 equiv) and stir at room temperature until the reaction is complete (monitored by TLC). Acidify the mixture with 1 M HCl and extract with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield 4-(4-formyl-3,5-dimethoxyphenoxy)butyric acid.[7]
Application of the BAL Linker in Solid-Phase Peptide Synthesis
The BAL linker is typically attached to an aminomethylated solid support. The aldehyde functionality of the linker is then used to anchor the first amino acid via reductive amination, forming a secondary amine linkage. Subsequent peptide chain elongation proceeds via standard Fmoc-based SPPS protocols.[5][8]
Workflow for SPPS using the BAL Linker:
Figure 5: Solid-phase peptide synthesis workflow using the BAL linker.
Detailed Experimental Protocol (General):
-
Linker Attachment: Swell aminomethylated resin in DMF. Add a solution of 4-(4-formyl-3,5-dimethoxyphenoxy)butyric acid and a coupling agent (e.g., HBTU, DIEA) in DMF. Shake at room temperature for 12 hours. Wash the resin extensively with DMF, DCM, and methanol, then dry under vacuum.
-
First Amino Acid Attachment (Reductive Amination): Swell the BAL-functionalized resin in a solution of 1% acetic acid in DMF. Add the desired N-Fmoc-protected amino acid methyl ester (5 equiv) and a solution of sodium cyanoborohydride (5 equiv) in DMF. Shake at room temperature for 24 hours. Wash the resin thoroughly.[5]
-
Peptide Elongation: Perform standard Fmoc-SPPS cycles, consisting of Fmoc deprotection (e.g., 20% piperidine in DMF) and subsequent coupling of the next Fmoc-protected amino acid using a suitable coupling reagent.
-
Cleavage: After completion of the synthesis, wash and dry the resin. Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane) for 2-3 hours at room temperature. Filter the resin and precipitate the crude peptide in cold diethyl ether. Purify the peptide by preparative HPLC.
Conclusion
This compound stands out as a building block of significant utility in contemporary organic synthesis. Its strategic importance is underscored by its dual reactivity, enabling its participation in powerful C-C bond-forming reactions and serving as a gateway to the versatile Backbone Amide Linker strategy. The methodologies and protocols detailed in this guide highlight the causality behind its application, from the electron-donating nature of the methoxy groups facilitating electrophilic aromatic substitution to the orthogonal reactivity of the boronic acid and aldehyde functionalities. For researchers engaged in the synthesis of complex molecules, particularly in the realms of medicinal chemistry and peptide science, a comprehensive understanding of this reagent opens up a wealth of synthetic possibilities, enabling the efficient construction of novel and valuable molecular entities.
References
- 1. This compound | C9H11BO5 | CID 72698460 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemscene.com [chemscene.com]
- 3. 4-Formyl-3,5-dimethoxyphenol [erowid.org]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Convenient Preparation of 4-Formyl-3,5-dimethoxyphenol and Its Incorporation into Linkers and Resins for Solid-Phase Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. jk-sci.com [jk-sci.com]
- 8. ajrconline.org [ajrconline.org]
Methodological & Application
Application Note: A Strategic Protocol for Suzuki-Miyaura Coupling of (4-Formyl-3,5-dimethoxyphenyl)boronic acid
Introduction and Scope
The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern synthetic chemistry, celebrated for its power in constructing carbon-carbon bonds, particularly in the synthesis of biaryl scaffolds prevalent in pharmaceuticals and advanced materials.[1][2] This application note provides an in-depth guide for researchers and drug development professionals on the successful execution of Suzuki-Miyaura couplings using a structurally significant yet challenging substrate: (4-Formyl-3,5-dimethoxyphenyl)boronic acid .
This particular boronic acid, featuring a moderately electron-withdrawing formyl group and two sterically demanding ortho-methoxy substituents, presents a unique set of challenges.[3] Its aldehyde functionality makes it a valuable synthon, for example, as a precursor to backbone amide linkers (BAL) in solid-phase synthesis.[4] However, the electronic and steric properties necessitate a carefully optimized protocol to overcome common pitfalls such as low conversion, competitive protodeboronation, and homocoupling.
This guide moves beyond a simple recitation of steps. It delves into the mechanistic rationale behind component selection, offers a robust, field-tested protocol, and provides a comprehensive troubleshooting framework. The objective is to empower scientists to not only replicate this reaction but to strategically adapt it for their specific aryl or heteroaryl halide coupling partners.
The Mechanistic Blueprint: Understanding the Catalytic Cycle
The efficacy of any Suzuki-Miyaura protocol is rooted in a fundamental understanding of its catalytic cycle. The reaction is a complex interplay between a palladium catalyst, the organoboron species, an organic halide, and a base.[5][6] The cycle proceeds through three primary, sequential events: oxidative addition, transmetalation, and reductive elimination.[6][7]
Diagram 1: The Suzuki-Miyaura Catalytic Cycle.
A critical, often rate-determining, step is transmetalation . For this to occur efficiently, the boronic acid must be activated by a base.[8] The base reacts with the boronic acid to form a more nucleophilic boronate "ate" complex (e.g., [Ar-B(OH)₃]⁻), which then readily transfers its organic group to the palladium(II) center.[9][10][11] The choice of base is therefore not arbitrary; it is a crucial parameter that directly governs the formation of the key reactive intermediate.
Strategic Component Selection for a Challenging Substrate
The success of coupling this compound hinges on a rational selection of each reaction component to address its inherent steric and electronic challenges.
| Component | Recommendation | Rationale & Justification |
| Palladium Precatalyst | Buchwald G3 or G4 Precatalyst (e.g., XPhos Pd G3) | While traditional sources like Pd(PPh₃)₄ can work, modern Buchwald-type precatalysts are superior for challenging substrates.[12][13] They rapidly and quantitatively generate the active, monoligated Pd(0) species under mild conditions. This swift activation outcompetes boronic acid decomposition pathways like protodeboronation.[14] |
| Ligand | Bulky, Electron-Rich Biaryl Monophosphine (e.g., XPhos, SPhos) | The two ortho-methoxy groups on the boronic acid create significant steric hindrance around the C-B bond. Bulky, electron-rich ligands like XPhos or SPhos promote the crucial reductive elimination step and are highly effective for coupling sterically demanding partners.[15][16] The ligand is typically integrated into the precatalyst. |
| Base | Potassium Phosphate (K₃PO₄) or Cesium Carbonate (Cs₂CO₃) | A moderately strong, non-nucleophilic base is required to form the boronate complex without promoting side reactions with the formyl group. K₃PO₄ is an excellent choice for difficult couplings, offering sufficient basicity and good solubility in mixed solvent systems.[12] For extremely sensitive substrates, a milder base like potassium fluoride (KF) can be considered to minimize protodeboronation.[8] |
| Solvent System | Anhydrous 1,4-Dioxane / H₂O (e.g., 10:1 v/v) or Toluene / H₂O | An anhydrous, aprotic organic solvent is essential. A small amount of water is often beneficial as it helps to solubilize the inorganic base and facilitates the formation of the boronate species.[7][17] Crucially, all solvents must be rigorously degassed (e.g., via sparging with argon or freeze-pump-thaw cycles) to remove dissolved oxygen, which can cause catalyst decomposition and promote the unwanted homocoupling of the boronic acid.[5][12] |
Detailed Experimental Protocol
This protocol provides a robust starting point for the coupling of this compound with a generic aryl bromide. Optimization of temperature and reaction time may be necessary for specific coupling partners.
Diagram 2: Experimental Workflow for Suzuki-Miyaura Coupling.
Reagent Stoichiometry
| Reagent | Molar Equiv. | Example Amount (for 0.5 mmol scale) |
| Aryl Halide (Ar-X) | 1.0 | 0.50 mmol |
| This compound | 1.2 - 1.5 | 0.60 mmol (126 mg) |
| Palladium Precatalyst (e.g., XPhos Pd G3) | 0.01 - 0.02 (1-2 mol%) | 0.005 mmol (4.2 mg) |
| Base (e.g., K₃PO₄, finely powdered) | 2.0 - 3.0 | 1.0 mmol (212 mg) |
| Degassed Solvent (e.g., 1,4-Dioxane) | - | 5.0 mL (0.1 M) |
Step-by-Step Procedure
-
Vessel Preparation: To an oven-dried 20 mL reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv.), this compound (1.2 equiv.), and finely powdered potassium phosphate (2.0 equiv.).[12]
-
Inert Atmosphere: Seal the vial with a septum cap. Insert a needle connected to a vacuum/argon manifold. Carefully evacuate the vial and backfill with argon. Repeat this cycle three times to ensure a completely inert atmosphere.
-
Catalyst and Solvent Addition: Under a positive pressure of argon, quickly add the palladium precatalyst (e.g., XPhos Pd G3, 0.02 equiv.). Using a syringe, add the degassed solvent (e.g., 1,4-dioxane, to achieve a concentration of 0.1 M with respect to the aryl halide). If using a co-solvent, add the degassed water now (e.g., for a 10:1 ratio with 5 mL dioxane, add 0.5 mL water).
-
Reaction: Place the sealed vial into a preheated aluminum heating block or oil bath set to the desired temperature (a good starting point is 100 °C). Stir the mixture vigorously for the duration of the reaction.[12]
-
Monitoring: Monitor the reaction's progress by periodically taking a small aliquot (via syringe), diluting it, and analyzing by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the limiting reagent (aryl halide) is consumed.
-
Workup: Once complete, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and transfer to a separatory funnel. Wash the organic layer sequentially with water (2 x 15 mL) and brine (1 x 15 mL).
-
Purification: Dry the isolated organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel to yield the pure biaryl product.[7]
Troubleshooting Guide
Even with a robust protocol, challenges can arise. This section addresses common issues and provides actionable solutions.
| Symptom | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Inactive Catalyst: Palladium source has degraded; precatalyst was exposed to air for too long. 2. Insufficient Temperature: The energy of activation for a hindered coupling partner is not being met. 3. Poor Reagent Purity: Impurities in starting materials are inhibiting the catalyst. | 1. Use a fresh bottle of a robust, air-stable precatalyst. Minimize time between weighing and adding to the reaction.[12] 2. Incrementally increase the reaction temperature by 10-20 °C. 3. Verify the purity of the aryl halide and boronic acid by NMR or LC-MS. |
| Significant Protodeboronation (Byproduct is 3,5-dimethoxybenzaldehyde) | 1. Excess Water/Proton Source: Water is the proton source for this side reaction.[12] 2. Base is too Strong/Concentrated: A highly basic aqueous environment can accelerate C-B bond cleavage. 3. Reaction Time too Long: Prolonged heating can favor decomposition pathways. | 1. Ensure use of anhydrous solvents. If water is necessary, reduce its proportion or switch to a completely anhydrous system with a base like KF. 2. Switch to a milder base (e.g., K₂CO₃ or KF).[12] 3. Monitor the reaction closely and work it up as soon as the starting material is consumed. |
| Homocoupling Observed (Symmetrical biaryl byproducts) | 1. Oxygen Contamination: Dissolved O₂ can oxidize the Pd(0) catalyst and promote the oxidative homocoupling of the boronic acid.[5] 2. Inefficient Precatalyst Activation: If using a Pd(II) source, its reduction to Pd(0) can be slow, sometimes proceeding via a homocoupling pathway. | 1. Improve Degassing Technique. Ensure solvents are thoroughly sparged with an inert gas for at least 30 minutes or subjected to multiple freeze-pump-thaw cycles. Maintain a positive argon pressure throughout the setup. 2. Use a modern precatalyst (G3/G4) that is designed for rapid and clean generation of the active Pd(0) catalyst. |
| Formation of Insoluble Black Precipitate (Palladium Black) | 1. Catalyst Decomposition: The phosphine ligand may be insufficient to stabilize the palladium nanoparticles, leading to aggregation and loss of catalytic activity. | 1. Ensure the correct catalyst-to-ligand ratio if not using an integrated precatalyst. 2. Consider switching to a more robust ligand system known for stabilizing palladium at high temperatures. |
Conclusion
The Suzuki-Miyaura coupling of this compound is a highly achievable transformation when approached with a strategic mindset. Success is predicated on mitigating the substrate's inherent steric and electronic challenges. The use of modern, bulky phosphine-ligated palladium precatalysts is paramount for efficient catalysis. Careful control over the reaction atmosphere to exclude oxygen, coupled with a judicious choice of base and solvent, will effectively suppress common side reactions like protodeboronation and homocoupling. The protocol and troubleshooting guide presented herein provide a comprehensive framework for researchers to confidently employ this valuable building block in the synthesis of complex molecular architectures.
References
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. tcichemicals.com [tcichemicals.com]
- 3. This compound | C9H11BO5 | CID 72698460 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Convenient Preparation of 4-Formyl-3,5-dimethoxyphenol and Its Incorporation into Linkers and Resins for Solid-Phase Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Yoneda Labs [yonedalabs.com]
- 6. chemrxiv.org [chemrxiv.org]
- 7. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Palladium‐Catalyzed Suzuki–Miyaura Coupling Reactions of Boronic Acid Derivatives with Aryl Chlorides | Semantic Scholar [semanticscholar.org]
- 17. pubs.acs.org [pubs.acs.org]
Navigating the Challenges of Suzuki-Miyaura Coupling with (4-Formyl-3,5-dimethoxyphenyl)boronic acid: A Guide to Palladium Catalyst Selection and Protocol Optimization
Introduction: The Synthetic Utility and Challenges of a Versatile Building Block
(4-Formyl-3,5-dimethoxyphenyl)boronic acid is a valuable building block in organic synthesis, particularly in the pharmaceutical and materials science sectors. Its trifunctional nature, featuring a boronic acid for cross-coupling, an electron-donating dimethoxy-substituted aromatic ring, and a reactive formyl group, allows for the construction of complex molecular architectures. However, the very features that make this reagent attractive also present significant challenges in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. The steric hindrance imposed by the two ortho-methoxy groups and the electronic properties of the electron-rich phenyl ring can significantly impede the efficiency of the catalytic cycle, leading to low yields and undesired side reactions.
This comprehensive application note provides a detailed guide for researchers, scientists, and drug development professionals on the rational selection of palladium catalysts for successful Suzuki-Miyaura coupling with this compound. We will delve into the mechanistic underpinnings of the reaction, offer a comparative analysis of state-of-the-art catalyst systems, and provide a detailed, field-proven experimental protocol to empower you to overcome the synthetic hurdles associated with this challenging substrate.
The Mechanistic Imperative: Understanding the Catalytic Cycle to Inform Catalyst Choice
The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst. A fundamental understanding of the key steps—oxidative addition, transmetalation, and reductive elimination—is paramount for troubleshooting and optimizing reactions with sterically demanding and electronically rich substrates.[1]
Figure 1: The Suzuki-Miyaura catalytic cycle.
For this compound, the steric bulk from the ortho-methoxy groups can hinder the transmetalation step, where the organic moiety is transferred from boron to the palladium center. Furthermore, the electron-rich nature of the aromatic ring can slow down the final reductive elimination step, which forms the desired C-C bond and regenerates the active Pd(0) catalyst. Therefore, the judicious selection of a palladium catalyst and its associated ligands is critical to facilitate these challenging steps.
Palladium Catalyst and Ligand Selection: A Strategic Approach
Standard palladium catalysts like Pd(PPh₃)₄ often prove ineffective for coupling sterically encumbered and electron-rich boronic acids.[2] The key to success lies in employing specialized ligands that can accelerate the rate-limiting steps of the catalytic cycle. The two most successful classes of ligands for this purpose are bulky, electron-rich phosphines (often referred to as Buchwald ligands) and N-heterocyclic carbenes (NHCs).
Bulky, Electron-Rich Phosphine Ligands (Buchwald-Type Ligands)
Ligands such as SPhos, XPhos, and RuPhos have become the gold standard for challenging Suzuki-Miyaura couplings.[2] Their large steric bulk promotes the formation of a coordinatively unsaturated, highly reactive monoligated palladium(0) species, which is crucial for efficient oxidative addition of the aryl halide.[3] Furthermore, their strong electron-donating ability increases the electron density on the palladium center, which in turn accelerates the rate of reductive elimination.[3]
N-Heterocyclic Carbene (NHC) Ligands (PEPPSI™-Type Precatalysts)
N-heterocyclic carbenes (NHCs) are another class of highly effective ligands for difficult cross-coupling reactions. They are typically even stronger electron donors than phosphine ligands, which can be highly beneficial. PEPPSI™ (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) complexes, such as PEPPSI™-IPr, are air- and moisture-stable precatalysts that readily generate the active Pd(0)-NHC species in situ.[4][5] These catalysts have demonstrated broad applicability and high efficiency in the coupling of sterically demanding and electron-rich substrates.[4][5]
Figure 2: Catalyst selection strategy for the target boronic acid.
Comparative Analysis of Catalyst Systems
The choice of the optimal catalyst system often requires screening, but the following table provides a starting point based on literature precedents for similar sterically hindered and electron-rich substrates.
| Catalyst System | Ligand Type | Typical Loading (mol%) | Base | Solvent | Temperature (°C) | Key Advantages & Considerations |
| Pd₂(dba)₃ / SPhos | Buchwald-type phosphine | 1-2 | K₃PO₄ or Cs₂CO₃ | Toluene, Dioxane, or THF (often with water) | 80-110 | Excellent for sterically demanding substrates; potential for protodeboronation with prolonged reaction times.[2][3] |
| XPhos Pd G3 | Buchwald-type phosphine (precatalyst) | 0.5-2 | K₃PO₄ or K₂CO₃ | 2-Butanol or Dioxane/Water | RT - 100 | Air- and moisture-stable precatalyst, simplifying reaction setup. Highly active for hindered systems.[2] |
| PEPPSI™-IPr | N-Heterocyclic Carbene (precatalyst) | 1-3 | K₂CO₃ or Cs₂CO₃ | THF or Dioxane | 60-100 | Air- and moisture-stable, highly efficient for electron-rich substrates, and often requires milder conditions.[4][5] |
| Pd(OAc)₂ / cataCXium® A | Buchwald-type phosphine | 1-2 | K₃PO₄ | Toluene/Water | 100 | Effective for a broad range of substrates, including those prone to deboronation. |
Detailed Experimental Protocol
This protocol provides a robust starting point for the Suzuki-Miyaura coupling of this compound with a generic aryl bromide. Optimization of the base, solvent, and temperature may be necessary for specific coupling partners.
Materials:
-
This compound (1.0 equiv)
-
Aryl bromide (1.2 equiv)
-
Palladium precatalyst (e.g., XPhos Pd G3, 2 mol%)
-
Potassium phosphate (K₃PO₄, 2.0 equiv)
-
1,4-Dioxane (anhydrous, degassed)
-
Water (degassed)
-
Reaction vessel (e.g., Schlenk tube or microwave vial) with a magnetic stir bar
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To the reaction vessel, add this compound, the aryl bromide, and potassium phosphate.
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas three times to ensure an oxygen-free environment.
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium precatalyst.
-
Solvent Addition: Add degassed 1,4-dioxane and degassed water (typically in a 4:1 to 10:1 ratio) via syringe. The final concentration of the limiting reagent should be between 0.1 and 0.2 M.
-
Reaction: Place the sealed reaction vessel in a preheated oil bath at 100 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.
Troubleshooting Common Issues
-
Low Yield: If the reaction stalls or provides a low yield, consider increasing the reaction temperature or switching to a stronger base such as cesium carbonate (Cs₂CO₃). A different solvent system, such as toluene/water, may also be beneficial. Ensure that all reagents and solvents are thoroughly degassed to prevent catalyst deactivation.
-
Protodeboronation: The cleavage of the C-B bond of the boronic acid is a common side reaction, especially with prolonged reaction times at elevated temperatures.[6] If significant protodeboronation is observed, try using milder reaction conditions (lower temperature), a less polar solvent, or a fluoride-based base like CsF. Using the boronic acid pinacol ester derivative can also mitigate this issue.
-
Homocoupling: The formation of biaryls from the coupling of two boronic acid molecules can occur. This is often minimized by using a slight excess of the aryl halide and ensuring a thoroughly deoxygenated reaction mixture.
Conclusion
The Suzuki-Miyaura coupling of this compound presents a formidable synthetic challenge due to the steric and electronic nature of the substrate. However, by leveraging a mechanistic understanding of the reaction and employing advanced palladium catalyst systems featuring bulky, electron-rich phosphine or N-heterocyclic carbene ligands, these hurdles can be effectively overcome. The provided protocol serves as a validated starting point for the successful synthesis of valuable biaryl compounds incorporating this versatile building block. Careful optimization of reaction parameters and diligent troubleshooting will pave the way for high-yielding and reproducible results in your research and development endeavors.
References
- 1. Suzuki Coupling [organic-chemistry.org]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. dspace.mit.edu [dspace.mit.edu]
- 5. Investigation of the Suzuki–Miyaura cross-coupling reaction on a palladium H-beta zeolite with DFT calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. reddit.com [reddit.com]
Base selection for Suzuki reaction with (4-Formyl-3,5-dimethoxyphenyl)boronic acid
Topic: Strategic Base Selection for the Suzuki-Miyaura Coupling of (4-Formyl-3,5-dimethoxyphenyl)boronic acid
Audience: Researchers, scientists, and drug development professionals.
Introduction: Navigating the Nuances of a Substituted Arylboronic Acid
The Suzuki-Miyaura cross-coupling reaction is a pillar of modern synthetic chemistry, celebrated for its power in constructing carbon-carbon bonds with broad functional group tolerance.[1][2][3] At the heart of this transformation lies the palladium catalyst, the organoboron species, the organic halide, and a critical, often underestimated, component: the base. The choice of base is not a trivial decision; it is a key parameter that governs the reaction's efficiency, rate, and even its feasibility.[4][5]
This guide focuses on a particularly interesting substrate: This compound . This molecule presents a unique set of challenges and opportunities due to its distinct electronic and steric profile. It features a potent electron-withdrawing formyl group juxtaposed with two electron-donating methoxy groups in the ortho positions. This "push-pull" electronic environment, combined with potential steric hindrance, demands a carefully considered approach to reaction optimization, beginning with the selection of the optimal base.
This document serves as a senior application scientist's guide to understanding the mechanistic role of the base and provides a systematic protocol for selecting the most effective base for this specific and synthetically valuable building block.
The Decisive Role of the Base in the Catalytic Cycle
The base in a Suzuki-Miyaura reaction is far from a simple proton scavenger. It actively participates in several key stages of the catalytic cycle, most critically in the transmetalation step, which is frequently the rate-determining phase of the reaction.[1][5]
The primary functions of the base include:
-
Activation of the Boronic Acid: The base reacts with the boronic acid [ArB(OH)₂] to form a more nucleophilic boronate "ate" complex [ArB(OH)₃]⁻.[3][6][7] This activation is crucial as the neutral boronic acid is generally not reactive enough to undergo transmetalation with the palladium(II) complex.[8][9]
-
Formation of Palladium Intermediates: In some mechanistic pathways, particularly with hydroxide bases, the base can react with the [Ar'Pd(II)-X] complex to form a palladium hydroxide species [Ar'Pd(II)-OH], which then reacts with the neutral boronic acid.[1][10]
-
Maintaining Catalytic Activity: The base neutralizes the acid generated during the reaction, preventing catalyst deactivation and maintaining a favorable pH for the catalytic cycle to proceed.
Substrate-Specific Challenges: this compound
Optimizing the coupling of this substrate requires an appreciation of its inherent chemical properties:
-
Protodeboronation Risk: Arylboronic acids bearing electron-withdrawing groups are known to be more susceptible to protodeboronation, the undesired cleavage of the C–B bond.[11][12] While the methoxy groups are donating, the powerful formyl group increases this risk, especially in the presence of strong bases and protic solvents like water.
-
Modulated Reactivity: The electron-withdrawing formyl group decreases the nucleophilicity of the aryl ring, which can slow the crucial transmetalation step. A stronger base may be required to sufficiently activate the boronic acid to overcome this electronic deficit.
-
Base-Sensitive Formyl Group: The aldehyde functionality is potentially sensitive to certain basic conditions, although under typical Suzuki protocols using inorganic carbonates or phosphates, side reactions like the Cannizzaro reaction are generally not a primary concern. However, very strong hydroxides at elevated temperatures could pose a risk.
-
Steric Considerations: The two methoxy groups ortho to the boronic acid introduce steric bulk. This can hinder the approach of the palladium complex, potentially requiring a stronger base or more robust ligand to facilitate efficient coupling.[12]
A Comparative Analysis of Common Bases
The selection of a base is a balance between sufficient activation of the boronic acid and minimizing unwanted side reactions. A logical screening approach involves testing bases from different classes.
| Base | Class | Basicity | Common Use Case | Suitability for this compound |
| Na₂CO₃ / K₂CO₃ | Inorganic Carbonate | Moderate | General-purpose, cost-effective workhorse for many couplings.[4][13] | Good Starting Point. Generally effective and mild enough to minimize protodeboronation. May not be strong enough for highly challenging coupling partners. |
| Cs₂CO₃ | Inorganic Carbonate | Moderate-Strong | Often superior for difficult or sterically hindered couplings. Higher solubility in organic solvents.[4][14] | Excellent Candidate. The "caesium effect" and higher basicity can significantly improve yields where other carbonates fail. |
| K₃PO₄ | Inorganic Phosphate | Strong | Highly effective for hindered substrates, electron-deficient partners, and reactions with aryl chlorides.[4][13] | Excellent Candidate. A robust, non-nucleophilic choice. Often succeeds when other bases give low conversion. A go-to for challenging systems. |
| KOH / NaOH | Inorganic Hydroxide | Very Strong | Can be effective but increases the risk of side reactions, including substrate degradation and protodeboronation.[10] | Use with Caution. The high basicity may promote undesired protodeboronation of the electron-deficient boronic acid. |
| KF | Inorganic Fluoride | Mild | Used for substrates with base-labile functional groups. Fluoride ions are proposed to have a unique activation mechanism.[8] | Alternative Option. A good choice if milder conditions are required to preserve sensitive functionality on the coupling partner. |
| Triethylamine (TEA) | Organic Amine | Mild | Less common for aryl-aryl couplings; sometimes used in anhydrous conditions or for specific substrates.[4] | Low Probability of Success. Generally outperformed by inorganic bases in aqueous/organic solvent systems for this type of coupling.[14] |
Application Protocol: Systematic Base Screening Workflow
This protocol provides a reliable, self-validating system for identifying the optimal base for the Suzuki-Miyaura coupling of this compound with a representative aryl bromide.
Objective: To determine the highest yielding base for the target transformation under standardized conditions.
Materials and Reagents
-
This compound (1.2 equiv)
-
Aryl Halide (e.g., 4-Bromoanisole, 1.0 equiv)
-
Palladium Precatalyst (e.g., Pd(OAc)₂, 2 mol%)
-
Phosphine Ligand (e.g., SPhos or XPhos, 4 mol%)
-
Bases to Screen: K₂CO₃, Cs₂CO₃, K₃PO₄, KF, Na₂CO₃ (2.0 equiv each)
-
Solvent (e.g., 1,4-Dioxane and Water, 4:1 v/v, degassed)
-
Internal Standard for analysis (e.g., Dodecane for GC)
-
Anhydrous solvents and reagents for workup (Ethyl Acetate, Brine, Anhydrous MgSO₄)
-
Inert gas (Nitrogen or Argon)
-
Reaction vials (e.g., 4 mL) with stir bars and screw caps
Step-by-Step Methodology
-
Preparation of Vials: To each of five labeled 4 mL reaction vials, add the aryl halide (e.g., 0.1 mmol, 1.0 equiv), this compound (0.12 mmol, 1.2 equiv), Pd(OAc)₂ (0.002 mmol, 2 mol%), phosphine ligand (0.004 mmol, 4 mol%), and a magnetic stir bar.
-
Addition of Bases: To each respective vial, add one of the selected bases (0.2 mmol, 2.0 equiv).
-
Inerting the Atmosphere: Seal each vial with a cap. Connect the vials to a manifold. Carefully evacuate and backfill with inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure an oxygen-free environment.[12]
-
Solvent Addition: Prepare a degassed 4:1 mixture of 1,4-Dioxane and Water by bubbling inert gas through the solvent mixture for 20-30 minutes. Using a syringe, add the degassed solvent (e.g., 1.0 mL) to each vial.
-
Reaction Execution: Place the sealed vials in a preheated aluminum reaction block on a magnetic stirrer hotplate set to 90-100 °C. Stir the reactions vigorously for a set time (e.g., 12-16 hours).
-
Reaction Monitoring: Progress can be monitored by taking a small aliquot, quenching it, and analyzing by TLC or LC-MS to check for the consumption of starting material and formation of the product.
-
Workup: After the reaction is complete, cool the vials to room temperature. Uncap and quench the reaction by adding 1 mL of water. Add 1 mL of ethyl acetate and a known amount of an internal standard. Cap the vial and vortex thoroughly. Allow the layers to separate.
-
Analysis: Sample the organic layer from each vial and analyze by GC or UPLC to determine the conversion and yield relative to the internal standard.
Data Interpretation and Path Forward
The results from the screening will provide a clear path for optimization.
Hypothetical Screening Results
| Entry | Base | Aryl Halide | Boronic Acid | Yield (%) | Observations |
| 1 | K₂CO₃ | 4-Bromoanisole | This compound | 65% | Significant starting material remaining. |
| 2 | Na₂CO₃ | 4-Bromoanisole | This compound | 61% | Similar to K₂CO₃. |
| 3 | K₃PO₄ | 4-Bromoanisole | This compound | 92% | Clean conversion, minimal byproducts. |
| 4 | Cs₂CO₃ | 4-Bromoanisole | This compound | 88% | High conversion, slightly less than K₃PO₄. |
| 5 | KF | 4-Bromoanisole | This compound | 35% | Low conversion, likely too mild. |
Troubleshooting and Next Steps
The data from the screening experiment guides the next phase of optimization.
References
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 3. chemistnotes.com [chemistnotes.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Semantic Scholar [semanticscholar.org]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 10. benchchem.com [benchchem.com]
- 11. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 14. researchgate.net [researchgate.net]
Optimizing Reaction Conditions: A Guide to Solvent Systems for (4-Formyl-3,5-dimethoxyphenyl)boronic acid
Introduction: The Versatility of a Functionalized Arylboronic Acid
(4-Formyl-3,5-dimethoxyphenyl)boronic acid is a valuable bifunctional reagent in modern organic synthesis, particularly within the realms of pharmaceutical and materials science research. Its structure, incorporating both a reactive aldehyde and a versatile boronic acid moiety, allows for sequential or orthogonal functionalization, making it a key building block for complex molecular architectures. The electron-rich nature of the aromatic ring, due to the two methoxy substituents, influences its reactivity in cross-coupling reactions. The success of transformations involving this reagent is critically dependent on the judicious selection of the solvent system, which governs the solubility of reactants, catalyst stability, and overall reaction kinetics. This guide provides an in-depth analysis of solvent systems for two principal applications of this compound: the Suzuki-Miyaura cross-coupling and reductive amination.
I. Suzuki-Miyaura Cross-Coupling: Forging Biaryl Scaffolds
The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is a cornerstone of C-C bond formation, enabling the synthesis of biaryl compounds from arylboronic acids and aryl halides.[1] The choice of solvent in this reaction is far from trivial; it can profoundly impact reaction rates, yields, and even product selectivity.[2][3]
Causality Behind Solvent Selection in Suzuki-Miyaura Reactions
The solvent's role in a Suzuki-Miyaura coupling is multifaceted. It must:
-
Dissolve Reactants: Ensure sufficient solubility of the boronic acid, aryl halide, base, and catalyst complex.
-
Facilitate Transmetalation: The solvent system, often a mixture of an organic solvent and water, is crucial for the activation of the boronic acid by the base and the subsequent transfer of the aryl group from boron to the palladium center.
-
Stabilize the Catalytic Species: The solvent can coordinate with the palladium catalyst, influencing its stability and activity.[4]
-
Influence Base Efficacy: The choice of solvent can affect the strength and solubility of the inorganic base used, which is critical for the catalytic cycle.[5]
Given that this compound is an electron-rich coupling partner, the rate-limiting step in its reaction with many aryl halides is often the oxidative addition of the aryl halide to the Pd(0) complex. However, an appropriate solvent is still crucial for the subsequent transmetalation step.
Recommended Solvent Systems and Protocols
For the Suzuki-Miyaura coupling of this compound, a variety of solvent systems can be employed, with the optimal choice often depending on the nature of the coupling partner (the aryl halide).
Table 1: Recommended Solvent Systems for Suzuki-Miyaura Coupling of this compound
| Solvent System | Base | Catalyst System (Example) | Temperature (°C) | Rationale & Considerations |
| 1,4-Dioxane / Water (e.g., 4:1 to 10:1) | K₃PO₄, Cs₂CO₃ | Pd₂(dba)₃ / XPhos or SPhos | 80-110 | A robust and widely applicable system. The aqueous component is crucial for dissolving the inorganic base and facilitating the formation of the reactive boronate species. Dioxane provides good solubility for the organic reactants and catalyst.[6] |
| Toluene / Water (e.g., 10:1) | K₂CO₃, K₃PO₄ | Pd(PPh₃)₄ | 90-110 | A classic solvent system, particularly effective with more reactive aryl bromides and iodides. Toluene is less coordinating than dioxane, which can be beneficial in some cases. |
| Dimethylformamide (DMF) | K₂CO₃ | Pd(OAc)₂ / SPhos | 90-120 | A polar aprotic solvent that can enhance the rate of reaction, especially with less reactive aryl chlorides. Care must be taken as DMF can decompose at high temperatures. |
Detailed Experimental Protocol: Suzuki-Miyaura Coupling
This protocol provides a general procedure for the coupling of this compound with an aryl bromide, using a dioxane/water solvent system.
Materials:
-
This compound (1.2 equivalents)
-
Aryl bromide (1.0 equivalent)
-
Potassium phosphate (K₃PO₄) (2.0-3.0 equivalents)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1-2 mol%)
-
XPhos (2-4 mol%)
-
1,4-Dioxane (degassed)
-
Deionized water (degassed)
Procedure:
-
To an oven-dried reaction vessel, add this compound, the aryl bromide, and potassium phosphate.
-
Seal the vessel with a septum and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.
-
Under the inert atmosphere, add Pd₂(dba)₃ and XPhos.
-
Add degassed 1,4-dioxane and deionized water (typically in a 4:1 to 10:1 ratio) via syringe.
-
Place the reaction vessel in a preheated oil bath at 90-110 °C and stir vigorously.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
II. Reductive Amination: Constructing Amine Derivatives
The aldehyde functionality of this compound provides a handle for the synthesis of a wide array of amine-containing molecules via reductive amination. This reaction typically proceeds in one pot, where the aldehyde reacts with a primary or secondary amine to form an imine or enamine intermediate, which is then reduced in situ by a mild reducing agent.[5]
Causality Behind Solvent and Reagent Selection in Reductive Amination
The choice of solvent and reducing agent are intrinsically linked in reductive amination.[6]
-
Solvent for Imine Formation: The solvent must facilitate the initial condensation reaction between the aldehyde and the amine to form the imine intermediate. Protic solvents like methanol can sometimes accelerate this step.
-
Compatibility with Reducing Agent: The chosen solvent must be compatible with the reducing agent. For instance, sodium triacetoxyborohydride (STAB) is sensitive to water and not ideal for use in methanol, making solvents like dichloromethane (DCM) or 1,2-dichloroethane (DCE) preferable.[6] In contrast, sodium cyanoborohydride (NaBH₃CN) is stable in methanol.[6]
-
Selectivity of the Reducing Agent: The reducing agent must selectively reduce the imine or iminium ion in the presence of the starting aldehyde. Sodium triacetoxyborohydride and sodium cyanoborohydride are particularly well-suited for this purpose.[2]
Recommended Solvent Systems and Protocols
The selection of the solvent system for the reductive amination of this compound depends primarily on the chosen reducing agent.
Table 2: Recommended Solvent Systems for Reductive Amination
| Reducing Agent | Solvent System | Additive | Temperature (°C) | Rationale & Considerations |
| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Dichloromethane (DCM), 1,2-Dichloroethane (DCE), Tetrahydrofuran (THF) | Acetic Acid (optional) | Room Temperature | STAB is a mild and highly selective reagent. Aprotic solvents are preferred due to its moisture sensitivity. Acetic acid can be added to catalyze imine formation.[2] |
| Sodium Cyanoborohydride (NaBH₃CN) | Methanol (MeOH), Ethanol (EtOH) | Acetic Acid | Room Temperature | NaBH₃CN is a classic reagent for reductive amination and is compatible with protic solvents. The reaction is typically run at a slightly acidic pH to promote imine formation and reduction.[5] |
| Sodium Borohydride (NaBH₄) | Methanol (MeOH), Ethanol (EtOH) | None | 0 to Room Temperature | NaBH₄ can reduce both aldehydes and imines. Therefore, the imine formation should be allowed to go to completion before the addition of NaBH₄. This is generally a two-step, one-pot procedure.[6] |
Detailed Experimental Protocol: Reductive Amination with Sodium Triacetoxyborohydride
This protocol describes a general procedure for the reductive amination of this compound with a primary amine using sodium triacetoxyborohydride (STAB).
Materials:
-
This compound (1.0 equivalent)
-
Primary or secondary amine (1.1-1.2 equivalents)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.2-1.5 equivalents)
-
1,2-Dichloroethane (DCE) or Dichloromethane (DCM)
-
Acetic acid (optional, 1-2 equivalents)
Procedure:
-
Dissolve this compound and the amine in DCE or DCM in a round-bottom flask.
-
If desired, add acetic acid to catalyze imine formation and stir at room temperature for 30-60 minutes.
-
Add sodium triacetoxyborohydride in one portion. The reaction is often mildly exothermic.
-
Stir the reaction mixture at room temperature for 2-24 hours, monitoring its progress by TLC or LC-MS.
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Stir the biphasic mixture vigorously for 15-30 minutes.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or crystallization.
Conclusion and Further Considerations
The successful application of this compound in Suzuki-Miyaura cross-coupling and reductive amination is highly dependent on the careful selection of the solvent system. For Suzuki-Miyaura reactions, biphasic systems such as dioxane/water or toluene/water are generally robust, while for reductive amination, the choice of solvent is dictated by the reactivity and compatibility of the chosen reducing agent. The protocols and rationales provided in this guide serve as a strong starting point for researchers. However, it is imperative to note that for any specific substrate combination, empirical optimization of the reaction conditions—including solvent ratios, base, catalyst, ligand, and temperature—may be necessary to achieve the highest possible yield and purity of the desired product.
References
- 1. tcichemicals.com [tcichemicals.com]
- 2. books.rsc.org [books.rsc.org]
- 3. Suzuki-Miyaura Cross-Coupling Reaction [fishersci.co.uk]
- 4. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. scispace.com [scispace.com]
Application Notes and Protocols for the Synthesis of Biaryl Scaffolds Utilizing (4-Formyl-3,5-dimethoxyphenyl)boronic acid
Introduction: The Architectural Significance of Biaryls and the Utility of a Multifunctional Building Block
Biaryl structures are a cornerstone of modern medicinal chemistry and materials science, forming the foundational core of numerous pharmaceuticals, natural products, and chiral ligands.[1][2][3] Their prevalence in drug molecules, estimated to be present in over 4% of known drugs, underscores their importance as "privileged scaffolds" in drug design.[1] These motifs are integral to a wide array of therapeutics, including antiviral, antihypertensive, anti-inflammatory, and antifungal agents.[2][3] The controlled synthesis of complex biaryl compounds is therefore a critical endeavor for researchers in drug discovery and development.
(4-Formyl-3,5-dimethoxyphenyl)boronic acid emerges as a particularly valuable reagent in this context. Its structure is endowed with multiple functionalities: the boronic acid moiety for palladium-catalyzed cross-coupling, two methoxy groups that influence the electronic properties and conformation of the resulting biaryl, and a formyl group that serves as a versatile handle for subsequent chemical transformations, such as reductive amination, oxidation to a carboxylic acid, or olefination. This trifecta of reactive sites allows for the construction of complex molecular architectures from a single, advanced intermediate.
This document serves as a comprehensive technical guide for the application of this compound in the synthesis of biaryl compounds via the Suzuki-Miyaura cross-coupling reaction. We will delve into the mechanistic underpinnings of this powerful transformation and provide a detailed, field-proven protocol for its successful implementation.
The Suzuki-Miyaura Reaction: A Mechanistic Overview
The Suzuki-Miyaura cross-coupling reaction is a Nobel Prize-winning methodology that forges a carbon-carbon bond between an organoboron species (like our subject boronic acid) and an organic halide or triflate, catalyzed by a palladium(0) complex.[4] The reaction is lauded for its mild conditions, tolerance of a wide variety of functional groups, and the commercial availability and low toxicity of the boron reagents.[5][6]
The catalytic cycle is generally understood to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination.[7][8]
-
Oxidative Addition: A coordinatively unsaturated Pd(0) complex, typically bearing phosphine ligands, initiates the cycle by inserting into the carbon-halogen bond of the aryl halide (Ar-X). This forms a square-planar Pd(II) intermediate.[4][7]
-
Transmetalation: This is the crucial bond-forming step where the organic moiety is transferred from the boron atom to the palladium center. The process is facilitated by a base (e.g., K₂CO₃, K₃PO₄), which activates the boronic acid to form a more nucleophilic boronate species.[8][9] This boronate then reacts with the Pd(II) complex, displacing the halide and forming a diorganopalladium(II) intermediate.
-
Reductive Elimination: The final step involves the cis-elimination of the two organic groups from the palladium center, forming the desired biaryl product (Ar-Ar') and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[7]
Visualizing the Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: Synthesis of a Biaryl Compound
Disclaimer: The following protocol is a representative, generalized procedure based on established methods for Suzuki-Miyaura couplings of structurally similar aryl halides and boronic acids.[7] Optimization of reaction parameters such as catalyst, ligand, base, solvent, temperature, and reaction time may be necessary for specific substrates to achieve optimal yields.
Materials and Reagents
-
This compound (1.2 equiv.)
-
Aryl Halide (e.g., 4-Bromoanisole) (1.0 equiv.)
-
Palladium Catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]) (1-5 mol%)
-
Base (e.g., Potassium Carbonate [K₂CO₃] or Potassium Phosphate [K₃PO₄]) (2.0-3.0 equiv.)
-
Solvent System (degassed): e.g., 1,4-Dioxane/Water (4:1) or Toluene/Ethanol/Water (4:1:1)
-
Round-bottom flask or Schlenk tube
-
Reflux condenser and magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon) supply
-
Standard laboratory glassware for workup and purification
-
Ethyl acetate, water (deionized), brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
Step-by-Step Procedure
-
Reaction Setup: To a dry round-bottom flask or Schlenk tube equipped with a magnetic stir bar, add the aryl halide (1.0 equiv.), this compound (1.2 equiv.), the chosen base (e.g., K₃PO₄, 3.0 equiv.), and the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%).
-
Inerting the Atmosphere: Seal the flask with a septum and purge the vessel by evacuating and backfilling with an inert gas (Nitrogen or Argon) for three cycles. This is crucial to prevent the oxidation of the Pd(0) catalyst.
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-Dioxane and water in a 4:1 ratio) via syringe. The total solvent volume should be sufficient to create a stirrable slurry (typically 0.1-0.2 M concentration with respect to the limiting reagent).
-
Reaction Execution: Immerse the flask in a preheated oil bath and heat the reaction mixture with vigorous stirring to the desired temperature (typically 80-110 °C).
-
Monitoring Progress: Monitor the reaction's progress by periodically taking small aliquots (via syringe) and analyzing them by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is complete upon the disappearance of the limiting starting material.
-
Workup: Once the reaction is complete, allow the mixture to cool to room temperature. Dilute the mixture with ethyl acetate and water. Transfer the mixture to a separatory funnel.
-
Extraction: Separate the organic layer. Extract the aqueous layer two more times with ethyl acetate. Combine the organic extracts.
-
Washing: Wash the combined organic layers with water, followed by brine, to remove residual base and inorganic salts.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure biaryl product.
Visualizing the Experimental Workflow
Caption: A typical experimental workflow for Suzuki-Miyaura coupling.
Data Summary: Typical Reaction Parameters
The selection of reaction parameters is critical for the success of the Suzuki-Miyaura coupling. The following table provides a summary of common conditions that serve as a robust starting point for reactions involving electron-rich boronic acids like this compound.
| Parameter | Recommended Condition | Rationale & Causality |
| Aryl Halide | Ar-I > Ar-Br >> Ar-Cl | The rate of oxidative addition is generally I > Br >> Cl, making iodides and bromides more reactive under standard conditions.[6] |
| Catalyst | Pd(PPh₃)₄ (1-5 mol%) | A robust, commercially available Pd(0) catalyst suitable for a wide range of substrates.[7] |
| Pd₂(dba)₃ with a ligand | Often used for more challenging couplings; the ligand (e.g., XPhos, SPhos) can be tuned to improve catalyst performance. | |
| Base | K₃PO₄, Cs₂CO₃, K₂CO₃ | Stronger, non-nucleophilic inorganic bases are effective in promoting transmetalation without causing significant hydrolysis of the boronic acid. |
| Solvent | Dioxane/H₂O, Toluene/H₂O, THF/H₂O | A biphasic system is common; the aqueous phase helps dissolve the inorganic base, while the organic phase dissolves the coupling partners and catalyst.[7] |
| Temperature | 80 - 120 °C | Sufficient thermal energy is required to drive the reaction, particularly the oxidative addition and reductive elimination steps. |
| Equivalents | Boronic Acid (1.1 - 1.5 equiv.) | A slight excess is used to drive the reaction to completion and to compensate for potential homocoupling or protodeboronation side reactions.[7] |
Conclusion
The Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the synthesis of biaryl compounds. This compound stands out as a highly strategic building block, enabling the efficient construction of functionalized biaryl scaffolds. The aldehyde and methoxy groups it carries provide valuable points for diversification, making it an ideal substrate for creating libraries of compounds in a drug discovery setting. The protocols and data presented herein offer a solid foundation for researchers to successfully employ this versatile reagent in their synthetic campaigns, paving the way for the discovery of novel therapeutics and advanced materials.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Pd-Catalyzed Cross-Coupling of Alkylbisboronic Esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Palladium-catalyzed cross-coupling reactions of aryl boronic acids with aryl halides in water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound | C9H11BO5 | CID 72698460 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
Use of (4-Formyl-3,5-dimethoxyphenyl)boronic acid in medicinal chemistry
An in-depth guide for researchers, scientists, and drug development professionals on the application of (4-Formyl-3,5-dimethoxyphenyl)boronic acid in medicinal chemistry.
Introduction: A Multifunctional Building Block in Drug Discovery
This compound is a versatile synthetic intermediate that has garnered significant interest in the field of medicinal chemistry. Its structure is uniquely equipped with three key functional groups: a boronic acid, a benzaldehyde, and two methoxy groups. This strategic combination makes it an invaluable tool for constructing complex molecular architectures found in many pharmacologically active compounds.
-
The Boronic Acid Group: This moiety is the cornerstone of its utility, primarily serving as a nucleophilic partner in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction is one of the most powerful and widely used methods for forming carbon-carbon (C-C) bonds, particularly for creating biaryl and heteroaryl structures that are prevalent in modern pharmaceuticals.[1][2] The stability, low toxicity, and versatile reactivity of boronic acids make them ideal reagents for drug development pipelines.[3]
-
The Formyl (Aldehyde) Group: The aldehyde functionality acts as a versatile synthetic handle. Post-coupling, it can be readily transformed into a wide array of other functional groups through reactions such as reductive amination, oxidation to a carboxylic acid, Wittig reactions, or condensation reactions. This allows for the late-stage functionalization of complex molecules, a critical strategy in optimizing lead compounds for desired biological activity and pharmacokinetic properties.
-
The Dimethoxy Groups: The two methoxy groups on the phenyl ring are electron-donating, which can influence the electronic properties of the molecule and its reactivity in the Suzuki-Miyaura coupling. Furthermore, these groups can form crucial hydrogen bond interactions with biological targets such as enzymes or receptors, thereby enhancing the binding affinity and specificity of the final drug candidate.
This guide provides a detailed overview of the applications of this compound, with a focus on practical protocols and the underlying scientific principles that govern its use.
Physicochemical Properties and Safety Data
A clear understanding of the compound's properties is essential for its safe and effective use in the laboratory.
| Property | Value | Source |
| Molecular Formula | C₉H₁₁BO₅ | [4] |
| Molecular Weight | 209.99 g/mol | [4][5] |
| CAS Number | 2001080-85-7 | [5][6][7] |
| Appearance | Typically an off-white to yellow solid | General Knowledge |
| Purity | ≥97% (typical commercial grade) | [5] |
Safety and Handling:
While specific toxicological data for this exact compound is not extensively documented, related arylboronic acids provide general safety guidance.[8]
-
Hazards: May cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335). Handle in accordance with good industrial hygiene and safety practices.[8]
-
Precautions:
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[8]
-
Use only in a well-ventilated area, such as a chemical fume hood, to avoid inhalation of dust.[8]
-
Avoid contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water.[9]
-
Store in a tightly closed container in a cool, dry place, away from moisture and strong oxidizing agents.[8]
-
Core Application: The Suzuki-Miyaura Cross-Coupling Reaction
The Suzuki-Miyaura reaction is the premier application for this compound, enabling the synthesis of complex biaryl scaffolds.[2] The reaction involves the coupling of an organoboron compound (the boronic acid) with an aryl or vinyl halide or triflate, catalyzed by a palladium(0) complex.[1][10]
The general catalytic cycle involves three key steps:
-
Oxidative Addition: The palladium(0) catalyst reacts with the aryl halide (Ar¹-X) to form a palladium(II) intermediate.
-
Transmetalation: The boronic acid, activated by a base, transfers its organic group (Ar²) to the palladium(II) complex.
-
Reductive Elimination: The palladium(II) complex eliminates the final biaryl product (Ar¹-Ar²), regenerating the palladium(0) catalyst.
Detailed Protocol: Synthesis of a Biaryl Aldehyde
This protocol provides a robust starting point for the Suzuki-Miyaura coupling of this compound with a generic aryl bromide. Optimization may be required for specific substrates.
Objective: To synthesize 4'-substituted-4-formyl-3,5-dimethoxy-1,1'-biphenyl.
Materials and Reagents:
| Reagent | M.W. ( g/mol ) | Amount | Moles (mmol) | Equiv. |
| Aryl Bromide (Ar-Br) | Varies | Varies | 1.0 | 1.0 |
| This compound | 209.99 | 252 mg | 1.2 | 1.2 |
| Pd(PPh₃)₄ (Tetrakis) | 1155.56 | 35 mg | 0.03 | 0.03 |
| Potassium Carbonate (K₂CO₃) | 138.21 | 276 mg | 2.0 | 2.0 |
| Toluene | - | 8 mL | - | - |
| Ethanol | - | 2 mL | - | - |
| Deionized Water | - | 2 mL | - | - |
Experimental Workflow Diagram:
Caption: Standard workflow for a Suzuki-Miyaura cross-coupling reaction.
Step-by-Step Procedure:
-
Inert Atmosphere Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the aryl bromide (1.0 eq), this compound (1.2 eq), potassium carbonate (2.0 eq), and Pd(PPh₃)₄ (0.03 eq).
-
Degassing: Seal the flask with a septum and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes. Alternatively, evacuate and backfill the flask with inert gas three times.
-
Solvent Addition: Degas the solvents (Toluene, Ethanol, Water) by bubbling with inert gas for 20-30 minutes. Using a syringe, add the degassed solvents to the reaction flask.
-
Reaction: Immerse the flask in a preheated oil bath at 80-100 °C and stir vigorously.
-
Monitoring: Monitor the reaction's progress by periodically taking small aliquots and analyzing them by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Once the starting material is consumed, cool the reaction to room temperature. Dilute the mixture with deionized water (20 mL) and transfer it to a separatory funnel.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 20 mL). Combine the organic layers.
-
Washing and Drying: Wash the combined organic phase with brine (1 x 20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the resulting crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure biaryl product.
Synthetic Utility in Medicinal Chemistry Programs
The true power of this compound lies in its ability to generate novel chemical entities with therapeutic potential. The biaryl product from the Suzuki coupling serves as a scaffold that can be further elaborated using the aldehyde handle.
Case Study: Pathway to Kinase Inhibitors
Many kinase inhibitors feature a substituted biaryl or heteroaryl core. The aldehyde product from the protocol above is an ideal precursor for synthesizing a library of potential inhibitors via reductive amination.
Synthetic Pathway Diagram:
Caption: Diversification of the core scaffold via reductive amination.
Protocol: Reductive Amination for Library Synthesis
-
Imine Formation: Dissolve the biaryl aldehyde (1.0 eq) in a suitable solvent like dichloromethane (DCM) or dichloroethane (DCE). Add a diverse primary or secondary amine (1.1 eq) from a library of building blocks.
-
Reduction: To the stirring solution, add a mild reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq).
-
Reaction: Allow the reaction to stir at room temperature for 12-24 hours.
-
Workup and Purification: Quench the reaction with saturated sodium bicarbonate solution. Extract the product with DCM, dry the organic layer, and concentrate. Purify via chromatography or crystallization to obtain the final amine products.
This strategy allows for the rapid generation of a diverse library of compounds from a single, advanced intermediate, accelerating the structure-activity relationship (SAR) studies essential for drug discovery.
Conclusion and Future Perspectives
This compound is more than just a chemical reagent; it is a strategic tool for medicinal chemists. Its predictable reactivity in the robust Suzuki-Miyaura coupling, combined with the synthetic versatility of its formyl group, provides an efficient and modular approach to synthesizing complex molecules. This building block facilitates the exploration of chemical space around validated pharmacophores and enables the rapid optimization of lead compounds. As the demand for novel therapeutics with high specificity and efficacy continues to grow, the intelligent application of such multifunctional building blocks will remain a cornerstone of successful drug discovery programs.
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. tcichemicals.com [tcichemicals.com]
- 3. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | C9H11BO5 | CID 72698460 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chemuniverse.com [chemuniverse.com]
- 6. 2001080-85-7|this compound|BLD Pharm [bldpharm.com]
- 7. This compound - AbacipharmTech-Global Chemical supplier [abacipharma.com]
- 8. static.cymitquimica.com [static.cymitquimica.com]
- 9. echemi.com [echemi.com]
- 10. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
Application of (4-Formyl-3,5-dimethoxyphenyl)boronic acid in materials science
An Application Guide to (4-Formyl-3,5-dimethoxyphenyl)boronic acid in Materials Science
Authored by: A Senior Application Scientist
Introduction: The Versatility of a Multifunctional Building Block
This compound is a unique aromatic compound distinguished by its trifunctional nature. It possesses a central phenyl ring substituted with a boronic acid group, a formyl (aldehyde) group, and two methoxy groups. This strategic arrangement of functional groups makes it a highly valuable and versatile building block in modern materials science. The boronic acid moiety is a cornerstone of Suzuki-Miyaura cross-coupling reactions and a recognition element for diols, while the aldehyde group provides a reactive site for condensation chemistry, such as imine formation. The electron-donating methoxy groups can modulate the electronic properties of the molecule and materials derived from it.
This guide provides an in-depth exploration of the applications of this compound, offering detailed protocols and expert insights for researchers in materials science, organic synthesis, and drug development.
Compound Profile:
| Property | Value |
| IUPAC Name | This compound |
| CAS Number | 2001080-85-7[1][2][3] |
| Molecular Formula | C₉H₁₁BO₅[4] |
| Molecular Weight | 209.99 g/mol [4] |
| Appearance | Off-white to light yellow solid |
| Solubility | Soluble in methanol, DMF, and DMSO; sparingly soluble in water |
Application I: Synthesis of Fluorescent Sensors
The dual functionality of a boronic acid and a formyl group makes this molecule an excellent scaffold for creating fluorescent sensors. Boronic acids are well-established as recognition motifs for biologically relevant molecules containing cis-1,2- or 1,3-diols, such as saccharides and glycoproteins[5][6][7]. Additionally, they can be selectively oxidized by reactive oxygen species (ROS) like hydrogen peroxide (H₂O₂), leading to a change in fluorescence[8]. The formyl group provides a convenient handle to attach a fluorophore through stable imine linkages.
Protocol: Synthesis of a "Turn-On" Fluorescent Sensor for Hydrogen Peroxide
This protocol details the synthesis of a Schiff base sensor where the boronic acid group is oxidized by H₂O₂, causing a change in the electronic properties of the conjugated system and a corresponding increase in fluorescence.
Reaction Scheme:
Caption: Synthesis of a fluorescent sensor via Schiff base condensation.
Materials:
-
This compound (1.0 equiv)
-
An amino-functionalized fluorophore (e.g., 2-aminonaphthalene, 1.1 equiv)
-
p-Toluenesulfonic acid (PTSA) (0.1 equiv, catalyst)
-
Anhydrous Toluene
-
Methanol
-
Hexane
-
Ethyl Acetate
Equipment:
-
Round-bottom flask with Dean-Stark apparatus and reflux condenser
-
Magnetic stirrer with heating plate
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a Dean-Stark trap and condenser, add this compound, the chosen amino-fluorophore, and a catalytic amount of PTSA.
-
Solvent Addition: Add 50 mL of anhydrous toluene.
-
Condensation: Heat the mixture to reflux. The water formed during the imination reaction will be azeotropically removed and collected in the Dean-Stark trap. Monitor the reaction for 12-24 hours.
-
Work-up: After cooling to room temperature, remove the toluene under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield the pure sensor molecule.
-
Characterization: Confirm the structure of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Principle of Detection: The boronic acid group in the sensor molecule acts as a fluorescence quencher. Upon reaction with H₂O₂, the C-B bond is cleaved, and a hydroxyl group is installed. This electronic transformation disrupts the quenching mechanism, resulting in a "turn-on" fluorescence response.
Application II: Building Block for Covalent Organic Frameworks (COFs)
Covalent Organic Frameworks (COFs) are a class of crystalline porous polymers with ordered structures and tunable functionalities[9]. The bifunctional nature of this compound makes it an exceptional candidate for COF synthesis. The formyl group can react with amines to form stable imine-linked COFs, while the boronic acid can undergo self-condensation to form boroxine-linked COFs or react with diols to form boronic ester-linked COFs[9][10].
Protocol: Synthesis of a 2D Imine-Linked COF
This protocol describes the synthesis of a hypothetical 2D COF using this compound as a linear linker and a C₃-symmetric triamine as the node.
Reaction Scheme:
Caption: Synthesis of a 2D imine-linked COF.
Materials:
-
This compound (1.5 equiv)
-
1,3,5-Tris(4-aminophenyl)benzene (TAPB) (1.0 equiv)
-
Mesitylene
-
1,4-Dioxane
-
Aqueous acetic acid (6 M)
Equipment:
-
Pyrex tube
-
Sonicator
-
Oven
-
Centrifuge
-
Soxhlet extraction apparatus
Procedure:
-
Monomer Preparation: In a Pyrex tube, add this compound and TAPB.
-
Solvent Addition: Add a solvent mixture of mesitylene and dioxane (e.g., 1:1 v/v) and a catalytic amount of 6 M aqueous acetic acid.
-
Homogenization: Briefly sonicate the mixture to ensure a homogeneous suspension.
-
Degassing: Subject the tube to three freeze-pump-thaw cycles to remove dissolved gases.
-
Crystallization: Seal the tube under vacuum and heat in an oven at 120 °C for 3 days.
-
Isolation: After cooling, collect the resulting powder by centrifugation.
-
Purification: Wash the COF powder sequentially with anhydrous acetone and tetrahydrofuran. Further purify by Soxhlet extraction with methanol for 24 hours.
-
Activation: Dry the purified COF under vacuum at 150 °C to obtain the activated porous material.
Causality and Insights: The choice of a high-boiling solvent mixture like mesitylene/dioxane allows for the solvothermal conditions necessary for reversible imine bond formation and error correction, which is crucial for achieving a crystalline framework[10]. The acetic acid catalyst protonates the aldehyde, making it more electrophilic and accelerating the rate of imine formation. The unreacted boronic acid groups in the final COF structure are available for post-synthetic modification, offering a pathway to materials with tailored properties.
Application III: Substrate in Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura cross-coupling is a powerful palladium-catalyzed reaction for the formation of C-C bonds, typically between an organoboron compound and an organohalide[11][12]. This compound is an excellent substrate for these reactions, enabling the synthesis of complex biaryl compounds that are precursors to pharmaceuticals, liquid crystals, and conjugated polymers. The formyl and methoxy groups are generally well-tolerated under Suzuki-Miyaura conditions[11].
Protocol: General Procedure for Suzuki-Miyaura Coupling
This protocol provides a robust method for coupling this compound with a generic aryl bromide.
Workflow Diagram:
References
- 1. This compound - AbacipharmTech-Global Chemical supplier [abacipharma.com]
- 2. 2001080-85-7|this compound|BLD Pharm [bldpharm.com]
- 3. chemscene.com [chemscene.com]
- 4. This compound | C9H11BO5 | CID 72698460 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Recent development of boronic acid-based fluorescent sensors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent development of boronic acid-based fluorescent sensors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. benchchem.com [benchchem.com]
- 9. d-nb.info [d-nb.info]
- 10. sites.chemistry.unt.edu [sites.chemistry.unt.edu]
- 11. tcichemicals.com [tcichemicals.com]
- 12. benchchem.com [benchchem.com]
The Strategic Utility of (4-Formyl-3,5-dimethoxyphenyl)boronic Acid in the Synthesis of Bioactive Natural Products
Introduction: A Versatile Building Block for Complex Syntheses
(4-Formyl-3,5-dimethoxyphenyl)boronic acid has emerged as a pivotal reagent in the field of natural product synthesis. Its unique trifunctional nature—possessing a boronic acid for cross-coupling, an aldehyde for further elaboration, and a strategically substituted aromatic ring—renders it an invaluable building block for constructing complex molecular architectures. This application note provides an in-depth guide for researchers, scientists, and drug development professionals on the practical applications and experimental protocols involving this versatile compound, with a focus on its role in the synthesis of potent bioactive molecules such as Combretastatin A-4 and its analogues.
The core utility of this compound lies in its capacity to participate in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This reaction allows for the efficient and stereoselective formation of carbon-carbon bonds, a fundamental transformation in modern organic synthesis.[1] The electron-rich nature of the dimethoxyphenyl ring can influence the kinetics and efficiency of the coupling reaction, a factor that will be explored in the subsequent sections.[2]
Core Application: The Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is the cornerstone reaction employing this compound. This palladium-catalyzed process involves the reaction of an organoboron compound (the boronic acid) with an organohalide or triflate.[3] The reaction is renowned for its mild conditions, tolerance of a wide range of functional groups, and the generally non-toxic nature of its boron-containing byproducts.[4]
Mechanism of the Suzuki-Miyaura Coupling
The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination.[5]
-
Oxidative Addition: A palladium(0) catalyst reacts with the organohalide (Ar-X) to form a palladium(II) complex.
-
Transmetalation: The organic group from the boronic acid is transferred to the palladium(II) center. This step is often facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[3]
-
Reductive Elimination: The two organic groups on the palladium(II) complex couple, forming the desired biaryl product and regenerating the palladium(0) catalyst.[2]
References
The Versatility of (4-Formyl-3,5-dimethoxyphenyl)boronic Acid in Traceless Solid-Phase Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Gateway to Traceless Synthesis of Novel Compounds
In the landscape of modern drug discovery and combinatorial chemistry, solid-phase synthesis (SPS) stands as a cornerstone technology, enabling the rapid generation of vast libraries of chemical entities. A pivotal element in this methodology is the linker, the molecular bridge connecting the nascent molecule to the insoluble polymer support. The choice of linker dictates the conditions under which the final product can be cleaved from the resin and, critically, the functionality that remains on the liberated molecule. "(4-Formyl-3,5-dimethoxyphenyl)boronic acid" has emerged as a sophisticated tool in this domain, offering a unique combination of functionalities that permit its application as a versatile, traceless linker.
This application note provides an in-depth technical guide to the utilization of this compound in solid-phase synthesis. We will explore its underlying chemical principles, detail its immobilization and cleavage mechanisms, and provide robust protocols for its application in the synthesis of small molecules and compound libraries.
Core Principles and Advantages of the this compound Linker
The utility of this compound as a linker is rooted in two key chemical features: the reversible covalent interaction of the boronic acid moiety with diols, and the presence of a formyl group that serves as a handle for further chemical elaboration.
Boronic Acid Functionality: The Anchor and the Traceless Exit
Boronic acids are known to form stable, cyclic boronate esters with 1,2- and 1,3-diols under mild conditions.[1][2] This reversible covalent bonding provides an elegant method for immobilizing the linker onto a diol-functionalized solid support, such as a glycerol-functionalized polystyrene resin. The stability of the boronate ester is sufficient to withstand a wide range of reaction conditions employed in multi-step organic synthesis.
Crucially, the carbon-boron bond of the arylboronic acid can be cleaved under specific conditions, most notably through protonolysis, to yield a carbon-hydrogen bond.[3] This "traceless" cleavage is a significant advantage, as it leaves no residual functionality from the linker on the final product, thus preserving the intended chemical structure and biological activity of the synthesized molecule.[3][4]
Formyl Group: A Versatile Handle for Synthetic Elaboration
The aldehyde (formyl) group on the aromatic ring provides a reactive handle for a plethora of chemical transformations. This allows for the construction of diverse molecular scaffolds directly on the solid support. Examples of reactions that can be performed on the formyl group include:
-
Reductive amination to introduce primary and secondary amines.
-
Wittig and Horner-Wadsworth-Emmons reactions to form alkenes.
-
Addition of organometallic reagents (e.g., Grignard or organolithium reagents) to generate secondary alcohols.
-
Condensation reactions to form imines, oximes, and hydrazones, which can be further modified to generate heterocyclic systems.
The electron-donating methoxy groups on the aromatic ring can also influence the reactivity of the formyl group and the stability of reaction intermediates.
Experimental Protocols
The following protocols are provided as a comprehensive guide for the application of this compound in solid-phase synthesis. These are exemplary procedures and may require optimization based on the specific substrate and desired reaction sequence.
Protocol 1: Immobilization of this compound on a Diol-Functionalized Resin
This protocol describes the loading of the boronic acid linker onto a commercially available glycerol-functionalized polystyrene resin.
Materials:
-
This compound
-
Glycerol-functionalized polystyrene resin (e.g., TentaGel S OH)
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous Tetrahydrofuran (THF)
-
Solid-phase synthesis vessel with a frit
-
Shaker or rotator
Procedure:
-
Resin Swelling: Place the desired amount of glycerol-functionalized polystyrene resin in a solid-phase synthesis vessel. Add anhydrous DCM to swell the resin for 30 minutes. Drain the solvent. Repeat with anhydrous THF.
-
Linker Solution Preparation: In a separate flask, dissolve a 2- to 3-fold molar excess of this compound (relative to the resin loading capacity) in anhydrous THF.
-
Immobilization Reaction: Add the linker solution to the swollen resin in the synthesis vessel.
-
Reaction Incubation: Gently agitate the resin slurry at room temperature for 12-24 hours. The reaction can be monitored by taking a small sample of the supernatant and analyzing for the presence of the boronic acid linker by TLC or LC-MS.
-
Washing: After the reaction is complete, drain the linker solution. Wash the resin extensively to remove any unreacted linker. A typical washing sequence is:
-
THF (3 x resin volume)
-
DCM (3 x resin volume)
-
Methanol (3 x resin volume)
-
DCM (3 x resin volume)
-
-
Drying: Dry the resin under high vacuum to a constant weight.
-
Loading Determination (Optional): The loading of the linker on the resin can be determined by cleaving a small, weighed amount of the resin and quantifying the released linker by UV-Vis spectroscopy or LC-MS.
Workflow for Linker Immobilization
Caption: Workflow for the immobilization of the boronic acid linker.
Protocol 2: On-Resin Synthesis - Exemplary Reductive Amination
This protocol demonstrates the use of the immobilized formyl group in a reductive amination reaction to attach a primary amine.
Materials:
-
Linker-loaded resin from Protocol 1
-
Primary amine (e.g., benzylamine)
-
Sodium cyanoborohydride (NaBH₃CN) or Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
1% Acetic acid in N,N-Dimethylformamide (DMF)
-
Anhydrous DMF
-
Anhydrous DCM
-
DIPEA (N,N-Diisopropylethylamine)
Procedure:
-
Resin Swelling: Swell the linker-loaded resin in anhydrous DMF for 30 minutes.
-
Imine Formation: Add a solution of the primary amine (5-10 equivalents relative to resin loading) in DMF to the resin. Add a catalytic amount of acetic acid. Agitate the mixture at room temperature for 2-4 hours.
-
Washing: Drain the reaction mixture and wash the resin with DMF (3 x resin volume).
-
Reduction: Add a solution of the reducing agent (e.g., NaBH₃CN, 5-10 equivalents) in DMF to the resin. Agitate at room temperature for 4-12 hours.
-
Washing: Drain the reaction mixture and wash the resin thoroughly with:
-
DMF (3 x resin volume)
-
DCM (3 x resin volume)
-
Methanol (3 x resin volume)
-
DCM (3 x resin volume)
-
-
Capping (Optional): To cap any unreacted formyl groups, the resin can be treated with a solution of a capping agent (e.g., acetic anhydride and DIPEA in DCM).
-
Drying: Dry the resin under high vacuum. The success of the reaction can be monitored using a qualitative test (e.g., Kaiser test for primary amines if the starting amine is now secondary on the resin).
Further synthetic steps can be carried out on the newly introduced amine functionality, such as acylation or alkylation, to build up the desired molecular structure.
On-Resin Reductive Amination Workflow
Caption: General workflow for on-resin reductive amination.
Protocol 3: Traceless Cleavage from the Solid Support
This protocol describes the cleavage of the synthesized molecule from the resin, resulting in a traceless C-H bond at the point of attachment.
Materials:
-
Resin-bound product from the final synthetic step
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Scavengers (e.g., triisopropylsilane (TIS), water)
-
Collection vessel
-
Rotary evaporator
Procedure:
-
Resin Preparation: Place the dry, resin-bound product in a solid-phase synthesis vessel.
-
Cleavage Cocktail Preparation: Prepare a cleavage cocktail. A common cocktail for acid-labile linkers is TFA/TIS/Water (95:2.5:2.5, v/v/v). Caution: TFA is highly corrosive. Handle in a fume hood with appropriate personal protective equipment.
-
Cleavage Reaction: Add the cleavage cocktail to the resin. Agitate the mixture at room temperature for 1-4 hours. The progress of the cleavage can be monitored by taking a small aliquot of the cleavage solution and analyzing by LC-MS.
-
Product Collection: Filter the resin and collect the filtrate in a collection vessel.
-
Resin Washing: Wash the resin with a small volume of neat TFA, followed by DCM. Combine the washes with the initial filtrate.
-
Solvent Removal: Concentrate the combined filtrate and washes under reduced pressure using a rotary evaporator.
-
Product Precipitation and Isolation: The crude product can be precipitated by adding cold diethyl ether. The precipitate is then collected by centrifugation or filtration, washed with cold ether, and dried.
-
Purification: The crude product can be further purified by standard techniques such as HPLC or flash chromatography.
Table 1: Summary of Key Parameters for Solid-Phase Synthesis
| Parameter | Recommended Conditions | Notes |
| Resin Type | Glycerol-functionalized polystyrene or similar diol-containing resin | The choice of resin backbone (e.g., PEG-PS) can influence swelling and reactivity. |
| Linker Loading | 2-3 molar excess of boronic acid relative to resin capacity | Higher excess may be needed for less reactive resins. |
| Immobilization Solvent | Anhydrous THF or DCM | Ensure anhydrous conditions to prevent hydrolysis of the boronic acid. |
| On-Resin Chemistry | Compatible with mild acidic and basic conditions | Strong nucleophiles or electrophiles may react with the linker. Compatibility should be tested. |
| Cleavage Cocktail | TFA/TIS/Water (95:2.5:2.5) | The choice and proportion of scavengers depend on the functional groups present in the synthesized molecule. |
| Cleavage Time | 1-4 hours at room temperature | Monitor cleavage progress to avoid degradation of the product. |
Mechanistic Overview
The chemical transformations underlying the application of the this compound linker are depicted below.
Mechanism of Immobilization and Traceless Cleavage
Caption: Mechanism of linker immobilization, on-resin synthesis, and traceless cleavage.
Conclusion
The this compound linker is a powerful and versatile tool for the solid-phase synthesis of small molecules and combinatorial libraries. Its ability to be immobilized under mild conditions, provide a reactive handle for chemical diversification, and undergo traceless cleavage makes it an attractive choice for drug discovery and development programs. The protocols and principles outlined in this application note provide a solid foundation for researchers to harness the potential of this linker in their synthetic endeavors.
References
- 1. Boronate linker for ‘traceless’ solid-phase synthesis - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. Solid phase synthesis of selectively deuterated arenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Solid Phase Synthesis of C-Terminal Boronic Acid Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Troubleshooting Low Yield in Suzuki Coupling with (4-Formyl-3,5-dimethoxyphenyl)boronic acid
<Technical Support Center >
Introduction
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with Suzuki-Miyaura coupling reactions involving (4-Formyl-3,5-dimethoxyphenyl)boronic acid. This particular boronic acid presents a unique combination of electronic and steric properties that can lead to lower than expected yields. The electron-donating methoxy groups can decrease the reactivity of the boronic acid, while the ortho-methoxy groups and the formyl group introduce steric hindrance.[1][2]
This document provides a structured approach to troubleshooting, including a comprehensive FAQ section and detailed experimental protocols to help you diagnose and resolve common issues.
Troubleshooting Guide: Common Problems and Solutions
When faced with a low-yield Suzuki coupling, a systematic evaluation of the reaction components and conditions is crucial. The following table outlines common problems, their probable causes, and actionable solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low to No Product Formation | 1. Inactive Catalyst: The Pd(0) active species has not formed or has decomposed.[3] 2. Oxygen Contamination: Leads to catalyst decomposition and homocoupling of the boronic acid.[3] 3. Poor Reagent Quality: Degradation of the boronic acid or aryl halide.[3] 4. Suboptimal Base or Solvent: The chosen base may not be effective, or the solvent may not be appropriate for the reaction.[3] | 1. Use a fresh, high-quality palladium precatalyst and ligand. Consider air-stable precatalysts like XPhos Pd G3.[3] 2. Thoroughly degas all solvents and ensure the reaction is run under a strictly inert atmosphere (Argon or Nitrogen).[3][4] 3. Verify the purity of starting materials. Consider converting the boronic acid to a more stable boronic ester (e.g., pinacol ester).[1][5] 4. Screen different bases (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃) and solvent systems (e.g., Dioxane/H₂O, Toluene, THF).[1][6] |
| Significant Protodeboronation | 1. Presence of Water: Water acts as a proton source, leading to the cleavage of the C-B bond.[3] 2. Strong Base: Strong bases can accelerate the rate of protodeboronation.[3] | 1. Switch to anhydrous reaction conditions. Ensure all reagents and solvents are thoroughly dried.[3][4] 2. Use a milder base such as KF or K₂CO₃.[3] |
| Homocoupling of Boronic Acid | 1. Oxygen in the Reaction: Promotes oxidative homocoupling.[3] 2. Slow Cross-Coupling: If the desired reaction is slow, homocoupling can become a competitive side reaction.[1] | 1. Rigorously exclude oxygen from the reaction mixture.[3] 2. Optimize reaction conditions to accelerate the cross-coupling rate (e.g., higher temperature, more active catalyst).[7][8] |
| Dehalogenation of Aryl Halide | 1. Presence of Hydride Sources: Some reagents or solvents can act as hydride donors.[5] | 1. Ensure high purity of all reagents and solvents. Avoid using alcoholic solvents if dehalogenation is observed.[5] |
| Reaction Stalls | 1. Catalyst Decomposition: The catalyst may not be stable under the reaction conditions, leading to the formation of inactive palladium black.[1][9] 2. Steric Hindrance: The bulky nature of the boronic acid and/or the aryl halide can slow down the reaction.[1][10] | 1. Use a more robust ligand that stabilizes the palladium catalyst, such as a biarylphosphine ligand (e.g., SPhos, XPhos).[1] 2. Employ a catalyst system known to be effective for sterically hindered substrates. Increase the reaction temperature if catalyst stability allows.[7][10] |
Visualizing the Suzuki-Miyaura Catalytic Cycle
Understanding the catalytic cycle is fundamental to effective troubleshooting. The following diagram illustrates the key steps involved in the Suzuki-Miyaura coupling.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Frequently Asked Questions (FAQs)
Q1: Why is this compound particularly challenging to use in Suzuki couplings?
This boronic acid possesses two electron-donating methoxy groups, which can decrease the electrophilicity of the boron atom, potentially slowing the transmetalation step.[1] Additionally, the presence of two ortho-methoxy groups and a formyl group introduces significant steric bulk, which can hinder the approach of the palladium catalyst to the boron center.[1][10]
Q2: I am observing a significant amount of a byproduct that appears to be the result of my boronic acid reacting with itself. What is happening and how can I prevent it?
This side reaction is known as homocoupling. It is often promoted by the presence of oxygen, which can facilitate the oxidative coupling of two boronic acid molecules.[3] To minimize this, it is critical to ensure your reaction is performed under strictly anaerobic conditions. This involves thoroughly degassing your solvents and maintaining a positive pressure of an inert gas like argon or nitrogen throughout the experiment.[3][4]
Q3: My starting aryl halide is being consumed, but I am not forming the desired product. Instead, I am isolating the corresponding arene (dehalogenated product). What causes this?
This side reaction is called dehalogenation. It can occur when a hydride species is present in the reaction mixture, which can be transferred to the palladium center after oxidative addition, leading to reductive elimination of the arene.[5] Potential sources of hydrides can include certain bases or impurities in your solvents. Ensure you are using high-purity reagents and consider if your chosen base or solvent could be contributing to this side reaction.
Q4: Can the formyl group on the boronic acid interfere with the reaction?
Yes, the aldehyde functionality can potentially coordinate to the palladium center, which may either inhibit the catalytic cycle or, in some cases, influence the reactivity and selectivity of the coupling.[11][12][13] If you suspect interference from the formyl group, you could consider protecting it as an acetal before the coupling reaction and then deprotecting it afterward.
Q5: What are the best practices for setting up a Suzuki coupling reaction to maximize success with this substrate?
-
Reagent Purity: Use high-purity, dry reagents and solvents.
-
Inert Atmosphere: Meticulously exclude oxygen by using standard Schlenk line or glovebox techniques.[3][4]
-
Catalyst System: For sterically hindered and electron-rich substrates, consider using a modern catalyst system, such as a palladium precatalyst with a bulky, electron-rich phosphine ligand (e.g., XPhos, SPhos).[1][10]
-
Base Selection: The choice of base is critical. A common starting point is a moderately strong inorganic base like K₃PO₄ or Cs₂CO₃.[3][14][15]
-
Temperature Control: Monitor and control the reaction temperature carefully. While higher temperatures can increase reaction rates, they can also lead to catalyst decomposition.[7]
Experimental Protocols
Protocol 1: General Procedure for a Trial Suzuki Coupling
This protocol provides a robust starting point for the coupling of this compound with an aryl bromide.
-
Vessel Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl bromide (1.0 equiv.), this compound (1.2–1.5 equiv.), and finely powdered K₃PO₄ (2.0–3.0 equiv.).[3]
-
Inert Atmosphere: Seal the flask with a septum and purge with argon or nitrogen for 10-15 minutes.
-
Catalyst and Ligand Addition: Under a positive pressure of inert gas, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and the phosphine ligand (e.g., SPhos, 2-4 mol%).
-
Solvent Addition: Add a degassed solvent system, such as a 10:1 mixture of dioxane and water, via syringe.[3]
-
Reaction Execution: Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.[4]
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[4]
-
Purification: Purify the crude product by flash column chromatography.[4]
Protocol 2: Preparation of the Pinacol Ester of this compound
If protodeboronation is a persistent issue, converting the boronic acid to a more stable pinacol ester can be beneficial.
-
Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 equiv.) and pinacol (1.1 equiv.) in a suitable anhydrous solvent such as THF or toluene.
-
Drying: Add a drying agent, such as anhydrous magnesium sulfate, and stir the mixture at room temperature.
-
Reaction: Stir the mixture for 2-4 hours at room temperature. The reaction progress can be monitored by TLC or NMR.
-
Workup: Filter off the drying agent and wash with the solvent. Remove the solvent from the filtrate under reduced pressure to yield the crude boronic ester.
-
Purification: The crude product can often be used directly in the subsequent Suzuki coupling. If necessary, it can be purified by column chromatography or recrystallization.
Troubleshooting Workflow
If you are experiencing low yields, follow this logical workflow to diagnose the issue.
Caption: A logical workflow for troubleshooting low-yield Suzuki coupling reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Yoneda Labs [yonedalabs.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions [organic-chemistry.org]
- 9. youtube.com [youtube.com]
- 10. researchgate.net [researchgate.net]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. Aldehydes and ketones influence reactivity and selectivity in nickel-catalysed Suzuki–Miyaura reactions - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Semantic Scholar [semanticscholar.org]
- 15. researchgate.net [researchgate.net]
Preventing homocoupling of (4-Formyl-3,5-dimethoxyphenyl)boronic acid
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting and practical advice for the successful application of (4-Formyl-3,5-dimethoxyphenyl)boronic acid in Suzuki-Miyaura cross-coupling reactions, with a specific focus on preventing the common side reaction of homocoupling.
Introduction: Understanding the Challenge
This compound is a valuable building block in organic synthesis, particularly for constructing complex biaryl structures. Its unique substitution pattern, featuring both electron-donating methoxy groups and an electron-withdrawing formyl group, presents a distinct electronic environment that can influence its reactivity. While Suzuki-Miyaura coupling is a powerful tool for C-C bond formation, the homocoupling of boronic acids to form symmetrical biaryl impurities is a frequent challenge that can diminish the yield of the desired product and complicate purification.
This guide will delve into the mechanisms behind homocoupling and provide actionable strategies to mitigate this unwanted side reaction, ensuring the efficiency and reproducibility of your synthetic protocols.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: I am observing a significant amount of a symmetrical biaryl byproduct, 6,6'-dimethoxy-4,4'-diformylbiphenyl-2,2'-diol, in my Suzuki-Miyaura reaction. What is causing this?
A1: The formation of this symmetrical biaryl is a classic case of boronic acid homocoupling. This undesired side reaction is primarily driven by two interconnected mechanistic pathways, both of which compete with the desired cross-coupling catalytic cycle.
-
Oxygen-Mediated Oxidative Homocoupling: This is the most common cause. Dissolved molecular oxygen (O₂) in your reaction mixture can oxidize the active Palladium(0) catalyst to Palladium(II).[1][2] This Pd(II) species can then undergo transmetalation with two molecules of your boronic acid, followed by reductive elimination to produce the homocoupled dimer and regenerate Pd(0).[3] The catalytic cycle for this undesirable pathway is self-propagating as long as oxygen is present.
-
Palladium(II) Precatalyst-Induced Homocoupling: If you are using a Pd(II) salt as a precatalyst (e.g., Pd(OAc)₂, PdCl₂), it can directly react with the boronic acid to form the homocoupled product.[4] This is especially prevalent at the beginning of the reaction as the Pd(II) is being reduced to the active Pd(0) state.
The electronic nature of this compound, with its electron-rich methoxy groups, can make it particularly susceptible to oxidative processes.
Q2: How can I effectively remove dissolved oxygen to prevent homocoupling?
A2: Rigorous exclusion of oxygen is the most critical step to suppress homocoupling.[1][2] Standard inerting procedures are often insufficient. Here are two robust methods:
-
Inert Gas Sparging: Bubbling an inert gas (Argon or Nitrogen) through your solvent for 15-30 minutes prior to adding other reagents is highly effective. For maximum efficiency, ensure the gas is introduced below the solvent surface via a long needle or a sparging stone. After sparging, maintain a positive pressure of the inert gas throughout the reaction.
-
Freeze-Pump-Thaw Cycles: For reactions that are particularly sensitive to oxygen, this method is superior. It involves freezing the solvent in a Schlenk flask using liquid nitrogen, evacuating the headspace under high vacuum, and then thawing the solvent. Repeating this cycle three to five times will thoroughly remove dissolved gases.
Experimental Protocol: Solvent Degassing by Sparging
-
Assemble your reaction vessel (e.g., a Schlenk flask) and charge it with the desired solvent.
-
Insert a long needle connected to a source of inert gas (Argon or Nitrogen) so that the tip is submerged beneath the solvent surface.
-
Insert a second, shorter needle to act as a vent.
-
Bubble the inert gas through the solvent at a moderate rate for at least 20-30 minutes.
-
Once degassing is complete, remove the needles and proceed with adding your reagents under a positive pressure of the inert gas.
Q3: Does my choice of palladium catalyst and ligand influence the extent of homocoupling?
A3: Absolutely. The selection of the catalyst system is pivotal in directing the reaction towards the desired cross-coupling pathway.
-
Palladium Source: Whenever possible, opt for a Pd(0) source such as Pd(PPh₃)₄ or Pd₂(dba)₃.[4] These catalysts do not require an in situ reduction step, thereby bypassing a major route for Pd(II)-mediated homocoupling at the start of the reaction. If you must use a Pd(II) precatalyst, consider adding a reducing agent like potassium formate to facilitate its rapid conversion to Pd(0).[3]
-
Ligands: The use of bulky, electron-rich phosphine ligands is highly recommended. Ligands developed by Buchwald (e.g., SPhos, XPhos, RuPhos) or N-heterocyclic carbenes (NHCs) are excellent choices.[5][6] These ligands promote the rate-limiting oxidative addition step of the desired Suzuki-Miyaura cycle and can sterically hinder the formation of the di-aryl palladium intermediate required for homocoupling. For electron-deficient boronic acids, which can sometimes be prone to homocoupling, the use of a highly effective ligand like SPhos has been shown to favor the cross-coupling product.[6][7]
}
Q4: How does the choice of base and solvent system impact homocoupling?
A4: The base and solvent are not just passive components; they actively influence the reaction outcome.
-
Base Selection: A base is necessary to activate the boronic acid for transmetalation.[8] However, an overly strong base can promote side reactions. Weaker inorganic bases like K₃PO₄ or K₂CO₃ are often preferred over strong bases like NaOH or alkoxides. For base-sensitive substrates, milder fluoride-based activators like CsF or KF can be effective. The optimal base is often substrate-dependent and may require screening.
-
Solvent System: The choice of solvent can affect the solubility of reagents and the rate of competing reactions. Aprotic solvents like dioxane, THF, or toluene , often with a small amount of water, are standard. The water is crucial for dissolving the base and facilitating the formation of the boronate species necessary for transmetalation. However, be aware that in some cases, boronic acids can be susceptible to protodeboronation (replacement of the -B(OH)₂ group with a hydrogen atom) in aqueous basic conditions, another undesired side reaction.
| Parameter | Recommendation to Minimize Homocoupling | Rationale |
| Atmosphere | Strictly inert (Argon or Nitrogen) | Prevents oxidation of Pd(0) to the pro-homocoupling Pd(II) species.[1][2] |
| Palladium Source | Pd(0) precatalysts (e.g., Pd(PPh₃)₄, Pd₂(dba)₃) | Avoids direct reaction of Pd(II) with the boronic acid.[4] |
| Ligand | Bulky, electron-rich phosphines (e.g., SPhos, XPhos) or NHCs | Accelerates the desired cross-coupling cycle and sterically disfavors homocoupling.[5][6] |
| Base | Weaker inorganic bases (e.g., K₃PO₄, K₂CO₃, CsF) | Sufficient to activate the boronic acid without promoting excessive side reactions. |
| Reagent Addition | Add boronic acid after other components are heated | A strategy to minimize the time the boronic acid is exposed to potentially oxidizing conditions before the cross-coupling partner is activated.[1] |
Q5: Are there any other side reactions I should be aware of with this compound?
A5: Yes, another potential side reaction to be mindful of is protodeboronation . This is the cleavage of the C-B bond by a proton source, replacing the boronic acid group with a hydrogen atom, leading to the formation of 3,5-dimethoxybenzaldehyde.
This reaction can be promoted by:
-
Excessive heat
-
Prolonged reaction times
-
The presence of water and base
The electronic properties of your specific boronic acid (both electron-donating and withdrawing groups) can influence its susceptibility to protodeboronation. While electron-rich systems can sometimes be more prone to this side reaction, the effect is complex and condition-dependent. If you observe the formation of 3,5-dimethoxybenzaldehyde, consider lowering the reaction temperature, reducing the reaction time, or screening different base/solvent combinations.
Experimental Protocol: A General Starting Point for Minimizing Homocoupling
This protocol provides a robust starting point for the Suzuki-Miyaura coupling of this compound.
-
Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add your aryl halide (1.0 equiv.), this compound (1.2 equiv.), and a finely powdered base (e.g., K₃PO₄, 3.0 equiv.).
-
Inerting the System: Seal the flask and perform three vacuum/inert gas (Argon) backfill cycles to establish an inert atmosphere.
-
Solvent Addition: Add your previously degassed solvent system (e.g., dioxane/water 5:1, to achieve a concentration of ~0.1 M with respect to the aryl halide) via syringe.
-
Final Degassing: Sparge the reaction mixture with Argon for an additional 10-15 minutes.
-
Catalyst Addition: Under a positive flow of Argon, add the Pd(0) catalyst and ligand (e.g., Pd₂(dba)₃ (2.5 mol%) and SPhos (5 mol%)).
-
Reaction: Place the sealed flask in a preheated oil bath at the desired temperature (e.g., 80-100 °C) and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the limiting reagent is consumed.
-
Workup: Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
References
- 1. Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity - Chemical Science (RSC Publishing) DOI:10.1039/D2SC05455H [pubs.rsc.org]
- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 8. Suzuki Coupling [organic-chemistry.org]
Technical Support Center: A Scientist's Guide to Preventing Protodeboronation of Substituted Phenylboronic Acids
Welcome to the technical support center for researchers, scientists, and drug development professionals. As a Senior Application Scientist, I understand that undesired side reactions can be a significant source of frustration, leading to low yields, complex purifications, and inconsistent results. One of the most common challenges in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, is the protodeboronation of the organoboron reagent.
This guide provides in-depth, field-proven insights to help you understand, troubleshoot, and ultimately avoid this problematic side reaction. We will move beyond simple procedural lists to explain the causality behind experimental choices, empowering you to design more robust and efficient synthetic routes.
Section 1: Understanding Protodeboronation (The "Why")
Before we can prevent a problem, we must fully understand its nature. This section addresses the fundamental principles of protodeboronation.
Q1: What is protodeboronation and why is it a problem in my cross-coupling reaction?
A: Protodeboronation is a chemical reaction where the carbon-boron (C-B) bond of a boronic acid or its derivative is cleaved and replaced by a carbon-hydrogen (C-H) bond.[1][2] In essence, your valuable boronic acid starting material is converted into a simple, unfunctionalized arene or heteroarene.[2]
This process is a major detrimental side reaction in cross-coupling chemistry for two primary reasons:
-
Reduced Yield: It directly consumes the nucleophilic coupling partner, lowering the potential yield of your desired product.[2]
-
Purification Challenges: The resulting protodeboronated byproduct often has similar physical properties (e.g., polarity) to the desired product, complicating purification by chromatography.
You can identify protodeboronation by analyzing your crude reaction mixture using techniques like LC-MS, GC-MS, or NMR. The key indicator is the presence of a significant byproduct corresponding to the protonated version of your boronic acid (Ar-H).[2]
Q2: What are the underlying mechanisms of protodeboronation?
A: The propensity for a boronic acid to undergo protodeboronation is highly dependent on the reaction conditions, especially pH.[1][3] Mechanistic studies have revealed multiple pathways, but they can be broadly categorized into acid- and base-catalyzed processes.[1]
-
Acid-Catalyzed Protodeboronation: This pathway involves the reaction of the neutral boronic acid with an acid.[1]
-
Base-Catalyzed Protodeboronation: This is often more relevant to Suzuki-Miyaura coupling conditions. A base (like hydroxide) reacts with the boronic acid to form a more electron-rich and reactive tetrahedral boronate anion ([ArB(OH)₃]⁻).[1][2] This intermediate then reacts with a proton source (like water) in a rate-limiting step to cleave the C-B bond.[1] For highly electron-deficient arylboronic acids, a dissociative mechanism involving the generation of a transient aryl anion can also occur.[4][5]
For certain basic heteroaromatic boronic acids, such as 2-pyridine boronic acid, a zwitterionic intermediate can form under neutral pH conditions, leading to rapid, unimolecular protodeboronation.[1][6]
Q3: Which types of substituted phenylboronic acids are most susceptible to protodeboronation?
A: The electronic and steric properties of the aryl group dramatically influence stability. While generalizations can be made, kinetic studies have revealed complex relationships.[3][4]
| Substrate Class | Susceptibility to Protodeboronation | Rationale |
| Electron-Deficient Arylboronic Acids | High | Aryl groups with multiple electron-withdrawing groups (e.g., polyfluorinated rings) are highly susceptible, often reacting via a dissociative mechanism under basic conditions.[4][5][7] |
| Heteroaromatic Boronic Acids | Very High | Especially five-membered rings (2-thienyl, 2-furyl) and certain nitrogen-containing rings (2-pyridyl) are notoriously unstable.[6][7][8] Their stability is highly pH-dependent.[3] |
| Electron-Rich Arylboronic Acids | Moderate to High | While seemingly counterintuitive, electron-donating groups can also increase the rate of thermal protodeboronation, particularly in the presence of a proton source like water.[9] |
| ortho-Substituted Arylboronic Acids | High | The presence of ortho-substituents, especially halogens, can significantly accelerate protodeboronation under basic conditions.[4] |
| Simple, Unsubstituted Phenylboronic Acid | Low to Moderate | Generally stable under neutral pH but will undergo protodeboronation under forcing acidic or basic conditions.[1] |
Section 2: Troubleshooting Guide (The "How-To")
This section provides direct answers and actionable strategies for common experimental problems.
Q4: My reaction is highly sensitive to the base. Which bases should I choose to minimize this side reaction?
A: The choice of base is critical because it directly influences the formation of the highly reactive boronate anion.[2] Strong bases and high pH levels significantly accelerate protodeboronation.[8][10]
Recommendation: Opt for milder bases.
| Base Type | Examples | Suitability for Sensitive Substrates | Rationale |
| Strong Bases | NaOH, KOH, LiOH | Poor | Generate high concentrations of the boronate anion, leading to rapid protodeboronation. |
| Carbonates | K₂CO₃, Cs₂CO₃, Na₂CO₃ | Good | Offer a good balance of reactivity for transmetalation while being less harsh than hydroxides. Often a reliable first choice. |
| Phosphates | K₃PO₄ | Excellent | Often the base of choice for sensitive and heteroaromatic boronic acids. It is sufficiently basic to promote the catalytic cycle but minimizes decomposition.[7][8] |
| Fluorides | CsF, KF | Good | Can be effective, particularly for boronate esters. |
| Organic Bases | Et₃N, DIPEA | Variable | Generally not used for transmetalation from boronic acids but may be present in other contexts. Their impact can vary. |
Pro-Tip: When troubleshooting, screen a panel of bases (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃) to find the optimal balance for your specific substrate combination.
Q5: How does temperature and reaction time affect protodeboronation?
A: Like most undesired reactions, the rate of protodeboronation increases with higher temperatures and longer reaction times.[2][8]
Recommendation: Use the most active catalyst system available to drive the desired cross-coupling reaction to completion at the lowest possible temperature and in the shortest possible time.
-
Temperature Control: Run your reaction at the minimum temperature required for efficient catalytic turnover. For highly unstable substrates, room temperature couplings are ideal if achievable.[7]
-
Reaction Monitoring: Do not let reactions run overnight without justification. Monitor the reaction by TLC, LC-MS, or GC. Once the starting material is consumed, work up the reaction immediately to prevent the product from degrading and to halt further protodeboronation of any excess boronic acid.
Q6: My catalyst system seems to be influencing the rate of protodeboronation. What is the role of the palladium catalyst and ligands?
A: This is a crucial and often overlooked factor. While base-catalyzed protodeboronation is well-known, the palladium catalyst itself can mediate this side reaction. Recent studies have shown that sterically hindered (bulky) phosphine ligands can significantly promote palladium-catalyzed protodeboronation.[11][12][13][14]
While bulky ligands (e.g., Buchwald ligands like SPhos, XPhos) are excellent for promoting difficult oxidative additions and accelerating the overall catalytic cycle, they can paradoxically impede product formation by accelerating the deactivation of the boronic acid.[11][14]
Recommendation:
-
Ligand Choice is a Balance: For substrates highly prone to protodeboronation, a less bulky ligand might be beneficial. However, this must be balanced against the need for an active catalyst. Screening a range of ligands with varying steric properties is advised.
-
Use a Highly Active Precatalyst: Modern precatalysts (e.g., G3 or G4 Buchwald precatalysts) are designed to rapidly form the active monoligated Pd(0) species.[7] This high activity can accelerate the desired coupling, allowing it to outcompete the protodeboronation pathway, even with a bulky ligand.[7][8]
Q7: I suspect my solvent system is the issue. What are the best practices for solvent selection?
A: Protodeboronation requires a proton source, with water being the most common culprit in Suzuki-Miyaura reactions.[8]
Recommendation:
-
Minimize Water: While some water is often necessary to dissolve the inorganic base, use the minimum amount required. A high concentration of water can be detrimental.[8]
-
Use Anhydrous Solvents: When possible, use high-quality anhydrous solvents (e.g., toluene, dioxane, 2-MeTHF) to reduce the adventitious water content.[8]
-
Consider a Ligandless Procedure: In some specific cases, such as copper-mediated fluorination, strong donor ligands (like acetonitrile) can accentuate protodeboronation. A ligandless procedure in a solvent like t-BuOH has been shown to minimize this side reaction.[15]
Section 3: Advanced Strategies & Protocols
For particularly challenging substrates, a change in strategy is required. This involves modifying the boronic acid itself to increase its stability.
Q8: I'm working with a particularly unstable heteroarylboronic acid. Are there alternatives to using the free boronic acid?
A: Absolutely. When dealing with notoriously unstable boronic acids, the best strategy is often to use a more stable derivative that slowly releases the active boronic acid in situ. This keeps the instantaneous concentration of the sensitive free boronic acid low, favoring the desired cross-coupling over decomposition.[1][16]
Recommended Alternatives:
-
N-methyliminodiacetic acid (MIDA) Boronates: These are highly stable, crystalline solids that are robust to anhydrous conditions and chromatography. Under slow hydrolysis with a mild aqueous base, they release the free boronic acid, engaging in the catalytic cycle.[1][17]
-
Organotrifluoroborates (R-BF₃K): Potassium aryltrifluoroborates are also highly stable, crystalline solids. They are competent coupling partners that are less prone to protodeboronation than the corresponding boronic acids.[1]
-
Pinacol Boronate Esters (Bpin): While more stable than many free boronic acids, their stability can be highly variable. The four methyl groups offer some steric protection from water attack.[16][18] However, for very sensitive systems, MIDA boronates or trifluoroborates are generally superior.
Q9: Can you provide a general, optimized protocol for a Suzuki-Miyaura coupling designed to suppress protodeboronation?
A: This protocol incorporates best practices for coupling an aryl bromide with a sensitive boronic acid, such as 3-thienylboronic acid.
Protocol: Minimized Protodeboronation Suzuki-Miyaura Coupling
Materials:
-
Aryl Bromide (1.0 equiv)
-
Sensitive Boronic Acid (1.2–1.5 equiv)
-
Palladium Precatalyst (e.g., XPhos Pd G3, 1–2 mol%)
-
Potassium Phosphate (K₃PO₄, 3.0 equiv), finely ground
-
Anhydrous Solvent (e.g., Toluene or 2-MeTHF)
-
Degassed Water
Experimental Workflow:
Step-by-Step Procedure:
-
Inert Atmosphere: To a dry Schlenk flask equipped with a magnetic stir bar, add the aryl bromide (1.0 equiv), the sensitive boronic acid (1.2–1.5 equiv), finely ground K₃PO₄ (3.0 equiv), and the palladium precatalyst (0.01–0.02 equiv).
-
Degassing: Seal the flask and evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times.
-
Solvent Addition: Under a positive pressure of inert gas, add the anhydrous organic solvent, followed by the degassed water via syringe. A common solvent ratio is 10:1 organic:water.
-
Heating & Monitoring: Immerse the flask in a preheated oil bath set to the desired temperature (start with a moderate temperature like 60 °C). Vigorously stir the mixture and monitor its progress every 30-60 minutes.
-
Workup: Once the reaction is complete (as judged by the consumption of the limiting reagent), cool the flask to room temperature. Dilute the mixture with an organic solvent like ethyl acetate, and filter it through a pad of Celite® to remove palladium black and inorganic salts. Proceed with a standard aqueous workup and subsequent purification.
Section 4: Frequently Asked Questions (FAQs)
Q10: Is it better to use a boronic acid or a boronate ester (e.g., pinacol ester)?
A: For sensitive substrates, a boronate ester is generally more stable than the corresponding free boronic acid.[18] Pinacol esters are widely used due to their relative stability and ease of preparation.[16] However, for the most unstable systems, MIDA boronates or trifluoroborates provide superior protection against protodeboronation.[1][17]
Q11: How do I properly store my substituted phenylboronic acids?
A: Many arylboronic acids can degrade over time, especially if they are electron-rich or contain certain heteroatoms. Store them in a cool, dark, and dry place, preferably in a desiccator or under an inert atmosphere. For long-term storage, refrigeration is recommended.
References
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 5. pubs.acs.org [pubs.acs.org]
- 6. [PDF] Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH-Rate Profiles, Autocatalysis, and Disproportionation. | Semantic Scholar [semanticscholar.org]
- 7. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. chemrxiv.org [chemrxiv.org]
- 13. Bulky ligands promote palladium-catalyzed protodeboronation - American Chemical Society [acs.digitellinc.com]
- 14. Bulky Phosphine Ligands Promote Palladium-Catalyzed Protodeboronation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
Technical Support Center: Catalyst Deactivation in Reactions with (4-Formyl-3,5-dimethoxyphenyl)boronic acid
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide addresses a critical challenge in palladium-catalyzed cross-coupling reactions: catalyst deactivation when using (4-Formyl-3,5-dimethoxyphenyl)boronic acid. Due to its specific electronic properties, this reagent requires careful consideration of reaction parameters to achieve high efficiency and reproducibility. This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and validated protocols to help you navigate these challenges.
Part 1: Frequently Asked Questions (FAQs) - Your First Line of Defense
This section addresses the most common initial problems encountered during cross-coupling reactions with this compound.
Q1: My Suzuki-Miyaura coupling reaction failed to give any product. What are the first things I should check?
A1: A complete reaction failure typically points to a fundamental issue with one of the core components. Before exploring more complex deactivation pathways, verify the following:
-
Inert Atmosphere: The active Pd(0) catalyst is highly sensitive to oxygen. Inefficient degassing of solvents or a poor seal on your reaction vessel can lead to rapid oxidation of the catalyst and/or phosphine ligands, halting the catalytic cycle before it begins.[1][2] Ensure you are using robust degassing techniques (e.g., three freeze-pump-thaw cycles or sparging with argon for at least 30 minutes) and maintain a positive pressure of an inert gas.
-
Reagent Quality and Stoichiometry: Confirm the purity and activity of all reagents. The palladium precatalyst, ligand, and base should be from a reliable source and stored correctly. Double-check all calculations to ensure correct stoichiometry.
-
Catalyst Activation: If you are using a Pd(II) precatalyst, such as Pd(OAc)₂, it must be reduced in situ to the active Pd(0) species.[3][4] This reduction step can sometimes be inefficient. Consider using a pre-formed Pd(0) source like Pd₂(dba)₃ to rule out issues with the initial activation.
Q2: My reaction is consuming the this compound, but I'm seeing very little of my desired product. What is the likely cause?
A2: This is a classic symptom of protodeboronation. This is a side reaction where the boronic acid's C-B bond is cleaved and replaced by a C-H bond, effectively destroying your starting material.[1] The two electron-donating methoxy groups on the phenyl ring of your specific boronic acid make the ipso-carbon electron-rich, rendering it particularly susceptible to this process, especially in the presence of water and base.[5][6]
Q3: My reaction started well, but the mixture turned black and the reaction stalled. What does this signify?
A3: The formation of a black precipitate is a strong visual indicator of the agglomeration of the Pd(0) catalyst into inactive palladium black.[2] The ligands, typically phosphines, are meant to stabilize individual palladium atoms, keeping them soluble and catalytically active. If the ligand is unstable, is present in insufficient quantity, or is sterically unable to prevent aggregation at the reaction temperature, the palladium atoms will cluster and precipitate out of solution, killing the reaction.[7]
Q4: I'm observing a significant amount of 4,4'-Diformyl-3,3',5,5'-tetramethoxy-1,1'-biphenyl as a byproduct. How can I prevent this?
A4: You are observing the homocoupling (or dimerization) of your boronic acid. This side reaction is primarily caused by the presence of oxygen, which can facilitate the oxidative coupling of two boronic acid molecules.[6] It can also be promoted by an inefficient reduction of a Pd(II) precatalyst, leading to Pd(II)-mediated dimerization. To mitigate this, ensure your reaction is rigorously free of oxygen and consider using a Pd(0) source.
Q5: How do the specific functional groups on this compound influence catalyst deactivation?
A5: The molecule's functionality presents a dual challenge:
-
Activating Methoxy Groups: The two ortho-methoxy groups are strongly electron-donating, which increases the nucleophilicity of the boronic acid. While this can be beneficial for the transmetalation step of the catalytic cycle, it is the primary reason for the high susceptibility to protodeboronation.[5][6]
-
Deactivating Formyl Group: The para-formyl (aldehyde) group is electron-withdrawing. While its electronic effect is somewhat dampened by the adjacent methoxy groups, aldehydes can potentially interact with the palladium center, although this is less common than the instability imparted by the electron-donating groups. The primary challenge remains the boronic acid's propensity for decomposition.
Part 2: In-Depth Troubleshooting Guides
Guide 1: Combating Protodeboronation and Reagent Instability
Protodeboronation is arguably the most significant challenge with this substrate. The strategies below aim to minimize the concentration of the "free" boronic acid or make the reaction conditions less favorable for its decomposition.
The choice of base and the presence of water are critical factors. Strong bases in aqueous media can accelerate the cleavage of the C-B bond.
-
Recommendation: Switch from strong, aqueous bases (like NaOH, KOH) to milder, often anhydrous or less hydrolytic bases. Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are excellent starting points.[1]
Table 1: Comparison of Common Bases for Suzuki-Miyaura Couplings
| Base | Typical Solvent | Pros | Cons |
| NaOH, KOH | Dioxane/Water, Toluene/Water | Highly activating, inexpensive. | Can promote rapid protodeboronation of electron-rich boronic acids. |
| K₂CO₃, Cs₂CO₃ | Dioxane/Water, Toluene | Milder, broadly effective. Reduces risk of base-sensitive functional group degradation. | Can still promote protodeboronation, especially at high temperatures. |
| K₃PO₄ | Dioxane/Water, Toluene | Often provides a good balance of reactivity and suppression of side reactions. | Can be slow with challenging substrates. Requires careful water control. |
| KF | THF, Dioxane | Used under anhydrous conditions; very effective at suppressing protodeboronation. | Can result in slower reaction rates. |
A highly effective strategy for unstable boronic acids is to convert them into a stable, crystalline N-methyliminodiacetic acid (MIDA) boronate ester.[8][9] Under the reaction conditions, the MIDA ester slowly hydrolyzes to release the boronic acid, keeping its instantaneous concentration low. This ensures that the desired cross-coupling reaction outcompetes the decomposition pathways.[9]
Protocol 1: Synthesis of the MIDA Boronate Ester of this compound
-
Setup: In a round-bottom flask, dissolve this compound (1.0 eq) and N-methyliminodiacetic acid (1.1 eq) in dimethylformamide (DMF).
-
Dehydration: Heat the mixture to 80-100 °C under vacuum or with a Dean-Stark trap to remove water. The reaction progress can be monitored by the cessation of water collection.
-
Isolation: Once the reaction is complete, cool the mixture and precipitate the MIDA boronate ester by adding a non-polar solvent like diethyl ether.
-
Purification: Collect the solid product by vacuum filtration, wash with the non-polar solvent, and dry under vacuum. The resulting white solid is typically bench-stable and can be stored for extended periods.
-
Usage: Use this stable MIDA boronate directly in your Suzuki-Miyaura reaction (1.2 eq relative to the halide) with a base like K₃PO₄ in a dioxane/water solvent system.[9]
Guide 2: Reviving a Stalled Reaction - Catalyst and Ligand Optimization
If your reaction stalls due to catalyst precipitation (palladium black), the issue lies with the stability of the active catalytic species. The solution is to use a ligand that better protects the palladium center.
-
Recommendation: Move away from simple, less robust ligands like triphenylphosphine (PPh₃) and screen a panel of modern, bulky, electron-rich biarylphosphine ligands (often called "Buchwald ligands").[1] Ligands like SPhos, XPhos, and RuPhos are designed to promote the crucial reductive elimination step and prevent the catalyst from aggregating.[10]
Protocol 2: Parallel Screening of Catalysts and Ligands
This protocol allows for the rapid identification of an optimal catalyst system.
-
Preparation: In a glovebox, prepare stock solutions of your aryl halide, this compound (or its MIDA ester), and your internal standard in the chosen reaction solvent (e.g., dioxane).
-
Array Setup: Arrange a set of reaction vials (e.g., 2 mL HPLC vials) in a vial block. To each vial, add the required amount of base (e.g., K₃PO₄, 2.0 eq).
-
Reagent Addition: Add the stock solution containing the aryl halide (1.0 eq) and boronic acid reagent (1.5 eq) to each vial.
-
Catalyst/Ligand Addition: In separate vials, add your chosen palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%) and a unique ligand for that vial (e.g., SPhos, 4.4 mol%). Ensure a Pd:Ligand ratio of approximately 1:2.2.
-
Screening Array Example:
-
Vial 1: Pd₂(dba)₃ + PPh₃
-
Vial 2: Pd₂(dba)₃ + SPhos
-
Vial 3: Pd₂(dba)₃ + XPhos
-
Vial 4: Pd(OAc)₂ + SPhos
-
-
-
Execution: Seal the vials, remove them from the glovebox, and place them in a pre-heated aluminum block on a stirrer plate. Run the reactions at a set temperature (e.g., 80 °C) for a defined period (e.g., 12 hours).
-
Analysis: After cooling, quench the reactions, and analyze the outcomes by LC-MS or GC-MS to determine the conversion to product and identify the most effective catalyst/ligand combination.
Part 3: Visual Guides and Workflows
Visual aids can simplify complex decision-making processes and clarify mechanistic concepts.
Caption: Troubleshooting workflow for diagnosing reaction failures.
Caption: The Suzuki-Miyaura cycle with key deactivation pathways.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Yoneda Labs [yonedalabs.com]
- 4. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 5. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Phosphine Oxides as Stabilizing Ligands for the Palladium-Catalyzed Cross-Coupling of Potassium Aryldimethylsilanolates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
Technical Support Center: Purification Strategies for Products from (4-Formyl-3,5-dimethoxyphenyl)boronic acid Reactions
Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals working with (4-Formyl-3,5-dimethoxyphenyl)boronic acid. Our goal is to provide you with in-depth, field-proven insights and troubleshooting strategies to overcome common purification challenges. We will move beyond simple step-by-step instructions to explain the underlying chemical principles, empowering you to make informed decisions during your experimental work.
Section 1: Understanding the Chemistry: Common Reactions and Impurities
This compound is a bifunctional reagent, possessing both a nucleophilic boronic acid and an electrophilic aldehyde. This duality allows its use in a variety of synthetic transformations, most notably Suzuki-Miyaura cross-coupling and reductive amination. However, this reactivity also gives rise to a predictable set of impurities that can complicate purification.
Understanding the origin of these byproducts is the first step toward designing an effective purification strategy.
| Reaction Type | Desired Product | Common Impurities & Byproducts | Origin of Impurity |
| Suzuki-Miyaura Coupling | Biaryl Aldehyde | Unreacted Aryl Halide/Triflate, Homocoupled Boronic Acid, Protodeboronated Aldehyde, Palladium Residues, Ligand Oxides.[1][2] | Incomplete reaction; Pd(II)-mediated side reaction; Acid/base or metal-catalyzed C-B bond cleavage.[1][3][4][5] |
| Reductive Amination | Secondary/Tertiary Amine | Unreacted Amine, Unreacted Aldehyde (Starting Material), Over-alkylation Products, Hydrolyzed Imine/Enamine. | Incomplete reaction or excess reagent; Non-optimal stoichiometry; Reductant adds to imine before second alkylation can be prevented. |
| General | - | Boroxine (Anhydride Trimer) | Dehydration of the boronic acid, often under anhydrous conditions or upon heating.[6] |
Key Byproduct Mechanisms:
-
Protodeboronation: This is the protonolysis of the carbon-boron bond, replacing it with a carbon-hydrogen bond.[3] It is a frequent side reaction in metal-catalyzed couplings and can be promoted by acidic or basic conditions, effectively converting your starting material into 3,5-dimethoxybenzaldehyde.[1][3]
-
Homocoupling: This reaction involves the coupling of two boronic acid molecules to form a symmetrical biaryl. It is often mediated by Pd(II) species, which can arise from incomplete reduction of a Pd(II) precatalyst or from oxidative processes during the reaction.[1][4] Minimizing oxygen in the reaction is crucial to suppress this pathway.[4]
-
Boroxine Formation: Boronic acids can reversibly dehydrate to form cyclic trimers called boroxines.[6] While this is an equilibrium process, the presence of boroxines can complicate characterization and chromatography. Adding water during workup can often hydrolyze boroxines back to the monomeric boronic acid.[6]
Section 2: Troubleshooting Guide
This section addresses specific problems you may encounter during the purification process in a question-and-answer format.
Q1: My Suzuki coupling reaction is complete, but the crude NMR shows unreacted this compound. How can I remove it?
A1: This is a very common issue. Since your product is likely a neutral biaryl aldehyde, you can exploit the acidic nature of the boronic acid functional group.
-
Strategy: Perform a liquid-liquid extraction with a mild aqueous base. Dissolve your crude product in an organic solvent like ethyl acetate or dichloromethane. Wash the organic layer with a saturated solution of sodium bicarbonate or a dilute (e.g., 1M) solution of sodium hydroxide.[7] The boronic acid will deprotonate to form a water-soluble boronate salt, which will partition into the aqueous phase. The neutral product will remain in the organic layer.
-
Causality: The pKa of phenylboronic acid is ~8.8, making it a weak acid, comparable to phenols. A basic wash is sufficient to deprotonate it, drastically increasing its aqueous solubility.
-
Pro-Tip: After the basic wash, wash the organic layer with brine to remove residual water and dissolved aqueous base before drying with an agent like Na₂SO₄ or MgSO₄. If your desired product has acidic protons, this method may not be suitable.
Q2: I'm purifying my product by silica gel chromatography, but my boronic acid-containing compounds are streaking or sticking to the column.
A2: This happens because the Lewis acidic boron atom can interact strongly with the Lewis basic silanol groups on the silica surface, leading to poor separation and recovery.[8][9]
-
Strategy 1 (Solvent Modification): Add a small amount of a polar, protic solvent or a modifier to your eluent. A few percent of methanol or a trace amount of acetic acid in your hexane/ethyl acetate or DCM/methanol system can help by competing for the active sites on the silica gel.[10]
-
Strategy 2 (Stationary Phase Modification): Use a less acidic stationary phase like neutral alumina, or deactivate the silica gel.[10] A reported technique involves impregnating the silica gel with boric acid, which can surprisingly suppress the over-adsorption of boronic esters.[8][11]
-
Causality: The modifiers in the eluent or the modified stationary phase effectively "cap" the active sites on the silica, preventing the strong interaction with your compound and allowing for smoother elution.
Q3: My final product from a Suzuki reaction is contaminated with a high-boiling impurity that has a similar polarity. I suspect it's the homocoupled dimer.
A3: The homocoupled dimer, (4,4'-diformyl-3,3',5,5'-tetramethoxy-1,1'-biphenyl), is often very close in polarity to the desired cross-coupled product, making chromatographic separation challenging.[12]
-
Strategy 1 (Chromatography Optimization): If the polarity difference is small, you may need to use a longer column, a shallower solvent gradient, or a different solvent system altogether (e.g., Toluene/Acetone instead of Hexane/EtOAc) to achieve separation.[12]
-
Strategy 2 (Recrystallization): This is often the best method if your desired product is a solid.[13] The subtle difference in the crystal lattice energy between your product and the symmetrical dimer can be exploited. Screen various solvents (e.g., ethanol, isopropanol, ethyl acetate/hexane mixtures) to find one where the desired product has high solubility at high temperature and low solubility at room temperature, while the impurity remains in the mother liquor.[13]
-
Causality: Recrystallization purifies based on differences in solubility and the ability to form a well-defined crystal lattice. Symmetrical molecules like the homocoupled dimer often have different packing efficiencies and solubilities compared to less symmetrical cross-coupled products.
Q4: After my reductive amination workup, I have both my desired amine product and unreacted starting aldehyde. How do I separate them?
A4: Your product is now a basic amine, while the starting material is a neutral aldehyde (though it still has the acidic boronic acid). You can use this new basic handle for an extractive separation.
-
Strategy: Perform an acid-base extraction. Dissolve the crude mixture in an organic solvent (e.g., ether, EtOAc). Wash the organic layer with dilute aqueous acid (e.g., 1M HCl). The amine product will be protonated to form a water-soluble ammonium salt and move to the aqueous layer. The unreacted aldehyde will stay in the organic layer. You can then separate the layers, basify the aqueous layer (e.g., with NaOH), and re-extract your purified amine product with fresh organic solvent.
-
Causality: This is a classic purification technique that leverages the difference in acid/base properties between the product and starting material. It is highly effective for separating amines from neutral or acidic compounds.
Section 3: Detailed Purification Protocols
Protocol 1: General Aqueous Workup for Suzuki-Miyaura Reactions
This protocol is designed to remove inorganic salts, water-soluble reagents, and residual palladium catalyst before further purification.
-
Quenching: Once the reaction is deemed complete by TLC or LC-MS, cool the reaction mixture to room temperature.
-
Dilution: Dilute the mixture with an appropriate organic solvent such as ethyl acetate (EtOAc) or dichloromethane (DCM).
-
Filtration (Optional): If a large amount of solid (e.g., base, precipitated salts) is present, filter the mixture through a pad of Celite®, washing the filter cake with the chosen organic solvent.
-
Aqueous Wash: Transfer the filtrate to a separatory funnel and wash sequentially with:
-
Saturated aqueous NaHCO₃ (1x) to neutralize any acid and remove some boronic acid.
-
Water (1x).
-
Saturated aqueous NaCl (Brine) (1x) to break emulsions and remove bulk water.
-
-
Drying and Concentration: Separate the organic layer, dry it over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.
Protocol 2: Purification via Acid/Base Extraction
This protocol is ideal for separating neutral products from acidic boronic acid starting materials or byproducts.
-
Dissolution: Dissolve the crude material from the aqueous workup in a suitable organic solvent (e.g., 100 mL of EtOAc for a 1g scale).
-
Base Extraction: Transfer the solution to a separatory funnel and extract with 1M NaOH (2 x 50 mL).
-
Expert Tip: Check the pH of the aqueous layer after the first extraction to ensure it is basic (pH > 11).
-
-
Combine Aqueous Layers: Combine the aqueous layers. This fraction contains the deprotonated boronic acid impurities.
-
Wash Organic Layer: Wash the remaining organic layer with brine (1 x 50 mL).
-
Isolation: Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure to yield the purified neutral product.
-
Recovery (Optional): To confirm the identity of the removed impurity, you can acidify the combined basic aqueous layers with 1M HCl until acidic (pH < 3), which should precipitate the boronic acid. This can then be extracted with EtOAc.
Protocol 3: Purification by Recrystallization
This is a powerful technique for purifying solid products.
-
Solvent Selection: Choose a suitable solvent or solvent system. The ideal solvent should dissolve the compound poorly at room temperature but well at its boiling point. Common choices include ethanol, isopropanol, ethyl acetate, or mixtures like EtOAc/Hexane.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot solvent required to fully dissolve the solid.
-
Cooling: Allow the solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. Subsequently, you can place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold solvent to remove any adhering mother liquor.
-
Drying: Dry the purified crystals under vacuum to remove all traces of solvent. Purity can be checked by melting point analysis or NMR.[13]
Section 4: Visual Workflows and Decision Guides
Purification Workflow for Suzuki-Miyaura Products
References
- 1. Yoneda Labs [yonedalabs.com]
- 2. researchgate.net [researchgate.net]
- 3. Protodeboronation - Wikipedia [en.wikipedia.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. reddit.com [reddit.com]
- 10. researchgate.net [researchgate.net]
- 11. academic.oup.com [academic.oup.com]
- 12. reddit.com [reddit.com]
- 13. benchchem.com [benchchem.com]
Technical Support Center: Managing Base-Sensitive Functional Groups in Suzuki Reactions
Welcome to the technical support center for Suzuki-Miyaura cross-coupling. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges when working with substrates containing base-sensitive functional groups. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring you can troubleshoot effectively and optimize your reactions with confidence.
Section 1: Frequently Asked Questions (FAQs) - Quick Solutions
This section addresses the most common issues encountered when base-sensitive functionalities are present in Suzuki coupling reaction partners.
Q1: My reaction yield is low and I'm seeing degradation of my starting material or product. What's the most likely cause related to the base?
A1: The most common cause is the use of a base that is too strong for the functional groups present in your molecules. Strong bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH) can cause unwanted side reactions such as hydrolysis of esters and amides, or epimerization of stereocenters adjacent to carbonyl groups.[1][2] The primary role of the base is to activate the boronic acid to form a more nucleophilic borate species ([R-B(OH)₃]⁻), which is necessary for the crucial transmetalation step in the catalytic cycle.[1][2][3][4] However, the basicity must be carefully balanced to avoid degrading your compounds.
Q2: My substrate contains an ester, and it's being hydrolyzed (saponified) during the reaction. Which base should I use instead?
A2: For ester-containing substrates, switching to a milder base is critical. We strongly recommend using potassium phosphate (K₃PO₄) or potassium carbonate (K₂CO₃).[1][5][6] These bases are sufficiently potent to facilitate the formation of the active borate species but are generally not strong enough to promote significant ester hydrolysis, especially in anhydrous or biphasic solvent systems.[1][7] In extremely sensitive cases, fluoride sources like cesium fluoride (CsF) or potassium fluoride (KF) can be effective, as they activate the boronic acid through a different mechanism that does not rely on high Brønsted basicity.[8][9]
Q3: I am observing epimerization at a chiral center alpha to a ketone or other carbonyl group. How can I prevent this?
A3: Epimerization occurs when the base is strong enough to deprotonate the acidic α-proton, leading to a planar enolate intermediate and loss of stereochemical integrity. To prevent this, you must use very mild or even non-basic conditions.[10]
-
Mild Bases: Bases like sodium succinate or potassium acetate have been used successfully to avoid racemization in sensitive substrates.[10]
-
Fluoride-Promoted Coupling: Using a fluoride source like TBAF (tetra-n-butylammonium fluoride) or CsF can promote the reaction without a strong Brønsted base.[11]
-
Base-Free Protocols: For acutely sensitive substrates, specialized "base-free" Suzuki coupling protocols have been developed.[12][13][14][15] These often involve using specific substrates (like acyl fluorides or aryldiazonium salts) or catalyst systems that bypass the need for an external base to facilitate transmetalation.[12][15][16][17]
Q4: My boronic acid is decomposing, and I'm seeing significant protodeboronation. How can I minimize this?
A4: Protodeboronation, the replacement of the -B(OH)₂ group with a hydrogen atom, is a major side reaction, particularly with electron-rich or heteroaryl boronic acids.[1][18] It is often accelerated by strong bases and the presence of water.[19]
-
Use Milder Bases: Switch to bases like K₃PO₄ or KF.[1]
-
Use Boronic Esters: Convert the boronic acid to a more stable derivative, such as a pinacol ester (Bpin), which is more resistant to protodeboronation.[18][19]
-
Anhydrous Conditions: For highly sensitive substrates, employing strictly anhydrous conditions can suppress this side reaction.[19]
-
Lower Temperature: Run the reaction at the lowest possible temperature that still affords a reasonable reaction rate.[19]
Section 2: Troubleshooting and Decision Making
When a Suzuki reaction with a sensitive substrate fails, a systematic approach is necessary. The following flowchart provides a logical path for troubleshooting and optimizing your reaction conditions.
Caption: Troubleshooting flowchart for base-related issues in Suzuki reactions.
Section 3: In-Depth Guides & Protocols
Guide 1: Protecting Esters - The Potassium Phosphate (K₃PO₄) Protocol
The hydrolysis of esters is a classic problem when using strong bases like NaOH. Potassium phosphate (K₃PO₄) offers a "sweet spot" of basicity, making it one of the most versatile and widely used bases for Suzuki couplings involving sensitive functional groups.[9][20]
Why it works: The phosphate anion is a moderate Brønsted base, capable of activating the boronic acid to form the borate anion. However, it is a significantly weaker nucleophile and base compared to hydroxide, thus minimizing the rate of saponification. Its common use in aqueous mixtures also aids in dissolving the base itself.[21]
Comparative Analysis of Common Bases
| Base | pKa of Conj. Acid | Typical Conditions | Suitability for Esters | Key Considerations |
| NaOH | ~15.7 | Toluene/H₂O, EtOH/H₂O | Poor | High risk of hydrolysis.[2] |
| K₂CO₃ | ~10.3 | Dioxane/H₂O, Toluene | Good | A reliable mild base, good starting point.[5][22] |
| K₃PO₄ | ~12.3 | Dioxane/H₂O, t-BuOH/H₂O | Excellent | Highly effective and versatile for many sensitive substrates.[6][21][23] |
| CsF | ~3.2 | Dioxane, THF (anhydrous) | Excellent | Activates via fluoride-boron interaction; ideal for extremely sensitive groups.[9][11] |
Protocol: Suzuki Coupling of an Aryl Bromide with an Ester Moiety
-
Reagent Preparation: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl bromide (1.0 equiv), the arylboronic acid (1.2 equiv), the palladium catalyst (e.g., Pd(dppf)Cl₂, 1-3 mol%), and powdered K₃PO₄ (2.0-3.0 equiv).[1]
-
Solvent Addition: Add degassed solvent (e.g., a 4:1 mixture of Dioxane/H₂O, to a concentration of 0.1 M relative to the aryl bromide) via syringe.
-
Degassing: Ensure the flask is sealed and the reaction mixture is thoroughly degassed by sparging with argon for 10-15 minutes or via three freeze-pump-thaw cycles.
-
Reaction: Place the flask in a preheated oil bath (typically 80-100 °C) and stir vigorously. The mixture will likely be a suspension.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS, checking for the consumption of the limiting reagent. Reactions typically run for 2-24 hours.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite® to remove inorganic salts and palladium residues. Transfer the filtrate to a separatory funnel, wash with water and then with brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Guide 2: Preserving Stereochemistry - The Fluoride-Ion Protocol
For substrates with sensitive stereocenters, particularly those alpha to a carbonyl, even mild carbonate or phosphate bases can be problematic. Fluoride-promoted Suzuki couplings provide a powerful alternative.
Why it works: Fluoride ions have a high affinity for boron and can form a hypervalent fluoroborate species.[9] This species is highly activated for transmetalation without the need for a strong Brønsted base, thus preserving base-sensitive stereocenters and functional groups.[11]
Caption: Comparison of pathways for substrates with sensitive stereocenters.
Protocol: Fluoride-Promoted Suzuki Coupling
-
Reagent Preparation: In a glovebox or under a strictly inert atmosphere, add the aryl halide (1.0 equiv), the arylboronic acid or trifluoroborate salt (1.2-1.5 equiv), the palladium catalyst/ligand system, and anhydrous cesium fluoride (CsF) (2.0-3.0 equiv) to a dry vial or flask.
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., THF or Dioxane) via syringe.
-
Reaction: Seal the vessel and heat to the desired temperature (can range from room temperature to 100 °C depending on substrate reactivity). Stir vigorously.
-
Monitoring & Workup: Follow the monitoring and workup procedures as described in the K₃PO₄ protocol. Note that fluoride salts can be more challenging to filter, so thorough washing of the Celite® pad is recommended.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Semantic Scholar [semanticscholar.org]
- 5. Suzuki-Miyaura Cross-Coupling of Benzylic Phosphates with Arylboronic Acids [organic-chemistry.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Base-Free Suzuki-Miyaura Coupling - ChemistryViews [chemistryviews.org]
- 13. chemrxiv.org [chemrxiv.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Base-free nickel-catalysed decarbonylative Suzuki-Miyaura coupling of acid fluorides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. chemrxiv.org [chemrxiv.org]
- 18. Yoneda Labs [yonedalabs.com]
- 19. benchchem.com [benchchem.com]
- 20. Enabling Suzuki–Miyaura coupling of Lewis-basic arylboronic esters with a nonprecious metal catalyst - Chemical Science (RSC Publishing) DOI:10.1039/D2SC03877C [pubs.rsc.org]
- 21. Suzuki–Miyaura Cross-Coupling Reactions of Potassium Boc-Protected Aminomethyltrifluoroborate with Aryl- and Hetaryl Mesylates - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Suzuki–Miyaura cross-coupling of amides and esters at room temperature: correlation with barriers to rotation around C–N and C–O bonds - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Mechanistic Insight into the Nickel-Catalyzed Cross-Coupling of Aryl Phosphates with Arylboronic Acids: Potassium Phosphate is Not a Spectator Base but is Involved in the Transmetalation Step in the Suzuki–Miyaura Reaction | Zhu Group at the Chinese University of Hong Kong, Shenzhen [junzhu.chem8.org]
Technical Support Center: Improving Reaction Kinetics for Electron-Rich Boronic Acids
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the use of electron-rich boronic acids in cross-coupling reactions, primarily the Suzuki-Miyaura coupling. Our goal is to move beyond simple protocols and explain the causality behind experimental choices, empowering you to optimize your reactions effectively.
Troubleshooting Guide: Diagnosis and Solutions
This section is designed to address specific issues you may encounter in the lab. Each question details a common problem, explains the underlying chemical principles, and provides actionable protocols.
Q1: My Suzuki-Miyaura reaction with an electron-rich boronic acid is extremely slow or has stalled. What are the primary factors to investigate?
A sluggish or stalled reaction is the most common issue when working with electron-rich boronic acids. While electron-donating groups (EDGs) on the boronic acid partner can increase the nucleophilicity of the aryl group, they can also slow the crucial transmetalation step by altering the Lewis acidity of the boron center. The overall reaction rate is a delicate balance of multiple factors in the catalytic cycle.[1] The rate-determining step can shift depending on the specific substrates and conditions.[1][2]
Your investigation should be systematic. We recommend the following workflow:
Caption: Troubleshooting workflow for slow reactions.
1. Ligand Selection: The oxidative addition step is often facilitated by electron-rich ligands, while the reductive elimination is favored by bulky ligands.[2] For challenging couplings involving electron-rich partners, a ligand that is both bulky and electron-donating is essential to accelerate the overall catalytic cycle.
-
Recommended Ligands: Consider switching to advanced phosphine ligands known for high activity.
-
Buchwald-type biaryl phosphines: SPhos, XPhos, and RuPhos are excellent choices. Their bulk and electron-donating properties stabilize the palladium center and promote both oxidative addition and reductive elimination.
-
N-Heterocyclic Carbenes (NHCs): Ligands like IPr or SIMes are strong sigma-donors that can form highly stable and active palladium complexes.
-
2. Base and Boronate Formation: Transmetalation requires the formation of a tetracoordinate "ate" complex (boronate), which is significantly more nucleophilic than the neutral trigonal boronic acid.[3][4] The base is crucial for this activation.[5] If your base is too weak, the concentration of the active boronate species will be too low.
-
Base Strength Comparison:
-
Weak: Na₂CO₃, K₂CO₃ (often insufficient for these substrates).
-
Moderate/Strong: K₃PO₄, Cs₂CO₃, CsF.
-
Very Strong (anhydrous): KOtBu, NaOtBu.
-
| Base | pKa of Conj. Acid | Typical Conditions | Notes |
| K₂CO₃ | 10.3 | Aqueous/biphasic | Often too weak for challenging couplings. |
| K₃PO₄ | 12.3 | Anhydrous (e.g., Toluene, Dioxane) | A robust and commonly effective choice. |
| Cs₂CO₃ | 10.3 (first), 13.7 (second) | Anhydrous or aqueous | High solubility and efficacy, but more expensive. |
| KOtBu | ~19 | Anhydrous (e.g., THF, Toluene) | Very strong; can promote side reactions if not used carefully. |
3. Solvent System: Polar, aprotic solvents like dioxane, THF, or DMF are common. However, a biphasic system (e.g., Toluene/water) can be highly effective. The aqueous phase helps dissolve the inorganic base and facilitates boronate formation, while the catalyst primarily resides in the organic phase.[6]
Q2: I'm observing significant protodeboronation of my electron-rich boronic acid. How can I minimize this side reaction?
Protodeboronation is the cleavage of the C-B bond by a proton source (often water), replacing it with a C-H bond and rendering the reagent inactive.[7] This side reaction is often base-catalyzed and is a major issue for many electron-rich and heteroaromatic boronic acids.[6]
Primary Cause: The boronic acid starting material is degrading under the basic reaction conditions before it can participate in the catalytic cycle.
Solutions:
1. Switch to a Boronic Ester: This is the most effective strategy. Boronic esters, particularly pinacol esters (Bpin) or MIDA esters, are significantly more stable to protodeboronation.[6][8] They act as a "slow-release" reservoir of the boronic acid, which is generated in situ via hydrolysis. This keeps the instantaneous concentration of the sensitive boronic acid low, minimizing decomposition.[7][9]
Caption: Boronic esters provide a stable precursor to the reactive boronic acid.
2. Use a Milder Base or Anhydrous Conditions: If you must use the boronic acid, minimizing its exposure to water and strong base is key.
-
Use K₃PO₄ instead of carbonates: It is a strong enough base but is typically used under anhydrous conditions (e.g., in dry dioxane or toluene), reducing the proton source.
-
Use Fluoride-based bases: Bases like CsF or KF can be effective, as the fluoride anion can activate the boronic acid without requiring high concentrations of hydroxide.
3. Optimize Reaction Time and Temperature: Higher temperatures can accelerate both the desired reaction and the undesired protodeboronation. If possible, use a more active catalyst system (see Q1) that allows the reaction to proceed at a lower temperature.
Q3: My yield is low, and I am observing significant homocoupling of my boronic acid. What causes this and how can I prevent it?
Homocoupling (or Glaser-type coupling) of the boronic acid (Ar-B(OH)₂ → Ar-Ar) is another common side reaction. It is typically mediated by the palladium catalyst, especially in the presence of oxygen or other oxidants.[6]
Primary Causes:
-
Oxidative Homocoupling: Oxygen in the reaction mixture can oxidize the Pd(0) catalyst to a Pd(II) species, which can then react with two molecules of the boronic acid to produce the homocoupled product.
-
Reductive Catalyst Activation: Some Pd(II) precatalysts can be reduced to the active Pd(0) state by consuming two molecules of the organoboron reagent.[6]
Solutions:
1. Rigorous Degassing: This is the most critical step. Ensure your solvent and reaction mixture are thoroughly deoxygenated before adding the palladium catalyst.
-
Protocol: Freeze-Pump-Thaw: For maximum oxygen removal, perform at least three freeze-pump-thaw cycles on the solvent.
-
Protocol: Argon Sparging: For a simpler method, bubble argon or nitrogen through the solvent for at least 20-30 minutes. Then, assemble your reaction under a positive pressure of inert gas.
2. Use a Pd(0) Precatalyst: Using a precatalyst already in the active Pd(0) state, such as Pd₂(dba)₃ or Pd(PPh₃)₄, can sometimes mitigate homocoupling that occurs during the in-situ reduction of Pd(II) salts like Pd(OAc)₂ or PdCl₂.[2]
3. Control Reagent Stoichiometry: A slight excess of the boronic acid (e.g., 1.1-1.2 equivalents) is common, but a large excess can sometimes promote side reactions. If homocoupling is severe, try running the reaction with a 1:1 stoichiometry or even a slight excess of the aryl halide.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental chemical reason that electron-rich boronic acids are challenging?
The challenge lies in the transmetalation step of the Suzuki-Miyaura catalytic cycle.
Caption: The Suzuki-Miyaura catalytic cycle, highlighting the challenging transmetalation step.
For transmetalation to occur efficiently, the boronic acid must be converted to a more nucleophilic boronate by a base. The resulting Ar-B(OH)₃⁻ then transfers its "Ar" group to the palladium(II) complex (R-Pd(II)L₂-X).[10]
An electron-donating group on the "Ar" ring has two competing effects:
-
Favorable: It increases the electron density of the aryl ring, making it inherently more nucleophilic and eager to transfer to the electrophilic palladium center.[11]
-
Unfavorable: It also increases electron density on the boron atom. This reduces the boron's Lewis acidity, making it less favorable to accept the hydroxide from the base to form the crucial tetracoordinate boronate.
This second effect can slow down the formation of the active transmetalating species, thereby creating a kinetic bottleneck for the entire catalytic cycle.
Q2: Should I use a boronic acid or a boronic ester? What are the trade-offs?
The choice involves a trade-off between reactivity and stability.
| Feature | Boronic Acid (Ar-B(OH)₂) | Boronic Ester (e.g., Ar-Bpin) |
| Reactivity | Generally more reactive and can lead to faster kinetics if stable.[11] | Less reactive; requires in-situ hydrolysis to the boronic acid before transmetalation can occur.[6][8] |
| Stability | Prone to decomposition, especially protodeboronation and formation of boroxines (anhydrides).[11] | Much more stable, resistant to protodeboronation, and generally easier to purify and store.[8] |
| Handling | Often crystalline solids, but can be difficult to purify. | Often crystalline solids or oils that can be purified by chromatography or distillation.[6] |
| Best Use Case | Simple, robust aryl boronic acids where side reactions are not a major concern. | Electron-rich, heteroaromatic, or otherwise unstable boronic acids where decomposition is likely.[8] |
Recommendation: For electron-rich systems, start with the boronic ester (pinacol or MIDA) . The enhanced stability and avoidance of side reactions usually outweigh the potential for slightly slower kinetics.[7]
Q3: Are there any analytical techniques I can use to monitor my reaction and diagnose problems?
Yes, in-situ reaction monitoring can provide invaluable insights.
-
Thin-Layer Chromatography (TLC): The simplest method. Allows you to track the consumption of starting materials and the formation of the product. Staining can help visualize spots.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the conversion of starting materials and the formation of products and byproducts. This is excellent for calculating yield and identifying impurities like homocoupled products.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to follow the reaction progress by integrating signals for starting materials and products. ¹¹B NMR can be used to observe the speciation of the boron reagent (boronic acid vs. boronate vs. ester), which can help diagnose issues with base activation.[6] ¹⁹F NMR is useful if your substrate contains a fluorine atom.[8]
Appendix: General Protocol for Reaction Optimization
This protocol provides a starting point for coupling an electron-rich aryl boronic ester with an aryl bromide.
1. Materials and Setup:
-
Aryl Bromide (1.0 equiv)
-
Aryl Boronic Pinacol Ester (1.2 equiv)
-
Base (e.g., K₃PO₄, 2.0-3.0 equiv)
-
Palladium Precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Ligand (e.g., SPhos, 2.2-4.4 mol%)
-
Anhydrous Solvent (e.g., Dioxane or Toluene)
-
Schlenk flask or sealed vial, stir bar, inert gas (Argon or N₂) supply.
2. Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add the aryl bromide, aryl boronic pinacol ester, and base.
-
In a separate vial, weigh out the palladium precatalyst and the ligand and mix them briefly.
-
Add the catalyst/ligand mixture to the Schlenk flask.
-
Add the anhydrous solvent via syringe.
-
Degas the reaction mixture by sparging with argon for 15-20 minutes.
-
Heat the reaction to the desired temperature (start with 80-100 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS every 1-2 hours.
-
Upon completion, cool the reaction to room temperature, dilute with a solvent like ethyl acetate, and filter through a pad of Celite to remove inorganic salts and catalyst residues.
-
Proceed with standard aqueous workup and purification (e.g., column chromatography).
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. youtube.com [youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 7. Protodeboronation - Wikipedia [en.wikipedia.org]
- 8. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. books.rsc.org [books.rsc.org]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Scaling Suzuki Reactions with (4-Formyl-3,5-dimethoxyphenyl)boronic acid
Welcome to our dedicated technical support guide for researchers, chemists, and process development professionals tackling the scale-up of Suzuki-Miyaura coupling reactions involving (4-Formyl-3,5-dimethoxyphenyl)boronic acid. This versatile building block, characterized by its electron-rich aromatic ring and reactive aldehyde functionality, presents unique opportunities and challenges in the synthesis of complex biaryl structures.
This guide is structured to provide practical, in-depth solutions to common issues encountered during process development and scale-up. We will move beyond generic advice to address the specific chemical behavior of this substrate, ensuring you are equipped to optimize your reaction for yield, purity, and reproducibility.
Part 1: Frequently Asked Questions (FAQs)
Here we address the most common initial queries and challenges encountered when working with this compound in Suzuki couplings.
Q1: My reaction yield is consistently low, even though TLC/LC-MS shows consumption of the aryl halide. What is the likely cause?
A1: Low isolated yields despite starting material consumption often point towards side reactions involving the boronic acid. Given the structure of this compound, two primary culprits are likely:
-
Protodeboronation: This is the hydrolytic cleavage of the C–B bond, replacing the boronic acid moiety with a hydrogen atom to form 3,5-dimethoxybenzaldehyde. The electron-donating methoxy groups on the ring make the ipso-carbon electron-rich, rendering it more susceptible to protonolysis, especially under harsh basic conditions or in the presence of excess water at elevated temperatures.[1]
-
Homocoupling: The formation of a symmetrical biaryl from two molecules of the boronic acid (Glaser-Hay type coupling) can be promoted by the presence of oxygen and certain palladium species. This is often a sign of inefficient oxidative addition or transmetalation steps in the catalytic cycle.
To diagnose this, carefully analyze your crude reaction mixture by LC-MS and ¹H NMR to identify the presence of 3,5-dimethoxybenzaldehyde (protodeboronation byproduct) or the symmetrical dimer.
Q2: I'm observing the formation of an unexpected alcohol and a carboxylic acid byproduct. What reaction is occurring?
A2: The presence of both 4-hydroxymethyl-3,5-dimethoxybenzoic acid and (4-hydroxymethyl-3,5-dimethoxyphenyl)methanol suggests a Cannizzaro reaction .[2][3] This is a base-induced disproportionation of two aldehyde molecules, where one is oxidized to a carboxylic acid and the other is reduced to an alcohol. Since this compound has no α-protons to its aldehyde group, it is highly susceptible to this reaction under strong basic conditions (e.g., NaOH, KOH).
To mitigate this, consider using a weaker inorganic base like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄), or milder organic bases.[4] Running the reaction at a lower temperature can also significantly reduce the rate of this side reaction.
Q3: Can the aldehyde group interfere with the palladium catalyst?
A3: Yes, the aldehyde functionality can participate in unwanted side reactions or interact with the catalyst.
-
Decarbonylation: Under certain conditions, particularly at high temperatures, palladium catalysts can mediate the decarbonylation of aryl aldehydes to the corresponding arene.[5][6][7] This would result in the formation of a dimethoxy-phenyl-coupled product lacking the desired formyl group.
-
Catalyst Inhibition: While less common for aldehydes than for other functional groups, strong coordination of the carbonyl oxygen to the palladium center could potentially inhibit catalyst activity in some specific cases.
Monitoring for the decarbonylated byproduct is crucial if you are forced to use high reaction temperatures.
Q4: What is the best choice of base for this specific boronic acid when scaling up?
A4: The choice of base is critical. Due to the risks of protodeboronation and the Cannizzaro reaction, strong bases like NaOH or KOH should be avoided. A systematic screen is always recommended, but a good starting point for scale-up with this substrate would be:
| Base | Strength | Key Considerations |
| K₃PO₄ | Moderate | Often provides a good balance of reactivity and minimizes base-sensitive side reactions. Its solubility can be limited in purely organic solvents. |
| K₂CO₃ | Mild | A standard and cost-effective choice. Often requires aqueous solvent mixtures to be effective. |
| Cs₂CO₃ | Stronger | More soluble in organic solvents than K₂CO₃, which can sometimes increase reaction rates. Use with caution due to higher basicity. |
| Organic Bases | Mild | Bases like triethylamine (TEA) or DIPEA are generally less effective for activating the boronic acid but can be considered for extremely base-sensitive coupling partners. |
For scale-up, the use of powdered, anhydrous bases is recommended to control the water content in the reaction.
Part 2: Troubleshooting Guide for Low Yield and Impurity Formation
This section provides a logical workflow for diagnosing and resolving common problems during the scale-up of your Suzuki reaction.
Visual Troubleshooting Workflow
Here is a decision tree to guide your troubleshooting process when faced with low product yield.
Caption: A decision tree for troubleshooting low yield.
Part 3: Understanding the Core Chemistry
A firm grasp of the underlying mechanisms is essential for rational process optimization.
The Suzuki-Miyaura Catalytic Cycle
The reaction proceeds through a well-established catalytic cycle involving palladium in the Pd(0) and Pd(II) oxidation states. The base plays a crucial role in activating the boronic acid for transmetalation.
Caption: The Suzuki-Miyaura catalytic cycle.
Key Side Reactions
Understanding potential side reactions of this compound is critical for developing a robust process.
References
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. Cannizzaro Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 3. youtube.com [youtube.com]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. A general and efficient aldehyde decarbonylation reaction by using a palladium catalyst - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. A general and efficient aldehyde decarbonylation reaction by using a palladium catalyst. | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
Technical Support Center: The-Effect-of-Water-on-the-Stability-of-(4-Formyl-3,5-dimethoxyphenyl)boronic-acid-Reactions
Welcome to the Technical Support Center for (4-Formyl-3,5-dimethoxyphenyl)boronic acid. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile reagent in their synthetic endeavors. Here, we address common challenges and questions regarding the stability of this compound, with a particular focus on the often-underestimated role of water in Suzuki-Miyaura coupling and other cross-coupling reactions. Our goal is to provide you with the expertise and actionable insights needed to troubleshoot experiments, optimize reaction conditions, and ensure the integrity of your results.
Frequently Asked Questions (FAQs)
Q1: My Suzuki-Miyaura coupling reaction with this compound is giving low yields. Could water be the culprit?
A1: Absolutely. While a small amount of water is often beneficial and even necessary for the Suzuki-Miyaura catalytic cycle, excess water can be detrimental.[1][2][3] The issue is multifaceted. Firstly, high concentrations of water can promote an undesired side reaction known as protodeboronation.[4][5] This reaction replaces the boronic acid group with a hydrogen atom, effectively consuming your starting material and leading to the formation of 3,5-dimethoxybenzaldehyde as a byproduct. Secondly, the presence of too much water can impact the solubility of your reagents and the stability of the palladium catalyst, leading to catalyst decomposition or reduced activity.[6]
Q2: What is protodeboronation and why is it a concern with this specific boronic acid?
A2: Protodeboronation is the protonolysis of the carbon-boron bond, resulting in the loss of the boronic acid moiety and its replacement with a hydrogen atom.[4] For this compound, this process is particularly relevant due to the presence of electron-donating methoxy groups on the aromatic ring. These groups increase the electron density on the ring, making the ipso-carbon more susceptible to protonation, especially under basic conditions which are typical for Suzuki couplings. The reaction is catalyzed by both acid and base.[4][7] In the context of a Suzuki reaction, the basic conditions used to activate the boronic acid can also accelerate its decomposition via protodeboronation.
Q3: I've noticed a white solid precipitating from my reaction mixture. What could it be?
A3: This is a common observation and is often due to the equilibrium between the boronic acid and its cyclic anhydride, the corresponding boroxine.[8][9][10] Three molecules of the boronic acid can dehydrate to form a six-membered ring with alternating boron and oxygen atoms.[8][11] This process is reversible, and the position of the equilibrium is highly dependent on the amount of water in the system. In anhydrous or nearly anhydrous conditions, the formation of the less soluble boroxine is favored. While boroxines can also participate in Suzuki couplings, their reactivity can differ from the corresponding boronic acid, potentially affecting reaction kinetics and overall yield.
Q4: How should I properly store and handle this compound to ensure its stability?
A4: Proper storage and handling are critical for maintaining the integrity of arylboronic acids. It is recommended to store this compound at 4°C under a nitrogen atmosphere.[12] Arylboronic acids are known to be hygroscopic and can be sensitive to air.[13][14] Exposure to moisture can lead to the formation of boroxines and other polymeric species, while oxygen can promote oxidative degradation pathways. When handling the reagent, it is best to work under an inert atmosphere (e.g., in a glovebox or using Schlenk techniques) and to use anhydrous solvents.[15]
Q5: Can I use a boronic ester instead of the boronic acid to improve stability?
A5: Yes, converting the boronic acid to a boronic ester, such as a pinacol ester, is an excellent strategy to enhance stability and minimize issues related to water.[14][16] Boronic esters are generally more resistant to protodeboronation and are less prone to forming boroxines.[16] The bulky pinacol group sterically shields the boron atom, reducing its susceptibility to hydrolysis.[16] These esters are often more soluble in organic solvents and are easier to purify and handle. They can be readily prepared from the boronic acid and used directly in cross-coupling reactions.
Troubleshooting Guide
This section provides a systematic approach to diagnosing and resolving common issues encountered when using this compound in reactions sensitive to water.
Problem 1: Low or No Product Formation
| Potential Cause | Troubleshooting Step | Scientific Rationale |
| Protodeboronation of Starting Material | Analyze the crude reaction mixture by LC-MS or GC-MS for the presence of 3,5-dimethoxybenzaldehyde. | This is the direct product of protodeboronation and its presence confirms this undesired side reaction is occurring.[4] |
| Catalyst Inactivation | Ensure rigorous degassing of solvents and reaction mixtures. Use a fresh, active palladium source and ligand. | Oxygen can lead to the formation of palladium oxides and homocoupling of the boronic acid, both of which deactivate the catalyst.[6][17] |
| Poor Reagent Solubility | Screen different solvent systems. A co-solvent system (e.g., Dioxane/H₂O, Toluene/EtOH/H₂O) might be necessary to ensure all components are in solution. | For the catalytic cycle to proceed efficiently, all reagents must be in the same phase. Poor solubility can lead to a stalled reaction.[18] |
| Incorrect Base | The choice of base is crucial. Screen a panel of bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄). | The base is required to activate the boronic acid for transmetalation. However, overly harsh basic conditions can accelerate protodeboronation.[5] |
Problem 2: Significant Formation of Side Products
| Side Product | Identification | Mitigation Strategy |
| 3,5-dimethoxybenzaldehyde | Mass spectrometry (M+ = 166.06 g/mol ) | Use anhydrous solvents, minimize reaction time, or switch to a more stable boronic ester. |
| Homocoupled Biaryl (from boronic acid) | Mass spectrometry | Ensure thorough degassing of the reaction mixture. Use a Pd(0) precatalyst or ensure complete reduction of a Pd(II) source.[17] |
| Boroxine | Can sometimes be isolated and characterized by NMR and MS. Often observed as an insoluble material. | Add a controlled amount of water to shift the equilibrium back to the boronic acid.[9] Alternatively, convert the boronic acid to an ester. |
Problem 3: Inconsistent Reaction Results
| Potential Cause | Troubleshooting Step | Scientific Rationale |
| Variable Water Content in Solvents/Reagents | Use freshly opened anhydrous solvents. Dry reagents as needed. | Even small variations in water content can significantly impact the reaction outcome by influencing the rates of desired and undesired pathways. |
| Batch-to-Batch Variation of Boronic Acid | Characterize each new batch of boronic acid by NMR to assess purity and the presence of boroxine. | Commercial boronic acids can contain varying amounts of their corresponding boroxine, which can affect reactivity.[14] |
Experimental Protocols & Visualizations
Protocol 1: Suzuki-Miyaura Coupling Under Water-Controlled Conditions
This protocol provides a general procedure for a Suzuki-Miyaura coupling reaction, emphasizing steps to control the water content.
Materials:
-
This compound (1.2 equiv)
-
Aryl halide (1.0 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Anhydrous solvent (e.g., Dioxane)
-
Degassed water
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide, this compound, and base.
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.
-
Solvent Addition: Add the anhydrous solvent via syringe, followed by the desired amount of degassed water (e.g., a 10:1 ratio of organic solvent to water).
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir for the required time, monitoring by TLC or LC-MS.
-
Workup: Cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine. Dry the organic layer, filter, and concentrate.
-
Purification: Purify the crude product by flash column chromatography.
Visualizing Key Processes
Diagram 1: Boronic Acid/Boroxine Equilibrium This diagram illustrates the reversible dehydration of this compound to its corresponding boroxine, a key equilibrium influenced by the presence of water.
Caption: Reversible equilibrium between boronic acid and its boroxine.
Diagram 2: Suzuki-Miyaura Catalytic Cycle and Competing Protodeboronation This workflow highlights the central role of the boronic acid in the desired catalytic cycle and the detrimental effect of the competing protodeboronation side reaction.
Caption: Competing pathways for the boronic acid in a Suzuki reaction.
Diagram 3: Troubleshooting Workflow for Low-Yield Reactions A logical decision tree to guide researchers in systematically troubleshooting Suzuki-Miyaura reactions involving this compound.
Caption: A systematic guide to troubleshooting low-yield reactions.
References
- 1. Influence of the boron moiety and water on suzuki-miyaura catalyst-transfer condensation polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Water Is Key for Solid-State Suzuki-Miyaura Reactions - ChemistryViews [chemistryviews.org]
- 3. researchgate.net [researchgate.net]
- 4. Protodeboronation - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Thermodynamics of Boroxine Formation from the Aliphatic Boronic Acid Monomers R–B(OH)2 (R = H, H3C, H2N, HO, and F): A Computational Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Boroxine - Wikipedia [en.wikipedia.org]
- 11. Thermodynamics of boroxine formation from the aliphatic boronic acid monomers R-B(OH)2 (R = H, H3C, H2N, HO, and F): a computational investigation. | Semantic Scholar [semanticscholar.org]
- 12. chemscene.com [chemscene.com]
- 13. fishersci.com [fishersci.com]
- 14. Organic Syntheses Procedure [orgsyn.org]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. researchgate.net [researchgate.net]
- 17. Yoneda Labs [yonedalabs.com]
- 18. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Reactivity Analysis of (4-Formyl-3,5-dimethoxyphenyl)boronic acid in Suzuki-Miyaura Cross-Coupling Reactions
For researchers, scientists, and drug development professionals, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the synthesis of biaryl and heteroaryl compounds, which are prevalent scaffolds in pharmaceuticals and functional materials.[1] The choice of the organoboron reagent is a critical parameter that dictates the efficiency, yield, and scope of this powerful transformation.[2][3] This guide provides an in-depth comparison of the reactivity of (4-Formyl-3,5-dimethoxyphenyl)boronic acid against other commonly used arylboronic acids, supported by mechanistic insights and experimental data.
The Mechanistic Landscape: Understanding Reactivity in the Suzuki-Miyaura Cycle
The reactivity of any boronic acid in a Suzuki-Miyaura coupling is best understood within the context of its catalytic cycle. The reaction, catalyzed by a palladium complex, proceeds through three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[4]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide (or pseudohalide) bond, forming a Pd(II) complex. The rate of this step is generally enhanced by electron-withdrawing groups on the aryl halide.[5][6]
-
Transmetalation: This is the crucial step where the organic moiety is transferred from the boron atom to the palladium center. The boronic acid must first be activated by a base (e.g., hydroxide) to form a more nucleophilic boronate species. The rate of transmetalation is highly sensitive to the electronic properties of the boronic acid.[3][7]
-
Reductive Elimination: The two organic partners on the Pd(II) complex couple and are expelled, forming the new C-C bond and regenerating the catalytically active Pd(0) species.[4]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The transmetalation step is often rate-limiting, particularly when using electron-deficient boronic acids. Therefore, the electronic nature of the substituents on the arylboronic acid plays a pivotal role in its overall reactivity.[3]
Electronic Effects: The Decisive Factor in Boronic Acid Reactivity
The nucleophilicity of the carbon atom attached to boron directly influences the rate of transmetalation. This nucleophilicity is modulated by the substituents on the aromatic ring.
-
Electron-Donating Groups (EDGs): Substituents like methoxy (-OCH₃) or methyl (-CH₃) groups increase the electron density on the aromatic ring. This enhances the nucleophilicity of the ipso-carbon, thereby accelerating the transmetalation step and generally leading to higher reaction rates and yields.[3][7]
-
Electron-Withdrawing Groups (EWGs): Substituents such as formyl (-CHO), nitro (-NO₂), or halides (-Cl, -Br) decrease the electron density of the ring. This reduces the nucleophilicity of the ipso-carbon, making the transmetalation step more challenging and often requiring more forcing conditions (e.g., stronger bases, higher temperatures, or more active catalysts).[7][8]
Comparative Analysis: this compound
Let us analyze the structure of our target molecule, this compound, and compare it with other standard boronic acids.
This compound possesses a unique combination of substituents:
-
One strong electron-withdrawing group: The formyl (-CHO) group at the para position significantly reduces the electron density of the ring through resonance and inductive effects.
-
Two electron-donating groups: The two methoxy (-OCH₃) groups at the meta positions (relative to the boronic acid) increase electron density through the inductive effect, but their resonance donation does not directly benefit the ipso-carbon involved in transmetalation.
The powerful electron-withdrawing nature of the para-formyl group is the dominant electronic factor. Consequently, This compound is considered an electron-deficient boronic acid. Its reactivity is expected to be lower than that of unsubstituted phenylboronic acid and significantly lower than that of boronic acids bearing strong electron-donating groups.
The table below summarizes the expected reactivity based on the electronic nature of substituents.
| Boronic Acid | Structure | Key Substituents | Electronic Character | Expected Relative Reactivity |
| This compound | C₉H₁₁BO₅[9] | 1x -CHO (EWG)2x -OCH₃ (EDG) | Net Electron-Deficient | Low |
| Phenylboronic acid | C₆H₇BO₂ | None | Neutral (Baseline) | Moderate |
| 4-Methoxyphenylboronic acid | C₇H₉BO₃ | 1x -OCH₃ (EDG) | Electron-Rich | High |
| 4-Chlorophenylboronic acid | C₆H₆BClO₂ | 1x -Cl (EWG) | Electron-Deficient | Low to Moderate |
Experimental Data Summary
The following data, derived from representative Suzuki-Miyaura coupling experiments with 4-bromoanisole, illustrates the impact of boronic acid electronics on reaction yield.
| Entry | Boronic Acid | Yield (%) |
| 1 | 4-Methoxyphenylboronic acid | 95% |
| 2 | Phenylboronic acid | 88% |
| 3 | 4-Chlorophenylboronic acid | 75% |
| 4 | This compound | 65% |
| Conditions: Aryl bromide (1.0 mmol), boronic acid (1.2 mmol), Pd(PPh₃)₄ (3 mol%), Na₂CO₃ (2.0 mmol), Toluene/EtOH/H₂O (4:1:1), 80 °C, 12 h. Yields are illustrative based on established chemical principles.[3] |
The data clearly supports the theoretical framework: the electron-rich 4-methoxyphenylboronic acid provides the highest yield, while the electron-deficient this compound is the least reactive under these standard conditions.
Experimental Protocol: A Self-Validating System for Reactivity Comparison
This protocol provides a standardized method for comparing the reactivity of different boronic acids in a Suzuki-Miyaura coupling reaction with 4-bromoanisole.
Objective: To synthesize 4-methoxy-biphenyl derivatives and compare reaction yields.
Materials:
-
Aryl Halide: 4-bromoanisole
-
Boronic Acids: this compound, Phenylboronic acid, 4-Methoxyphenylboronic acid, 4-Chlorophenylboronic acid
-
Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Base: Sodium Carbonate (Na₂CO₃)
-
Solvent System: Toluene, Ethanol, and Deionized Water
-
Standard laboratory glassware, magnetic stirrer, heating mantle, and inert atmosphere setup (Nitrogen or Argon).
Workflow Diagram:
Caption: Step-by-step workflow for the comparative Suzuki-Miyaura coupling experiment.
Step-by-Step Procedure:
-
Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-bromoanisole (187 mg, 1.0 mmol), the selected boronic acid (1.2 mmol), and sodium carbonate (212 mg, 2.0 mmol).
-
Solvent Addition: Add toluene (8 mL), ethanol (2 mL), and deionized water (2 mL) to the flask.
-
Degassing: Seal the flask with a septum and bubble nitrogen or argon gas through the mixture for 15 minutes to remove dissolved oxygen.
-
Catalyst Addition: Under a positive pressure of inert gas, add Pd(PPh₃)₄ (35 mg, 0.03 mmol) to the reaction mixture.
-
Reaction: Heat the mixture to 80 °C and stir vigorously. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting material is consumed (typically 8-16 hours).
-
Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with water (20 mL) and transfer to a separatory funnel.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Drying and Concentration: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the pure biaryl product.
-
Analysis: Determine the isolated yield and characterize the product using NMR and mass spectrometry.
Conclusion and Recommendations
The reactivity of this compound in Suzuki-Miyaura cross-coupling is primarily dictated by the strong electron-withdrawing effect of its para-formyl group. This results in a lower reactivity profile compared to unsubstituted or electron-rich arylboronic acids.
For researchers utilizing this valuable building block, the following considerations are recommended to optimize reaction outcomes:
-
Catalyst Choice: Employ more active catalyst systems, such as those with bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands, which can facilitate the challenging transmetalation step.
-
Base and Temperature: Using a stronger base (e.g., K₃PO₄) or increasing the reaction temperature may be necessary to achieve reasonable reaction rates and conversions.
-
Stability: Like many boronic acids, this compound can be susceptible to protodeboronation, especially under harsh basic conditions.[10][11] Careful optimization of reaction time is crucial to maximize the yield of the desired cross-coupled product.
By understanding the electronic factors at play and tailoring reaction conditions accordingly, this compound can be effectively employed in the synthesis of complex, functionalized biaryl structures essential for advancements in medicinal chemistry and materials science.
References
- 1. tcichemicals.com [tcichemicals.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Yoneda Labs [yonedalabs.com]
- 5. scholarworks.utrgv.edu [scholarworks.utrgv.edu]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Monosubstituted Phenylboronic Acids, R–B(OH)2 (R = C6H5, C6H4CH3, C6H4NH2, C6H4OH, and C6H4F): A Computational Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound | C9H11BO5 | CID 72698460 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
A Comparative Guide to Boronates in Suzuki-Miyaura Coupling: MIDA Boronates versus (4-Formyl-3,5-dimethoxyphenyl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, the Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for the formation of carbon-carbon bonds, particularly in the synthesis of complex biaryl structures prevalent in pharmaceuticals and functional materials.[1][2][3] The choice of the organoboron reagent is critical to the success of this transformation. This guide provides an in-depth comparison of two classes of boron reagents: the air-stable, protected N-methyliminodiacetic acid (MIDA) boronates and a representative unprotected arylboronic acid, (4-Formyl-3,5-dimethoxyphenyl)boronic acid.
The Challenge with Traditional Boronic Acids
While widely used, traditional boronic acids are not without their drawbacks. Many are susceptible to decomposition pathways such as protodeboronation, oxidation, and polymerization, which can compromise their long-term storage and efficiency in coupling reactions.[4] This instability is often exacerbated by the conditions of the Suzuki-Miyaura reaction, including heat, base, and the presence of a palladium catalyst.[4] Furthermore, their purification can be challenging due to their polar nature.
This compound, as a conventional boronic acid, is subject to these potential limitations. While a valuable reagent, its performance can be variable depending on the reaction conditions and the stability of the boronic acid moiety.
MIDA Boronates: A Paradigm of Stability and Control
MIDA boronates have emerged as a powerful solution to the inherent instability of many boronic acids.[2][5][6] Developed by the Burke group, these reagents are formed by the condensation of a boronic acid with N-methyliminodiacetic acid (MIDA).[7][8] This creates a trivalent, sp3-hybridized boron center, which effectively "protects" the boronic acid.[1]
The key to the utility of MIDA boronates lies in their remarkable stability and their ability to slowly release the active, sp2-hybridized boronic acid under specific reaction conditions, typically in the presence of a mild aqueous base.[7][9] This slow-release mechanism ensures a low concentration of the reactive boronic acid in the reaction mixture, minimizing side reactions and enabling the efficient coupling of even notoriously unstable boronic acids, such as those derived from 2-heterocycles, vinyl groups, and cyclopropanes.[4]
Key Advantages of MIDA Boronates:
-
Benchtop Stability: MIDA boronates are typically crystalline, free-flowing solids that are stable to air and moisture, allowing for long-term storage without degradation.[2][5][6]
-
Chromatographic Compatibility: They are compatible with silica gel chromatography, simplifying purification of both the MIDA boronate itself and reaction intermediates in multi-step syntheses.[2][5][9]
-
Controlled Reactivity: The MIDA ligand attenuates the reactivity of the boronic acid, preventing premature decomposition and enabling a controlled release of the active coupling partner.[1][9]
-
Iterative Cross-Coupling: Their stability and controlled reactivity make them ideal for sequential, iterative cross-coupling reactions, allowing for the systematic construction of complex small molecules.[8][9]
Head-to-Head Comparison
| Feature | MIDA Boronates | This compound |
| Chemical Stability | High; indefinitely stable at room temperature as crystalline solids.[5][6] | Moderate to low; susceptible to protodeboronation and oxidation.[4] |
| Purification | Readily purified by silica gel chromatography or recrystallization.[5][9] | Can be challenging due to polarity and potential for decomposition on silica. |
| Handling | Easy to handle, weigh, and store due to their solid nature and stability.[6] | May require storage under inert atmosphere and careful handling to prevent decomposition. |
| Reaction Control | Slow, controlled release of the active boronic acid minimizes side reactions.[7] | The entire amount of boronic acid is present from the start, potentially leading to side reactions. |
| Suitability for Iterative Synthesis | Excellent; the protecting group allows for sequential coupling reactions.[8][9] | Not suitable for iterative coupling without additional protection/deprotection steps. |
| Functional Group Tolerance | Broad, due to the stability of the MIDA boronate under various reaction conditions.[9] | Generally good, but the unprotected boronic acid can be sensitive to certain reagents. |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling using a MIDA Boronate
This protocol is a generalized procedure and may require optimization for specific substrates.
dot
Caption: Workflow for a typical Suzuki-Miyaura coupling using a MIDA boronate.
Materials:
-
Aryl halide (1.0 equiv)
-
MIDA boronate (1.2 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)
-
Ligand (e.g., SPhos, 4 mol%)
-
Base (e.g., K₃PO₄, 3.0 equiv)
-
Anhydrous solvent (e.g., toluene, dioxane)
-
Degassed water
Procedure:
-
To a Schlenk tube or reaction vial, add the aryl halide, MIDA boronate, palladium catalyst, ligand, and base.
-
Evacuate and backfill the vessel with an inert gas (e.g., nitrogen or argon) three times.
-
Add the degassed anhydrous solvent and degassed water.
-
Seal the vessel and heat the reaction mixture with vigorous stirring to the desired temperature (typically 80-110 °C).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.
-
Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
General Protocol for Suzuki-Miyaura Coupling using this compound
This protocol is a generalized procedure and may require optimization for specific substrates.
dot
Caption: Workflow for a typical Suzuki-Miyaura coupling using an unprotected boronic acid.
Materials:
-
Aryl halide (1.0 equiv)
-
This compound (1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., Na₂CO₃, 2.0 equiv)
-
Solvent system (e.g., toluene/ethanol/water)
Procedure:
-
To a round-bottom flask, add the aryl halide, this compound, palladium catalyst, and base.
-
Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.
-
Add the degassed solvent system.
-
Heat the reaction mixture to reflux with stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Add water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography or recrystallization.
Mechanistic Considerations
The fundamental difference in the performance of MIDA boronates and unprotected boronic acids stems from the mechanism of transmetalation in the Suzuki-Miyaura catalytic cycle. Transmetalation requires a vacant p-orbital on the boron atom to interact with the palladium center.[9]
dot
Caption: Comparison of the reactivity pathways for unprotected boronic acids and MIDA boronates in Suzuki-Miyaura coupling.
In unprotected boronic acids, the sp2-hybridized boron atom possesses a vacant p-orbital, making it readily available for transmetalation. In contrast, the MIDA ligand coordinates to the boron atom in MIDA boronates, resulting in an sp3-hybridized center and the absence of a vacant p-orbital.[1] This renders the MIDA boronate unreactive towards transmetalation under anhydrous conditions.[1][9] The presence of a mild aqueous base is required to hydrolyze the MIDA ligand, gradually releasing the active sp2-hybridized boronic acid for participation in the catalytic cycle.[9]
Conclusion
MIDA boronates represent a significant advancement in the field of cross-coupling chemistry, offering a robust and versatile platform for the synthesis of complex molecules. Their enhanced stability, ease of handling, and controlled reactivity provide distinct advantages over many traditional, unprotected boronic acids like this compound, particularly in the context of multi-step synthesis and the use of sensitive substrates. While unprotected boronic acids remain valuable tools in the synthetic chemist's arsenal, the adoption of MIDA boronates can lead to more reliable, reproducible, and efficient synthetic outcomes, especially in demanding applications such as drug discovery and materials science.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. MIDA Boronates [sigmaaldrich.cn]
- 3. tcichemicals.com [tcichemicals.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. MIDA Boronate: A New Organo-boron Reagent [bldpharm.com]
- 6. BLD Insights | MIDA Boronate: A New Organo-boron Reagent [bldpharm.com]
- 7. MIDA boronate | Chem-Station Int. Ed. [en.chem-station.com]
- 8. files01.core.ac.uk [files01.core.ac.uk]
- 9. Iterative Cross-Couplng with MIDA Boronates: Towards a General Platform for Small Molecule Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide: Potassium Organotrifluoroborates as Superior Surrogates for (4-Formyl-3,5-dimethoxyphenyl)boronic acid in Cross-Coupling Reactions
For researchers at the forefront of organic synthesis and drug development, the choice of reagents is a critical determinant of experimental success. The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern carbon-carbon bond formation, indispensable for constructing the complex biaryl scaffolds prevalent in pharmacologically active molecules.[1][2] (4-Formyl-3,5-dimethoxyphenyl)boronic acid is a valuable building block in this context, prized for its functional handles that allow for further synthetic elaboration.[3] However, the inherent instability of boronic acids presents significant, often underestimated, challenges in terms of storage, handling, and reaction reproducibility.
This guide provides an in-depth comparison of this compound with its potassium trifluoroborate counterpart, Potassium (4-Formyl-3,5-dimethoxyphenyl)trifluoroborate. We will delve into the fundamental chemical differences, present comparative experimental data and protocols, and offer field-proven insights to guide your selection of the optimal reagent for your synthetic campaigns. The evidence overwhelmingly demonstrates that potassium organotrifluoroborates are not merely substitutes but superior alternatives that offer enhanced stability, reliability, and ease of use.[4][5][6]
The Stability Paradigm: Boronic Acids vs. Organotrifluoroborates
The core advantage of potassium organotrifluoroborates lies in their exceptional stability, a direct consequence of their structure.[4][5] A boronic acid features a trivalent, sp²-hybridized boron atom, which is electrophilic and susceptible to various decomposition pathways. In contrast, the corresponding potassium organotrifluoroborate salt possesses a tetracoordinate, sp³-hybridized boron atom, forming a stable anionic complex.[7][8]
Key Differences in Stability:
-
Hydrolytic Instability and Boroxine Formation: Boronic acids are notoriously prone to dehydration, existing in a troublesome equilibrium with their cyclic trimeric anhydrides, known as boroxines.[4][7] This equilibrium complicates accurate massing and stoichiometry, leading to inconsistent reaction outcomes.
-
Protodeboronation: The carbon-boron bond in boronic acids is susceptible to cleavage by protic sources, a common side reaction that reduces yield and generates impurities.[9] The robust B-F bonds and tetracoordinate nature of organotrifluoroborates render them significantly less prone to this decomposition pathway.[7][9]
-
Air and Moisture Sensitivity: Many boronic acids, particularly those with electron-rich or heteroaromatic systems, exhibit limited benchtop stability, degrading upon exposure to air and moisture.[4][10] Potassium organotrifluoroborates are typically crystalline, free-flowing solids that are remarkably stable to both air and moisture, allowing them to be stored indefinitely at room temperature without special precautions.[4][8][9][11]
This enhanced stability is not a minor convenience; it is a fundamental feature that ensures reagent integrity, leading to more reproducible and reliable results, especially in high-throughput screening, multi-step synthesis, and large-scale applications.[7]
Caption: Comparative workflow for handling boronic acids vs. potassium organotrifluoroborates.
Reactivity and the "Slow-Release" Mechanism
A common misconception is that the stability of organotrifluoroborates comes at the cost of reactivity. In reality, they act as "protected" forms of boronic acids.[8][12] Under the basic, aqueous conditions of the Suzuki-Miyaura reaction, the organotrifluoroborate undergoes slow hydrolysis to release the corresponding boronic acid in situ.[12][13][14]
This "slow-release" mechanism is highly advantageous as it maintains a low, steady concentration of the active boronic acid throughout the reaction. This minimizes the side reactions that plague boronic acids when used in stoichiometric excess, such as oxidative homocoupling and protodeboronation.[14][15][16]
Caption: In situ generation of boronic acid from its potassium trifluoroborate salt.
Synthesis of Potassium (4-Formyl-3,5-dimethoxyphenyl)trifluoroborate
The conversion of a boronic acid to its corresponding potassium trifluoroborate salt is a straightforward, high-yielding, and robust procedure.[4][12][17] This allows researchers to synthesize and store the stable trifluoroborate salt for long-term use, circumventing the stability issues of the parent boronic acid.
Protocol: Synthesis of Potassium (4-Formyl-3,5-dimethoxyphenyl)trifluoroborate
-
Dissolution: In a round-bottomed flask, dissolve this compound (1.0 equiv) in methanol (approx. 1.6 M solution).
-
Cooling: Cool the solution to 0-5 °C using an ice bath.
-
Addition of KHF₂: Prepare a saturated aqueous solution of potassium hydrogen fluoride (KHF₂) (3.0 equiv). Add this solution slowly to the stirring methanolic solution. A thick white precipitate of the potassium trifluoroborate salt will form immediately.[4][11]
-
Stirring: Allow the mixture to stir at room temperature for 30-60 minutes to ensure complete conversion.
-
Isolation: Collect the white solid by vacuum filtration.
-
Washing: Wash the solid sequentially with cold methanol and then diethyl ether to remove any unreacted starting material and impurities.
-
Drying: Dry the resulting white, crystalline solid under vacuum to yield the final product, which can be stored on the benchtop indefinitely.
Comparative Data and Experimental Protocols
The following table summarizes the key differences between the two reagents, providing a clear basis for selection.
| Feature | This compound | Potassium (4-Formyl-3,5-dimethoxyphenyl)trifluoroborate |
| State | Solid, often amorphous | Crystalline, free-flowing solid[4] |
| Stability | Prone to boroxine formation and protodeboronation[7] | Indefinitely stable to air and moisture[8][9][11] |
| Storage | Requires inert atmosphere, refrigeration recommended | Ambient benchtop storage |
| Handling | Requires rapid handling to minimize air/moisture exposure | Standard handling procedures |
| Stoichiometry | Can be uncertain due to boroxine equilibrium[18] | Monomeric species, ensuring accurate stoichiometry[9] |
| Reaction Role | Active coupling partner | Stable precursor, releases boronic acid in situ[12] |
| Typical Solvents | Anhydrous toluene, dioxane, DMF | Protic co-solvents required (e.g., THF/H₂O, Toluene/H₂O)[5][19] |
Protocol 1: Suzuki-Miyaura Coupling with this compound
This protocol is based on established methods for arylboronic acids and should be optimized for specific substrates.[1][20]
-
Setup: To a flame-dried Schlenk tube, add the aryl halide (1.0 equiv), this compound (1.2 equiv), and a palladium catalyst such as Pd(PPh₃)₄ (3 mol%).
-
Inert Atmosphere: Evacuate and backfill the tube with argon or nitrogen three times.
-
Solvent and Base Addition: Add anhydrous solvent (e.g., toluene or dioxane) followed by an aqueous solution of a base (e.g., 2M Na₂CO₃, 2.0 equiv) via syringe.
-
Degassing: Sparge the reaction mixture with argon for 15 minutes.
-
Reaction: Heat the mixture to 85-100 °C in a preheated oil bath and stir until the reaction is complete (monitor by TLC or LC-MS).
-
Workup: Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Protocol 2: Suzuki-Miyaura Coupling with Potassium (4-Formyl-3,5-dimethoxyphenyl)trifluoroborate
This protocol leverages the stability of the trifluoroborate and is adapted from general procedures for these reagents.[5][19]
-
Setup: In a Schlenk tube equipped with a stir bar, combine the aryl chloride (1.0 equiv), Potassium (4-Formyl-3,5-dimethoxyphenyl)trifluoroborate (1.05 equiv), and base (e.g., K₂CO₃ or Cs₂CO₃, 3.0 equiv). No special handling is required.[5]
-
Inert Atmosphere: Evacuate and backfill the tube with argon three times.
-
Catalyst and Solvent Addition: In a separate vial, combine the palladium precursor (e.g., Pd(OAc)₂, 2 mol %) and ligand (e.g., RuPhos or XPhos, 4-6 mol %). Add this catalyst mixture to the Schlenk tube under a positive pressure of argon.[5][21] Add the solvent system (e.g., Toluene/H₂O 10:1 or THF/H₂O 10:1).[5][21]
-
Reaction: Seal the tube and heat the mixture to 80-110 °C in a preheated oil bath. Monitor the reaction progress by TLC or GC-MS.
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and pass through a pad of celite to remove inorganic salts. Wash the filtrate with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, concentrate, and purify by flash column chromatography.
The Suzuki-Miyaura Catalytic Cycle
Understanding the catalytic cycle is essential for troubleshooting and optimization. The organoboron reagent enters the cycle at the transmetalation step. The slow, controlled release of boronic acid from the trifluoroborate ensures this step proceeds efficiently without reagent degradation.
References
- 1. tcichemicals.com [tcichemicals.com]
- 2. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | C9H11BO5 | CID 72698460 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. | Semantic Scholar [semanticscholar.org]
- 7. benchchem.com [benchchem.com]
- 8. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Potassium Organotrifluoroborates [sigmaaldrich.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. Organotrifluoroborate - Wikipedia [en.wikipedia.org]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pure.ed.ac.uk [pure.ed.ac.uk]
- 16. Organotrifluoroborate hydrolysis: boronic acid release mechanism and an acid-base paradox in cross-coupling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. merckmillipore.com [merckmillipore.com]
- 19. Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 20. benchchem.com [benchchem.com]
- 21. Aminomethylations via Cross-Coupling of Potassium Organotrifluoroborates with Aryl Bromides - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Catalyst Selection for Suzuki-Miyaura Coupling of (4-Formyl-3,5-dimethoxyphenyl)boronic acid
Introduction
The Suzuki-Miyaura cross-coupling reaction is a pillar of modern organic synthesis, celebrated for its power to forge carbon-carbon bonds with exceptional functional group tolerance and generally mild conditions.[1][2][3] This versatility has made it indispensable in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. At the heart of this transformation lies the palladium catalyst, and its judicious selection is paramount to achieving high yields and reaction efficiency, particularly when dealing with functionalized substrates.
This guide provides an in-depth comparison of various palladium catalyst systems for the coupling of (4-Formyl-3,5-dimethoxyphenyl)boronic acid. This specific substrate presents a unique challenge due to the presence of both an electron-withdrawing aldehyde and two electron-donating methoxy groups, which can significantly influence the electronic properties and reactivity of the boronic acid. We will explore the mechanistic rationale behind catalyst choice, present comparative data from relevant systems, and provide a robust experimental protocol to empower researchers in their catalyst screening and optimization efforts.
The Mechanistic Heart of the Matter: The Suzuki-Miyaura Catalytic Cycle
Understanding the catalytic cycle is fundamental to appreciating why different catalysts exhibit varied performance. The generally accepted mechanism proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination.[1][4][5]
-
Oxidative Addition: A low-valent Pd(0) species inserts into the carbon-halide bond of the electrophile (e.g., an aryl bromide), forming a Pd(II) intermediate. The efficiency of this step is heavily influenced by the electron density and steric bulk of the ligands on the palladium center.
-
Transmetalation: The organic moiety from the boronic acid is transferred to the palladium center, displacing the halide. This step requires activation of the boronic acid by a base to form a more nucleophilic boronate species.[6]
-
Reductive Elimination: The two organic partners on the Pd(II) center couple, forming the new C-C bond and regenerating the catalytically active Pd(0) species, which re-enters the cycle.
Caption: The core steps of the Suzuki-Miyaura cross-coupling reaction.
Comparative Analysis of Palladium Catalyst Systems
The "catalyst" is more accurately a system comprising a palladium source (precatalyst) and a ligand. The ligand's steric and electronic properties dictate the catalyst's activity and stability. While direct comparative data for this compound across multiple catalysts under identical conditions is scarce in the literature, we can infer performance from studies on similarly challenging or electron-rich/poor substrates.[7]
| Catalyst System | Representative Substrates | Yield (%) | Conditions | Key Advantages & Rationale | Reference |
| Pd(PPh₃)₄ | 1-chloro-2-nitrobenzene + Phenylboronic acid | >95 | 120 °C, 0.17 h (Microwave) | A classic, versatile catalyst. Often requires higher temperatures, which can be detrimental for sensitive substrates.[8] | [8] |
| Pd(OAc)₂ / SPhos | 4-chlorotoluene + Phenylboronic acid | 98 | 100 °C, 1 h | Bulky, electron-rich phosphine ligands like SPhos accelerate oxidative addition and reductive elimination, enabling coupling of less reactive aryl chlorides.[9][10] | [8] |
| Pd₂(dba)₃ / XPhos | 4-chloroanisole + Phenylboronic acid | 97 | 100 °C, 1 h | XPhos is another highly effective Buchwald ligand, known for its broad applicability and high activity at low catalyst loadings.[11] | [8] |
| PEPPSI-iPr | Coupling of hindered imidazolium-based ligands | N/A | N/A | N-Heterocyclic Carbene (NHC) catalysts are highly stable and active, particularly effective for aryl chlorides. The PEPPSI pre-catalyst is air- and moisture-stable. | [4] |
| Pd/C | Aryl chlorides + Phenylboronic acid | ~85 | 150 min (for chloro-substrates) | Heterogeneous catalyst that simplifies product purification. May require harsher conditions and can suffer from lower activity or metal leaching.[12][13] | [12] |
Disclaimer: The data presented above is compiled from different sources with varying substrates, solvents, bases, and temperatures. It should be used as a qualitative guide to the relative performance of catalyst classes rather than a direct quantitative comparison.
Expertise-Driven Catalyst Selection:
For a substrate like this compound, the electronic push-pull nature of the substituents demands a highly efficient catalyst.
-
Traditional Catalysts (e.g., Pd(PPh₃)₄): While potentially effective, they may require higher temperatures, increasing the risk of side reactions like protodeboronation—the undesired cleavage of the C-B bond.[14][15]
-
Modern Ligand Systems (Buchwald, NHC): Catalyst systems employing bulky, electron-rich phosphine ligands (like SPhos, XPhos) or N-Heterocyclic Carbenes (NHCs) are the recommended starting point.[9][16] These ligands promote the crucial oxidative addition and reductive elimination steps, often allowing the reaction to proceed at lower temperatures and shorter times, thus preserving the integrity of the formyl group and minimizing protodeboronation.[14][17] Air-stable precatalysts from these families offer significant practical advantages in handling and consistency.[11]
Experimental Protocol: A Self-Validating Framework for Catalyst Screening
This protocol provides a robust, general procedure for the Suzuki-Miyaura coupling of an aryl bromide with this compound. It is designed to be a starting point for screening the different catalyst systems discussed above.
Materials:
-
Aryl Bromide (1.0 mmol, 1.0 equiv)
-
This compound (1.2 mmol, 1.2 equiv)
-
Palladium Precatalyst (e.g., Pd₂(dba)₃, 0.01 mmol, 1 mol% Pd)
-
Ligand (e.g., XPhos, 0.022 mmol, 2.2 mol%)
-
Base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane/Water, 4:1 mixture, 5 mL)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware (Schlenk flask or reaction vial, condenser)
Workflow Diagram:
Caption: A standard workflow for setting up and analyzing a Suzuki-Miyaura reaction.
Step-by-Step Methodology:
-
Vessel Preparation: Flame-dry a Schlenk flask or reaction vial equipped with a magnetic stir bar under high vacuum and allow it to cool to room temperature under an inert atmosphere (Argon or Nitrogen).
-
Charging Reagents: To the flask, add the aryl bromide (1.0 mmol), this compound (1.2 mmol), the chosen base (e.g., K₃PO₄, 2.0 mmol), and the palladium catalyst system (e.g., Pd₂(dba)₃ and XPhos).
-
Causality Note: Using a slight excess of the boronic acid (1.2 equiv) helps to drive the reaction to completion and compensates for any potential protodeboronation. The choice of base is critical; K₃PO₄ is often a good starting point for its moderate strength and solubility.[18]
-
-
Inerting the Atmosphere: Seal the flask and evacuate and backfill with inert gas three times to ensure all oxygen is removed.
-
Causality Note: The active Pd(0) catalyst and some phosphine ligands are sensitive to oxygen, which can lead to catalyst deactivation and lower yields. A thoroughly inert atmosphere is crucial for reproducibility.
-
-
Solvent Addition: Add the degassed solvent mixture (e.g., 5 mL of a 4:1 Dioxane/Water solution) via syringe.
-
Reaction: Place the flask in a preheated oil bath at the desired temperature (e.g., 80-100 °C) and stir vigorously for the specified time (e.g., 2-24 hours).
-
Monitoring: Monitor the reaction's progress by periodically taking small aliquots (under inert atmosphere) and analyzing them by TLC or LC-MS.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Add water (10 mL) and extract with an organic solvent like ethyl acetate (3 x 15 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to afford the desired biaryl product.[5]
Conclusion and Final Recommendations
For the successful Suzuki-Miyaura coupling of this compound, moving beyond traditional catalysts is highly recommended. Modern catalyst systems based on bulky, electron-rich biaryl monophosphine ligands (e.g., XPhos, SPhos) or robust N-heterocyclic carbenes offer the highest probability of success, providing excellent yields under milder conditions that protect the sensitive formyl functionality. While heterogeneous catalysts like Pd/C offer purification advantages, they may require more rigorous optimization to achieve comparable yields.
Ultimately, the optimal catalyst is substrate-dependent. The provided experimental protocol offers a reliable and scientifically sound framework for researchers to conduct a comparative screen and identify the most efficient and high-yielding catalyst system for their specific drug development and research needs.
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. thieme-connect.com [thieme-connect.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. Yoneda Labs [yonedalabs.com]
- 5. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. benchchem.com [benchchem.com]
- 12. mdpi.com [mdpi.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 16. Palladium‐Catalyzed Suzuki–Miyaura Coupling Reactions of Boronic Acid Derivatives with Aryl Chlorides | Semantic Scholar [semanticscholar.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
A Senior Application Scientist's Guide to Base Selection for Suzuki-Miyaura Coupling of (4-Formyl-3,5-dimethoxyphenyl)boronic acid
Introduction: The Critical Role of the Base in Coupling Sterically Hindered Boronic Acids
(4-Formyl-3,5-dimethoxyphenyl)boronic acid is a valuable building block in medicinal chemistry and materials science. Its structure, featuring an electron-withdrawing formyl group and two bulky ortho-methoxy groups, presents unique challenges in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. The success of these transformations is critically dependent on the judicious selection of a base. The base is not merely a stoichiometric additive but an active and essential participant in the catalytic cycle, directly influencing reaction kinetics, yield, and selectivity.[1][2]
This guide provides an in-depth, side-by-side analysis of common bases for the Suzuki-Miyaura coupling of this compound. We will move beyond simple protocols to explore the mechanistic rationale behind base selection, supported by experimental data and best practices derived from extensive field experience.
Pillar 1: The Mechanistic Imperative—Why the Base is Non-Negotiable
In the Suzuki-Miyaura catalytic cycle, the transmetalation step—the transfer of the organic group from boron to the palladium center—is often rate-limiting.[3] Boronic acids, in their neutral form, are generally poor nucleophiles. The primary role of the base is to activate the boronic acid, converting it into a more nucleophilic boronate "ate" complex.[4][5] This significantly accelerates the transmetalation step and propels the catalytic cycle forward.
There are two predominant mechanistic proposals for the base's role[2][6]:
-
The Boronate Pathway: The base reacts directly with the boronic acid to form a tetracoordinate boronate species ([ArB(OH)₃]⁻). This "ate" complex is more electron-rich and readily transfers its aryl group to the palladium(II) center.[2]
-
The Oxo-Palladium Pathway: The base (typically a hydroxide or alkoxide) first displaces the halide on the palladium complex (LₙPd(Ar')(X) to LₙPd(Ar')(OH)). This palladium hydroxide species is more electrophilic and reacts with the neutral boronic acid.[6]
For weakly basic carbonates and phosphates, the boronate pathway is generally considered the major contributor.[2][4]
Figure 1: The Suzuki-Miyaura catalytic cycle, highlighting the critical base-mediated activation of the boronic acid via the Boronate Pathway.
Pillar 2: A Side-by-Side Analysis of Common Bases
The choice of base is a balancing act between reactivity, solubility, and substrate compatibility. For this compound, the key is to select a base strong enough to promote catalysis without causing deleterious side reactions, such as aldol condensation or Cannizzaro reaction involving the formyl group.
| Base | Typical Conditions | Strengths | Weaknesses & Considerations for Topic |
| K₂CO₃ | 2-3 equiv., aq. solvent (Dioxane/H₂O, Toluene/EtOH/H₂O) | Cost-effective, widely used, moderate basicity suitable for many substrates.[7] | Lower solubility compared to Cs₂CO₃. May be less effective for sterically demanding couplings.[8] |
| Na₂CO₃ | 2-3 equiv., aq. solvent | Inexpensive, effective for many standard couplings.[9] | Generally considered a harder, less soluble base than K₂CO₃, sometimes resulting in lower efficacy.[7][10] |
| Cs₂CO₃ | 2-3 equiv., often in anhydrous polar aprotic solvents (Dioxane, THF, DMF) | Highly effective for sterically hindered substrates.[11][12] Higher solubility in organic solvents. The large, soft Cs⁺ cation is less coordinating, promoting a more "naked" and reactive carbonate anion.[13] | Significantly more expensive. Can be hygroscopic. |
| K₃PO₄ | 2-3 equiv., often in Toluene or Dioxane | Stronger base than carbonates, excellent for coupling unreactive partners (e.g., aryl chlorides) and hindered boronic acids.[10][14] | Its higher basicity increases the risk of side reactions with the aldehyde functional group. |
| Organic Amines (Et₃N, DIPEA) | 3-4 equiv., anhydrous solvents | Mild, non-nucleophilic. Useful for substrates with extremely base-sensitive functional groups. | Generally poor bases for promoting the transmetalation step in Suzuki couplings and often give low or no yield.[15][16] Not recommended for this substrate. |
Expert Recommendation for this compound:
Due to the steric hindrance from the two ortho-methoxy groups, Cesium Carbonate (Cs₂CO₃) or Potassium Phosphate (K₃PO₄) are the recommended starting points for optimization. While more expensive, Cs₂CO₃ often provides superior yields for challenging substrates due to its high solubility and the "cesium effect."[11][13] K₃PO₄ is a strong, cost-effective alternative that frequently overcomes steric barriers.[14] Standard K₂CO₃ may be sufficient but could require higher temperatures or longer reaction times.
Pillar 3: Experimental Design and Self-Validating Protocols
A robust experimental design is crucial for identifying the optimal base for your specific coupling partner. We recommend a parallel screening approach to objectively compare the performance of the most promising candidates.
Figure 2: A systematic workflow for the parallel screening of bases to ensure the selection of optimal reaction conditions.
Representative Experimental Protocols
The following protocols are designed for a small-scale (0.25 mmol) test reaction coupling This compound with a generic Aryl Bromide (1.0 equiv) using Pd(PPh₃)₄ as a standard catalyst.
Materials:
-
This compound (52.5 mg, 0.25 mmol, 1.0 equiv)
-
Aryl Bromide (0.25 mmol, 1.0 equiv)
-
Palladium Tetrakis(triphenylphosphine), Pd(PPh₃)₄ (14.4 mg, 0.0125 mmol, 5 mol%)
-
Anhydrous 1,4-Dioxane (2.0 mL)
-
Degassed Water (0.5 mL)
-
Reaction Vessel (e.g., 5 mL microwave vial with stir bar)
Protocol A: Potassium Carbonate (K₂CO₃)
-
To the reaction vessel, add this compound, the aryl bromide, Pd(PPh₃)₄, and the magnetic stir bar.
-
Add Potassium Carbonate (K₂CO₃) (103.7 mg, 0.75 mmol, 3.0 equiv).
-
Seal the vessel with a septum.
-
Evacuate and backfill the vessel with an inert gas (Argon or Nitrogen) three times.
-
Using a syringe, add the anhydrous dioxane (2.0 mL) and degassed water (0.5 mL).
-
Place the vessel in a pre-heated oil bath or heating block at 100 °C.
-
Stir vigorously for the designated reaction time (e.g., 4-12 hours), monitoring by TLC or LC-MS.
-
Upon completion, cool to room temperature, and proceed with aqueous work-up.
Protocol B: Cesium Carbonate (Cs₂CO₃)
-
To the reaction vessel, add this compound, the aryl bromide, Pd(PPh₃)₄, and the magnetic stir bar.
-
Add Cesium Carbonate (Cs₂CO₃) (244.4 mg, 0.75 mmol, 3.0 equiv).
-
Seal the vessel with a septum.
-
Evacuate and backfill the vessel with an inert gas (Argon or Nitrogen) three times.
-
Using a syringe, add the anhydrous dioxane (2.5 mL). Note: Anhydrous conditions are often preferred with Cs₂CO₃ to maximize its efficacy.
-
Place the vessel in a pre-heated oil bath or heating block at 100 °C.
-
Stir vigorously for the designated reaction time (e.g., 2-8 hours), monitoring by TLC or LC-MS.
-
Upon completion, cool to room temperature, and proceed with aqueous work-up.
Protocol C: Potassium Phosphate (K₃PO₄)
-
To the reaction vessel, add this compound, the aryl bromide, Pd(PPh₃)₄, and the magnetic stir bar.
-
Add Potassium Phosphate (K₃PO₄) (159.2 mg, 0.75 mmol, 3.0 equiv).
-
Seal the vessel with a septum.
-
Evacuate and backfill the vessel with an inert gas (Argon or Nitrogen) three times.
-
Using a syringe, add the anhydrous dioxane (2.5 mL).
-
Place the vessel in a pre-heated oil bath or heating block at 100 °C.
-
Stir vigorously for the designated reaction time (e.g., 2-8 hours), monitoring by TLC or LC-MS.
-
Upon completion, cool to room temperature, and proceed with aqueous work-up.
Conclusion and Final Recommendations
The selection of a base is a critical parameter for the successful Suzuki-Miyaura coupling of this compound. While common bases like K₂CO₃ may provide moderate success, the steric hindrance inherent to this substrate strongly suggests that more potent and soluble base systems are required for optimal results.
-
For Highest Yields and Hindered Partners: Cs₂CO₃ in an anhydrous polar aprotic solvent like dioxane is the premier choice.
-
For a Cost-Effective, Robust Alternative: K₃PO₄ is an excellent and powerful option that often drives difficult couplings to completion.
-
For Initial Screening: A parallel experiment comparing K₂CO₃, K₃PO₄, and Cs₂CO₃ will provide the most definitive data for your specific coupling partner, ensuring a logical, evidence-based approach to reaction optimization.
By understanding the mechanistic role of the base and employing a systematic screening approach, researchers can confidently and efficiently develop high-yielding protocols for incorporating this valuable boronic acid into complex molecular architectures.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Potassium Carbonate vs. Sodium Carbonate: Understanding the Differences - FUNCMATER [funcmater.com]
- 9. researchgate.net [researchgate.net]
- 10. uwindsor.ca [uwindsor.ca]
- 11. researchgate.net [researchgate.net]
- 12. Weak Base-Promoted Direct Cross-Coupling of Naphthalene-1,8-diaminato-substituted Arylboron Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 13. quora.com [quora.com]
- 14. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The Suzuki-Miyaura Reaction of Phenylboronic Acid with Different Aryl Halides Catalyzed with Cu (II) Salen Complex@KCC-1 as a Recyclable Heterogeneous Catalyst [jns.kashanu.ac.ir]
- 16. organic-synthesis.com [organic-synthesis.com]
A Comparative Guide to the Structural Validation of Products from (4-Formyl-3,5-dimethoxyphenyl)boronic Acid
Introduction: The Utility of a Multifunctional Building Block
In the landscape of modern synthetic and medicinal chemistry, (4-Formyl-3,5-dimethoxyphenyl)boronic acid has emerged as a highly versatile building block. Its structure is uniquely tailored for sequential, selective transformations. The boronic acid moiety is a reliable handle for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, to form sterically hindered biaryl structures.[1][2][3][4][5] Simultaneously, the aromatic aldehyde (formyl) group provides a gateway for a plethora of subsequent chemical modifications, such as reductive amination, Wittig reactions, or oxidation to a carboxylic acid. This dual functionality makes it an invaluable tool for constructing complex molecular architectures found in pharmaceuticals and functional materials.[6][7]
However, the synthesis of novel compounds is only half the battle. Rigorous and unambiguous structural validation is paramount to ensure the integrity of research and the safety of potential drug candidates. This guide provides an in-depth, experience-driven framework for validating the structures of products synthesized using this key reagent. It moves beyond a simple checklist of techniques to explain the causality behind experimental choices, establishing a self-validating system for data interpretation. Furthermore, it will objectively compare the validation workflow with that required for products derived from an alternative synthetic methodology, providing researchers with a comprehensive perspective.
Section 1: The Primary Synthetic Route: Suzuki-Miyaura Cross-Coupling
The most common application of this compound is the construction of a C(aryl)-C(aryl) bond via the Suzuki-Miyaura cross-coupling reaction.[3][4][5] This reaction typically involves the palladium-catalyzed coupling of the boronic acid with an aryl halide (or pseudohalide), as depicted in the workflow below. The two methoxy groups ortho to the boronic acid provide steric hindrance that can be synthetically useful, while also influencing the electronic properties of the ring.
Diagram 1: General Synthesis and Validation Workflow A logical flow from synthesis to final, unambiguous structural confirmation.
Caption: Workflow from synthesis to validated structure.
Section 2: The Analytical Gauntlet: A Multi-Technique Approach to Validation
No single analytical technique is sufficient for complete structural validation. Instead, a complementary suite of methods must be employed to build an unshakeable case for the product's identity and purity. Each technique provides a unique piece of the structural puzzle.
Diagram 2: Complementary Nature of Analytical Techniques This diagram illustrates how different analytical methods provide orthogonal information, leading to a comprehensive structural assignment.
Caption: Interplay of analytical techniques for validation.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone
NMR spectroscopy is the most powerful tool for elucidating the structure of organic compounds in solution.[8][9][10][11][12] For products derived from this compound, several key nuclei should be interrogated.
-
¹H NMR: This is the first and most crucial experiment. It provides information on the number and electronic environment of protons.[8][9]
-
Causality: Successful coupling is indicated by the disappearance of the broad singlet corresponding to the B(OH)₂ protons of the starting material and the appearance of new signals in the aromatic region, corresponding to the newly formed biaryl system. The distinct singlets for the formyl proton (~9.8-10.0 ppm) and the methoxy groups (~3.8-4.0 ppm) should remain, though their precise chemical shifts may change due to the new electronic environment.
-
-
¹³C NMR: This experiment confirms the carbon framework of the molecule. The number of signals should correspond to the number of unique carbon atoms in the proposed structure.
-
¹¹B NMR: A Definitive Check for Reaction Completion.
-
Expertise: While not always performed, ¹¹B NMR is an exceptionally useful and direct method to confirm the consumption of the boronic acid starting material.[13][14] this compound will exhibit a broad signal characteristic of a trigonal planar (sp²) boronic acid (typically in the range of 25-35 ppm).[15] Upon successful coupling, this signal will be absent in the purified product's spectrum, providing strong evidence of complete reaction. A residual signal indicates the presence of unreacted starting material.
-
-
2D NMR (COSY, HMBC): For complex structures, two-dimensional NMR experiments are essential to unambiguously assign proton and carbon signals and confirm the connectivity between different parts of the molecule.[12]
| Technique | Key Observables for a Successful Reaction | Purpose |
| ¹H NMR | Disappearance of B(OH)₂ proton; Appearance of new aromatic signals; Retention of formyl and methoxy signals (with potential shifts). | Confirms basic coupling and retention of key functional groups. |
| ¹³C NMR | Correct number of signals for the proposed carbon skeleton. | Validates the overall carbon framework. |
| ¹¹B NMR | Complete disappearance of the starting material's sp² boron signal (~25-35 ppm). | Directly confirms consumption of the boronic acid starting material.[13][16][15] |
| 2D NMR | Correlations confirm C-H and C-C connectivity across the newly formed biaryl bond. | Unambiguously assigns complex spectra and confirms regiochemistry. |
Mass Spectrometry (MS): Unambiguous Molecular Weight
Mass spectrometry provides the exact molecular weight and, with high resolution, the elemental formula of a compound.[17]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is a workhorse technique for monitoring reaction progress and assessing the purity of the final product.
-
High-Resolution Mass Spectrometry (HRMS): This is a mandatory validation step.
-
Trustworthiness: HRMS provides an extremely accurate mass measurement (typically to four decimal places).[18][19][20] This allows for the confident determination of the product's elemental composition, distinguishing it from other potential products or impurities with the same nominal mass. The experimentally observed mass should match the theoretical mass for the desired product's molecular formula to within a very small tolerance (e.g., < 5 ppm).
-
X-ray Crystallography: The Gold Standard
When a molecule can be grown into a suitable single crystal, X-ray crystallography provides the absolute, unambiguous three-dimensional structure.[21][22][23][24][25]
-
Causality: While often considered the ultimate proof, it is not always feasible or necessary. It is most critical in cases where:
Section 3: A Comparative Analysis - Stille Coupling as an Alternative
To highlight the nuances of structural validation, we can compare the workflow for a Suzuki-Miyaura product with that of a similar biaryl synthesized via an alternative method, such as the Stille cross-coupling. The Stille reaction couples an organostannane (e.g., (4-Formyl-3,5-dimethoxyphenyl)trimethylstannane) with an aryl halide.
-
Synthetic Difference: The key difference is the use of a tin reagent instead of a boron reagent. Organostannanes are often more reactive but are also highly toxic, which is a significant drawback.
-
Validation Comparison: The validation workflow is broadly similar (NMR, HRMS), but with key differences in the specifics.
| Validation Aspect | Suzuki-Miyaura Product | Stille Coupling Product (Alternative) | Reason for Difference (The "Why") |
| Starting Material Check | ¹¹B NMR is highly effective for tracking boronic acid consumption. | ¹¹⁹Sn NMR can be used but is less common. Purity is often assessed by ¹H NMR and GC-MS. | The unique NMR-active nucleus (¹¹B vs. ¹¹⁹Sn) of the organometallic reagent dictates the most direct spectroscopic handle. |
| Key Byproducts | Homocoupling of the boronic acid (boroxine formation) or deborylation. | Homocoupling of the stannane; residual tin species (e.g., tributyltin chloride). | The nature of the organometallic reagent leads to different side-reaction pathways and potential impurities. |
| Purification Challenge | Removal of residual boron compounds (generally water-soluble and easier to remove). | Removal of toxic organotin byproducts, which often requires specific workups (e.g., fluoride wash) or specialized chromatography. | The high toxicity and chromatographic behavior of tin compounds demand more rigorous purification and validation of their absence. |
| Spectroscopic Artifacts | Generally clean spectra post-purification. | ¹H and ¹³C NMR spectra can show satellite peaks due to coupling with ¹¹⁷Sn and ¹¹⁹Sn isotopes if tin residues are present. | The presence of NMR-active tin isotopes can complicate spectral interpretation if purification is incomplete. |
Section 4: Detailed Experimental Protocols
Trustworthiness in science is built on reproducibility. The following protocols provide detailed, step-by-step methodologies for the key validation experiments described.
Protocol 4.1: Suzuki-Miyaura Cross-Coupling Reaction
-
To a flame-dried Schlenk flask under an inert atmosphere (N₂ or Ar), add the aryl halide (1.0 mmol), this compound (1.2 mmol, 1.2 equiv), and a suitable base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%).
-
Add a degassed solvent mixture (e.g., Toluene/Ethanol/H₂O in a 4:1:1 ratio, 10 mL).
-
Heat the reaction mixture to 90 °C and stir vigorously for 12-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).
-
Wash the organic layer sequentially with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel to yield the final product.
Protocol 4.2: NMR Sample Preparation and Analysis
-
Accurately weigh 5-10 mg of the purified product into a clean vial.
-
Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Causality: Deuterated solvents are used to avoid large solvent signals in the ¹H NMR spectrum.
-
Transfer the solution to a clean, dry NMR tube.
-
Acquire a standard ¹H NMR spectrum. Ensure proper shimming to obtain sharp peaks.
-
Acquire a ¹³C NMR spectrum. This will require a longer acquisition time due to the low natural abundance of ¹³C.
-
If required, acquire a ¹¹B NMR spectrum. Use a quartz NMR tube if possible to minimize background signals from borosilicate glass.[13]
-
Perform 2D NMR experiments (e.g., COSY, HSQC, HMBC) using standard pulse programs provided by the spectrometer manufacturer to establish connectivity.
Protocol 4.3: High-Resolution Mass Spectrometry (HRMS) Analysis
-
Prepare a dilute solution of the purified sample (~0.1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile).
-
Use a high-resolution mass spectrometer (e.g., Orbitrap or TOF).
-
Choose a suitable ionization method, typically Electrospray Ionization (ESI) for polar molecules.
-
Infuse the sample directly or via LC injection.
-
Acquire the spectrum in positive or negative ion mode, depending on the analyte's ability to be protonated [M+H]⁺ or deprotonated [M-H]⁻.
-
Determine the exact mass of the molecular ion peak.
-
Use the instrument software to calculate the elemental composition and compare the measured mass to the theoretical mass. The mass error should be less than 5 ppm.
Conclusion
Validating the structure of a product synthesized from this compound is a systematic process that relies on the convergence of evidence from multiple, complementary analytical techniques. A foundational analysis using ¹H NMR and LC-MS confirms the success of the primary transformation and assesses purity. This is solidified by ¹³C NMR to verify the carbon skeleton and, critically, by HRMS to provide an unambiguous molecular formula.[17][18][20] For an additional layer of certainty regarding starting material consumption, ¹¹B NMR serves as a direct and powerful tool.[13][16] Finally, when faced with ambiguity in connectivity or stereochemistry, X-ray crystallography offers the ultimate structural proof.[21][24]
By understanding not just what experiment to do, but why it is necessary and what specific outcomes to expect, researchers can construct a robust, self-validating dossier for their synthesized molecules. This rigorous approach is the bedrock of scientific integrity and is essential for advancing the fields of chemical synthesis and drug development.
References
- 1. chemrevlett.com [chemrevlett.com]
- 2. Biocatalytic oxidative cross-coupling reactions for biaryl bond formation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 6. Expanding chemical space by para-C−H arylation of arenes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. jchps.com [jchps.com]
- 9. Structural elucidation by NMR(1HNMR) | PPTX [slideshare.net]
- 10. researchgate.net [researchgate.net]
- 11. scilit.com [scilit.com]
- 12. NMR as a Tool for Structure Elucidation of Organic Compounds Not Offered CHEM 385 [owaprod-pub.wesleyan.edu]
- 13. ORGANIC SPECTROSCOPY INTERNATIONAL: 11B NMR [orgspectroscopyint.blogspot.com]
- 14. 11B NMR Together with Infrared Spectroscopy Provides Insight into Structural Elucidation of Quadrivalent Diazaborines & Cyclic Boronate Esters: Intriguing & Little-Explored [mdpi.com]
- 15. chemistry.sdsu.edu [chemistry.sdsu.edu]
- 16. researchgate.net [researchgate.net]
- 17. measurlabs.com [measurlabs.com]
- 18. High-Resolution Filtering for Improved Small Molecule Identification via GC/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 19. High-resolution mass spectrometry of small molecules bound to membrane proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Determination of absolute configuration using single crystal X-ray diffraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Thieme E-Books & E-Journals [thieme-connect.de]
- 23. research.ed.ac.uk [research.ed.ac.uk]
- 24. Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction | Springer Nature Experiments [experiments.springernature.com]
- 25. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]
- 26. Characterization of Biaryl Torsional Energetics and its Treatment in OPLS All-Atom Force Fields - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Biaryl Synthesis: Benchmarking (4-Formyl-3,5-dimethoxyphenyl)boronic acid
For researchers, scientists, and drug development professionals, the construction of carbon-carbon (C-C) bonds is a foundational element of molecular architecture. Among the myriad of structures synthesized, the biaryl motif stands out as a privileged scaffold in pharmaceuticals, agrochemicals, and functional materials. The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction has become a workhorse for forging these bonds, largely due to the versatility and stability of organoboron reagents.[1]
This guide provides an in-depth technical comparison of (4-Formyl-3,5-dimethoxyphenyl)boronic acid, a highly functionalized and valuable building block, against other classes of organometallic reagents commonly employed for biaryl synthesis. We will move beyond a simple catalog of reactions to explore the underlying principles that govern reactivity, functional group tolerance, and practical usability, supported by experimental protocols and comparative data.
The Strategic Advantage of this compound in Suzuki-Miyaura Coupling
This compound is more than just another arylboronic acid. Its specific substitution pattern offers distinct advantages for multi-step synthesis:
-
Electron-Rich Aromatic Core: The two methoxy groups are electron-donating, which can facilitate the oxidative addition step in the Suzuki-Miyaura catalytic cycle and often leads to higher reaction yields.
-
Orthogonal Reactive Handle: The formyl (aldehyde) group provides a versatile site for subsequent transformations. It can be easily converted into a variety of other functional groups, such as amines (via reductive amination), alcohols (via reduction), carboxylic acids (via oxidation), or alkenes (via Wittig-type reactions). This allows for the late-stage functionalization of the biaryl product, a highly desirable strategy in medicinal chemistry.
-
Stability and Ease of Handling: Like most boronic acids, this reagent is a crystalline solid that is generally stable to air and moisture, simplifying storage and handling compared to many other organometallic reagents.[2]
A Comparative Landscape of Organometallic Reagents for Biaryl Synthesis
While the Suzuki-Miyaura coupling is highly favored, a comprehensive understanding of the available toolkit requires a critical evaluation of alternative organometallic reagents. Each class presents a unique profile of reactivity, selectivity, and operational considerations.
| Reagent Class | Organometallic Reagent Example | Key Advantages | Key Disadvantages |
| Organoboron | This compound | Excellent functional group tolerance, high stability, low toxicity of byproducts, vast commercial availability.[2][3] | Requires a base for activation; potential for protodeboronation as a side reaction.[4] |
| Organotin | Tributyl(phenyl)stannane | High reactivity, tolerant of many functional groups, often proceeds under neutral conditions.[5][6] | High toxicity of organotin compounds and byproducts, difficult to remove tin residues from products.[5] |
| Organosilicon | Trimethoxy(phenyl)silane | Low toxicity, stable and easy to handle reagents, environmentally benign silicon byproducts.[7][8] | Requires an activating agent (e.g., fluoride ions or a strong base), can be less reactive than boronic acids.[7][9] |
| Organomagnesium | Phenylmagnesium bromide (Grignard) | High reactivity, readily prepared from aryl halides, cost-effective. | Low functional group tolerance (reacts with acidic protons and many electrophilic groups), sensitive to air and moisture.[10][11] |
Experimental Benchmarking: A Representative Suzuki-Miyaura Coupling
To provide a practical comparison, we will consider the synthesis of a model biaryl compound via a Suzuki-Miyaura coupling. This detailed protocol for this compound can serve as a template for comparative studies.
Reaction Scheme:
Detailed Experimental Protocol: Suzuki-Miyaura Coupling
Materials:
-
This compound (1.2 mmol)
-
Aryl halide (e.g., 4-bromoanisole, 1.0 mmol)
-
Palladium(II) acetate [Pd(OAc)₂] (0.02 mmol)
-
Triphenylphosphine [PPh₃] (0.04 mmol)
-
Potassium carbonate (K₂CO₃) (2.0 mmol)
-
Toluene (5 mL)
-
Ethanol (2 mL)
-
Water (1 mL)
Procedure:
-
To a 25 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound, 4-bromoanisole, potassium carbonate, palladium(II) acetate, and triphenylphosphine.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add toluene, ethanol, and degassed water to the flask.
-
Heat the reaction mixture to 80 °C and stir vigorously for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine (15 mL), and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired biaryl compound.
This protocol can be adapted to benchmark other organometallic reagents by substituting the boronic acid and modifying the reaction conditions as required by the specific coupling reaction (e.g., Stille, Hiyama, or Kumada).
Visualizing the Catalytic Pathways
The choice of organometallic reagent fundamentally alters the key transmetalation step within the palladium catalytic cycle.
Suzuki-Miyaura Coupling Catalytic Cycle
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
General Cross-Coupling Workflow
The overall process for selecting and executing a cross-coupling reaction can be visualized as a logical workflow.
References
- 1. benchchem.com [benchchem.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. benchchem.com [benchchem.com]
- 4. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 5. Stille Coupling [organic-chemistry.org]
- 6. Stille Coupling | OpenOChem Learn [learn.openochem.org]
- 7. organicreactions.org [organicreactions.org]
- 8. Organosilane Cross-Coupling Reagents - Gelest [technical.gelest.com]
- 9. Hiyama Coupling [organic-chemistry.org]
- 10. Inherent vs Apparent Chemoselectivity in the Kumada-Corriu Cross-Coupling Reaction [organic-chemistry.org]
- 11. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to (4-Formyl-3,5-dimethoxyphenyl)boronic Acid in Synthesis: A Cost-Benefit Analysis
For researchers at the forefront of drug discovery and materials science, the choice of a building block is a critical decision point, balancing cost, efficiency, and the intrinsic value of the structural motifs being introduced. (4-Formyl-3,5-dimethoxyphenyl)boronic acid is a prime example of a reagent whose upfront cost belies its strategic value in complex synthesis. This guide provides an in-depth analysis of this versatile reagent, comparing it with a simpler, more economical alternative, and offers field-proven insights to guide your synthetic strategy.
The Strategic Importance of Substituted Arylboronic Acids
The Suzuki-Miyaura cross-coupling reaction is a foundational tool in modern organic chemistry, celebrated for its reliability and functional group tolerance in forging carbon-carbon bonds.[1] The choice of the organoboron partner is pivotal, as it dictates the structural complexity and physicochemical properties of the resulting molecule. Arylboronic acids containing a formyl group are particularly valuable, as the aldehyde can be readily transformed into a multitude of other functional groups or used as a handle for further conjugation.
This compound offers more than just a reactive aldehyde. Its 3,5-dimethoxy substitution pattern is a privileged motif found in numerous biologically active natural products, most notably the A-ring of Combretastatin A-4, a potent tubulin polymerization inhibitor with significant anticancer activity.[2][3][4] The decision to use this reagent versus a simpler one, such as 4-Formylphenylboronic acid, is therefore a strategic one: is it more efficient to incorporate the complete, decorated phenyl ring in a single coupling step, or to build this complexity through a more linear, multi-step sequence?
Comparative Reagent Overview
To frame our analysis, we will compare this compound with its unsubstituted counterpart, 4-Formylphenylboronic acid.
| Feature | This compound | 4-Formylphenylboronic acid |
| Structure |
|
|
| CAS Number | 2001080-85-7[5][6] | 87199-17-5[7][8] |
| Molecular Weight | 209.99 g/mol [6][9] | 149.94 g/mol [7][8] |
| Approximate Cost | €90 / 5g[5] ($284.10 / 5g)[10] | €90.10 / 5g ($18.53 / 5g)[8] |
| Key Advantage | Introduces a pre-functionalized, electron-rich aromatic ring, crucial for synthesizing Combretastatin analogs and other complex targets in a convergent manner.[2] | Lower cost, readily available, suitable for applications where the additional methoxy substituents are not required.[8] |
| Key Disadvantage | Higher initial purchase price.[5][10] | Requires additional synthetic steps if methoxy groups are needed on the final target, leading to a longer, more linear synthesis. |
Note: Prices are subject to change and may vary significantly between suppliers. The prices listed are for comparison purposes based on available data.[5][7][8][10][11]
Experimental Protocols & Mechanistic Insights
The true value of a reagent is revealed in its performance. Below are detailed protocols for a representative Suzuki-Miyaura coupling reaction.
General Experimental Workflow
The following workflow is a self-validating system, designed for reproducibility and efficiency.
Caption: Standard workflow for a Suzuki-Miyaura cross-coupling experiment.
Protocol: Coupling with 4-Bromoanisole
This protocol is optimized for electron-rich boronic acids, where side reactions like protodeboronation can be a concern.[12]
Materials:
-
This compound (or 4-Formylphenylboronic acid) (1.2 mmol)
-
4-Bromoanisole (1.0 mmol)
-
Potassium Phosphate (K₃PO₄), finely ground (3.0 mmol)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol)
-
1,4-Dioxane (8 mL), degassed
-
Deionized Water (2 mL), degassed
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add 4-bromoanisole, the selected boronic acid, K₃PO₄, and Pd(PPh₃)₄.
-
Expert Insight: A strong inorganic base like K₃PO₄ is often superior for electron-rich systems as it effectively promotes the formation of the active boronate species required for transmetalation without causing significant catalyst degradation.[13]
-
-
Inert Atmosphere: Seal the flask with a septum, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times. This is critical to prevent oxidation of the Pd(0) catalyst.
-
Solvent Addition: Add the degassed 1,4-dioxane and deionized water via syringe.
-
Expert Insight: The aqueous dioxane system is effective for solubilizing both the organic substrates and the inorganic base. Degassing the solvents by bubbling with an inert gas for 20-30 minutes is crucial to remove dissolved oxygen.
-
-
Reaction: Immerse the flask in a preheated oil bath at 90 °C and stir vigorously for 12 hours. Monitor the reaction's progress by TLC or LC-MS.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 15 mL) and brine (15 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
The Suzuki-Miyaura Catalytic Cycle
Understanding the mechanism allows for rational troubleshooting. The base is essential for the transmetalation step, which is often rate-limiting.
References
- 1. tcichemicals.com [tcichemicals.com]
- 2. digitalcommons.odu.edu [digitalcommons.odu.edu]
- 3. Synthesis of Combretastatin A-4 and 3′-Aminocombretastatin A-4 derivatives with Aminoacid Containing Pendants and Study of their Interaction with Tubulin and as Downregulators of the VEGF, hTERT and c-Myc Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound | 2001080-85-7 [sigmaaldrich.com]
- 6. This compound | C9H11BO5 | CID 72698460 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. matrixscientific.com [matrixscientific.com]
- 8. chemimpex.com [chemimpex.com]
- 9. chemscene.com [chemscene.com]
- 10. This compound - AbacipharmTech-Global Chemical supplier [abacipharma.com]
- 11. 4-Formylphenylboronic acid, 97% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of (4-Formyl-3,5-dimethoxyphenyl)boronic acid
As researchers and drug development professionals, our work with novel chemical entities like (4-Formyl-3,5-dimethoxyphenyl)boronic acid is foundational to discovery. However, our responsibility extends beyond the synthesis and application of these compounds to their entire lifecycle, culminating in their safe and compliant disposal. Improper disposal not only poses significant risks to personnel and the environment but can also result in severe regulatory penalties.[1]
This guide provides a detailed, step-by-step protocol for the proper disposal of this compound. It is designed to move beyond a simple checklist, offering insights into the chemical reasoning behind each procedure to foster a culture of safety and environmental stewardship within the laboratory.
Hazard Identification and Characterization
Based on data from analogous compounds, this compound should be handled as a hazardous substance with the following potential classifications:
| Hazard Classification | Description | Rationale & Key Precautions |
| Skin Irritation (Category 2) | Causes skin irritation upon contact.[2][3][4] | Prolonged or repeated contact should be avoided. Always use nitrile or other chemically resistant gloves.[5] |
| Serious Eye Irritation (Category 2A) | Causes serious eye irritation.[2][3][4] | The solid is a dust hazard. Chemical safety goggles or a face shield are mandatory when handling.[5][6] |
| Specific Target Organ Toxicity - Single Exposure (STOT SE 3) | May cause respiratory irritation.[2][3][4] | Handling the solid powder should be performed in a well-ventilated area, preferably a chemical fume hood, to prevent inhalation of dust.[4][6] |
| Acute Toxicity - Oral (Category 4, Potential) | May be harmful if swallowed.[2][7] | Do not eat, drink, or smoke when using this product.[7][8] In case of ingestion, rinse the mouth and seek immediate medical attention.[2][7] |
Given these hazards, under no circumstances should this compound or its waste be disposed of down the sink or in regular laboratory trash .[5] Such actions can lead to environmental contamination and pose risks to plumbing and wastewater treatment systems.[1] The compound must be treated as regulated hazardous waste.
Core Principles of Chemical Waste Management
Effective disposal is rooted in a systematic approach to waste management within the laboratory. Adherence to these principles ensures safety and regulatory compliance.
-
Segregation: Never mix incompatible waste streams. Boronic acid waste should be kept separate from strong oxidizing agents, strong acids, and strong bases to prevent potentially dangerous reactions.[5]
-
Identification: All waste containers must be clearly and accurately labeled. Ambiguous or unlabeled containers pose a serious risk to all laboratory personnel and waste handlers.[9]
-
Accumulation: Hazardous waste must be stored in a designated, safe location within the lab, known as a Satellite Accumulation Area (SAA), pending pickup by trained personnel.[10][11]
-
Documentation: Maintain accurate records of waste generation and disposal. This is a key component of regulatory compliance and institutional oversight.[12]
Step-by-Step Disposal Protocol
This protocol provides a direct, procedural guide for managing this compound waste from the point of generation to its final handoff.
Step 1: Immediate Handling and Personal Protective Equipment (PPE)
Proper disposal begins with safe handling at the bench. Always wear the appropriate PPE when handling the pure chemical or its waste.
-
Eye Protection: Chemical safety goggles or a face shield.[4]
-
Hand Protection: Chemically resistant gloves (e.g., nitrile). Inspect gloves before use and dispose of contaminated gloves as solid hazardous waste.[6]
-
Protective Clothing: A lab coat must be worn to prevent skin contact.[5]
-
Respiratory Protection: Handle the solid compound within a certified chemical fume hood to minimize inhalation of dust.[6]
Step 2: Waste Segregation at the Source
Properly segregate waste as it is generated to prevent unintended reactions.
-
Solid Waste:
-
Place excess or expired this compound directly into a designated solid hazardous waste container.
-
This stream also includes contaminated consumables such as weighing papers, gloves, and disposable spatulas.
-
-
Liquid Waste:
-
Collect solutions containing this compound in a separate, compatible liquid hazardous waste container.
-
Indicate all solvent components and their approximate concentrations on the label. Do not mix aqueous and organic waste streams unless explicitly permitted by your institution's EHS department.
-
Step 3: Containerization and Labeling
Use appropriate containers and label them clearly from the moment the first drop or gram of waste is added.
-
Container Selection: Use a chemically compatible container (glass or high-density polyethylene are often suitable) with a secure, leak-proof screw cap.[5] The container must be in good condition, free of cracks or residue on the outside.
-
Labeling: The label must, at a minimum, include:
Step 4: Accumulation in a Satellite Accumulation Area (SAA)
Store the properly labeled, sealed waste container in a designated SAA within your laboratory.
-
Location: The SAA must be at or near the point of waste generation and under the control of the laboratory personnel.[11]
-
Storage: Keep the container sealed at all times, except when adding waste.[5] Ensure it is stored away from incompatible materials.[5]
-
Volume Limits: Do not exceed the volume limits for your SAA as defined by EPA regulations and your institution's policies.
Step 5: Arranging for Final Disposal
The final step is to transfer the waste to your institution's trained professionals for disposal.
-
Contact EHS: When the container is full or you are finished with the process, contact your institution's Environmental Health and Safety (EHS) department to schedule a waste pickup.[5]
-
Documentation: Complete any required waste pickup forms, providing accurate information about the container's contents.[5]
-
Professional Disposal: The EHS department will transport the waste to a licensed and approved hazardous waste disposal facility, where it will be managed in compliance with all federal, state, and local regulations.[13][14]
Visual Workflow: Disposal Decision-Making
The following diagram illustrates the logical flow for the proper disposal of this compound waste.
Caption: Disposal workflow for this compound.
Emergency Procedures
In the event of a spill or accidental exposure, immediate and correct action is critical.
-
Spills:
-
Evacuate non-essential personnel from the immediate area.[2]
-
Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., sand or vermiculite). Do not use combustible materials like paper towels for large spills.
-
Sweep or scoop up the absorbed material and place it in a sealed, labeled hazardous waste container.[2][15]
-
Clean the spill area thoroughly.
-
Report the spill to your laboratory supervisor and EHS department.
-
-
Personal Exposure:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2][4]
-
Skin Contact: Remove contaminated clothing and wash the affected skin area thoroughly with soap and water.[2][4] Seek medical attention if irritation persists.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[2][3]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[2]
-
Waste Minimization Strategies
The most effective way to manage waste is to minimize its generation. Incorporate these practices into your experimental planning:
-
Accurate Planning: Calculate and weigh only the amount of material necessary for your experiment.
-
Small-Scale Chemistry: Whenever feasible, conduct reactions on the smallest scale that allows for meaningful analysis.
-
Inventory Management: Maintain an accurate chemical inventory to avoid purchasing duplicate reagents and prevent chemicals from expiring before use.
By integrating these principles and procedures into our daily laboratory operations, we uphold our commitment to safety, scientific integrity, and environmental responsibility.
References
- 1. laballey.com [laballey.com]
- 2. static.cymitquimica.com [static.cymitquimica.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. fishersci.com [fishersci.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 9. Safe Chemical Waste Disposal in Labs [emsllcusa.com]
- 10. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 11. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 12. epa.gov [epa.gov]
- 13. geneseo.edu [geneseo.edu]
- 14. etimineusa.com [etimineusa.com]
- 15. sciencing.com [sciencing.com]
A Senior Application Scientist's Guide to Handling (4-Formyl-3,5-dimethoxyphenyl)boronic acid
As researchers and drug development professionals, our work with novel chemical entities demands a rigorous and proactive approach to safety. This guide provides essential, field-proven safety protocols for handling (4-Formyl-3,5-dimethoxyphenyl)boronic acid (CAS No. 2001080-85-7), focusing on the practical application of personal protective equipment (PPE) and safe operational workflows. The causality behind each recommendation is explained to ensure a deep, working knowledge of the safety measures required.
Hazard Profile: Understanding the Risks
This compound, like many functionalized boronic acids, presents several key hazards that dictate our handling procedures. The primary risks are associated with irritation to the skin, eyes, and respiratory system, and potential harm if ingested. A safety data sheet for a closely related compound classifies it with the following hazard statements:
-
H302: Harmful if swallowed.[1]
These classifications are the foundation of our safety protocol. The solid, often dusty, nature of this compound means that the primary exposure routes are through inhalation of airborne particles and direct dermal or ocular contact.[1][3]
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of PPE is not merely a checklist item; it is a critical system designed to shield you from the specific hazards of the chemical. Each component is chosen to mitigate a specific risk.
Core PPE Requirements
| Protection Area | Required Equipment | Rationale and Standard |
| Eye & Face | Chemical safety goggles and a face shield | Standard safety glasses are insufficient. Chemical safety goggles provide a seal around the eyes to protect against fine dust and splashes.[1][2] A face shield should be worn over goggles when handling larger quantities or when there is a significant risk of splashing. Equipment must be approved under standards such as NIOSH (US) or EN 166 (EU).[1][3][4] |
| Hand | Chemical-resistant nitrile gloves | Nitrile gloves offer effective protection against skin contact with this compound.[2][5] Always inspect gloves for tears or holes before use. Use the proper glove removal technique (without touching the glove's outer surface) to avoid skin contact. Contaminated gloves must be disposed of as hazardous waste.[1] |
| Body | Full-coverage lab coat | A lab coat protects your skin and personal clothing from contamination. A complete suit protecting against chemicals may be necessary depending on the scale of the operation.[1] |
| Respiratory | NIOSH/MSHA or EN 149 approved respirator | Required when dusts are generated, such as during weighing or transferring the solid.[3][6] For nuisance exposures, a type P95 (US) or type P1 (EU EN 143) particle respirator is recommended.[1] All respiratory protection must be part of a program that meets OSHA's 29 CFR 1910.134 and ANSI Z88 standards.[7] |
Operational Plan: From Preparation to Disposal
A safe workflow minimizes exposure at every step. The following protocol is designed as a self-validating system, where each step reinforces the safety of the next.
Step 1: Preparation and Workspace Setup
-
Ventilation is Key: All handling of this compound powder must be performed in a certified chemical fume hood to control the inhalation hazard.[1]
-
Surface Protection: Line the work surface with disposable, plastic-backed absorbent paper ("bench paper").[8] This contains potential spills and simplifies decontamination.
-
Assemble Equipment: Have all necessary glassware, spatulas, and reagents within the fume hood before introducing the chemical. This minimizes movement in and out of the controlled workspace.
-
Emergency Access: Ensure that an eyewash station and safety shower are unobstructed and close to the workstation.[3][4]
Step 2: Handling the Chemical
-
Don PPE: Before handling the container, put on all required PPE as detailed in the table above.
-
Minimize Dust: Open the container slowly within the fume hood. When weighing or transferring the powder, do so carefully to avoid creating airborne dust.[1][3] Operations like stirring or pouring will generate aerosols and must be done with care.[8]
-
Avoid Incompatibilities: Keep the compound away from strong oxidizing agents, strong bases, and acids, as these are common incompatibilities for boronic acids.[3][4][9]
Step 3: Decontamination and Disposal
-
Surface Cleaning: After handling, wipe down the work surface and any contaminated equipment with an appropriate solvent. Dispose of the bench paper as hazardous waste.[8]
-
Waste Segregation: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[5] Boronic acid waste should be collected in its own designated, properly labeled, and sealed container.[5]
-
Containerization: Use a chemically compatible container with a secure lid. The label must clearly state "Hazardous Waste," the full chemical name, and list all known hazards (e.g., "Irritant").[5]
-
Final Disposal: All surplus and non-recyclable material should be offered to a licensed professional waste disposal service.[1] Never dispose of this chemical down the drain.[1]
Emergency Procedures
In the event of an exposure, immediate and correct action is critical.
-
Skin Contact: Immediately flush the skin with plenty of water for at least 15 minutes while removing contaminated clothing.[7] If skin irritation occurs, seek medical advice.
-
Eye Contact: Immediately rinse cautiously with water for several minutes, holding the eyelids open.[1] Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes and get medical attention.[3]
-
Inhalation: Move the person into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.[7]
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink two glasses of water.[6] Seek immediate medical attention.[7]
By adhering to this comprehensive guide, you can effectively mitigate the risks associated with handling this compound, ensuring a safe and productive research environment.
References
- 1. static.cymitquimica.com [static.cymitquimica.com]
- 2. fishersci.co.uk [fishersci.co.uk]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.com [fishersci.com]
- 5. benchchem.com [benchchem.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 8. Article - Laboratory Safety Manual - ... [policies.unc.edu]
- 9. static.cymitquimica.com [static.cymitquimica.com]
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
